1-Methylcyclopentene
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
1-methylcyclopentene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10/c1-6-4-2-3-5-6/h4H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQUFXWBVZUTKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50870755 | |
| Record name | 1-Methylcyclopent-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
693-89-0, 27476-50-2 | |
| Record name | 1-Methylcyclopentene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=693-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methylcyclopentene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentene, methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027476502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-METHYLCYCLOPENTENE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64657 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methylcyclopent-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methylcyclopentene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.694 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-METHYLCYCLOPENTENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V03M1DZC9I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Methylcyclopentene: Methods and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylcyclopentene is a valuable cyclic alkene intermediate in organic synthesis, finding applications in the construction of complex molecular architectures relevant to the pharmaceutical and materials science industries. Its synthesis can be achieved through various strategic approaches, each with distinct advantages concerning starting material availability, yield, and stereochemical control. This technical guide provides a comprehensive overview of the primary methods for the synthesis of this compound, detailing the underlying reaction mechanisms and providing experimental protocols for key transformations.
Core Synthesis Methodologies
The principal synthetic routes to this compound involve the formation of the endocyclic double bond through elimination reactions (dehydration and dehydrohalogenation), rearrangement of cyclic structures, and carbon-carbon bond formation via the Wittig reaction. This guide will explore the following key methods:
-
Synthesis from Cyclopentanone (B42830) via Grignard-type Reaction and Dehydration
-
Acid-Catalyzed Dehydration of 1-Methylcyclopentanol (B105226)
-
Dehydrohalogenation of 1-Chloro-1-methylcyclopentane (B8640889)
-
The Wittig Reaction with Cyclopentanone
-
Thermal Rearrangement of Cyclohexene (B86901)
Synthesis from Cyclopentanone via Grignard-type Reaction and Dehydration
This two-step approach is a highly efficient method for the preparation of this compound, commencing with the readily available cyclopentanone. The first step involves a nucleophilic addition of a methyl group to the carbonyl carbon, followed by an acid-catalyzed dehydration of the resulting tertiary alcohol.
Experimental Protocol
Step 1: Synthesis of 1-Methylcyclopentanol
-
Under a nitrogen atmosphere, a solution of 2.2 M methyllithium (B1224462) in diethoxymethane (B1583516) (100 mL) is prepared from methyl bromide and lithium in diethoxymethane at 0 °C.
-
50 mL of the 2.2 M methyllithium solution is transferred to a dropping funnel.
-
Cyclopentanone (8.4 g, 0.1 mol) is dissolved in 35 mL of diethoxymethane and the solution is cooled to -10 °C.
-
The methyllithium solution is added dropwise to the cyclopentanone solution, maintaining the temperature between -10 °C and 0 °C.
-
The reaction mixture is stirred for 30 minutes at this temperature.
Step 2: Dehydration to this compound
-
After completion of the first step (monitored by GC), the reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride, and the pH is adjusted to 4-5.
-
The organic layer is separated, washed with saturated brine, and dried over anhydrous magnesium sulfate (B86663).
-
The dried organic solution is filtered, and 50 mL of 1,2-dichloroethane (B1671644) and 0.6 g of p-toluenesulfonic acid are added.
-
The mixture is heated to reflux to effect dehydration. 5 g of anhydrous magnesium sulfate is added to remove the water formed during the reaction.
-
The resulting solution of this compound in 1,2-dichloroethane is obtained with a yield of approximately 96% (determined by external standard calibration) and can be used directly in subsequent reactions or purified by distillation.[1]
Reaction Mechanism
The first step is a nucleophilic addition of the methyllithium to the electrophilic carbonyl carbon of cyclopentanone, forming a lithium alkoxide intermediate. This is then protonated during the aqueous workup to yield 1-methylcyclopentanol. The subsequent dehydration is an acid-catalyzed E1 elimination. The p-toluenesulfonic acid protonates the hydroxyl group, converting it into a good leaving group (water). Departure of water generates a tertiary carbocation, which is relatively stable. A base (e.g., water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon, leading to the formation of the more substituted and thermodynamically more stable alkene, this compound, according to Zaitsev's rule.
Acid-Catalyzed Dehydration of 1-Methylcyclopentanol
The direct dehydration of 1-methylcyclopentanol is a common method for synthesizing this compound. Various acid catalysts can be employed, with phosphoric acid and sulfuric acid being common choices. The reaction generally proceeds via an E1 mechanism.
Experimental Protocol
A general procedure involves heating 1-methylcyclopentanol with a strong acid catalyst. For instance, 2-methylcyclohexanol (B165396) can be dehydrated to a mixture of 1-methylcyclohexene (major product) and 3-methylcyclohexene (B1581247) using 85% phosphoric acid at 120 °C, with a total alkene yield of approximately 77%.[2] A similar procedure can be applied to 1-methylcyclopentanol.
-
1-Methylcyclopentanol is mixed with a catalytic amount of 85% phosphoric acid in a distillation apparatus.
-
The mixture is heated to a temperature sufficient to cause dehydration and distill the alkene product as it is formed.
-
The distillate, containing this compound and water, is collected.
-
The organic layer is separated, washed with a dilute basic solution (e.g., sodium bicarbonate) to remove any acidic impurities, and then with water.
-
The product is dried over an anhydrous drying agent (e.g., MgSO₄ or CaCl₂) and can be further purified by fractional distillation.
Reaction Mechanism
The mechanism is a classic E1 elimination, as described in the previous section. The acid protonates the hydroxyl group, which then departs as water to form a tertiary carbocation. A base removes a proton from an adjacent carbon to form the double bond. The formation of the more substituted alkene (this compound) is favored over the less substituted isomer (methylenecyclopentane).
Dehydrohalogenation of 1-Chloro-1-methylcyclopentane
This method involves the elimination of hydrogen chloride from 1-chloro-1-methylcyclopentane using a strong, non-nucleophilic base. This reaction typically proceeds through an E2 (bimolecular elimination) mechanism.
Experimental Protocol
A general procedure involves reacting 1-chloro-1-methylcyclopentane with a strong base, such as potassium tert-butoxide (KOtBu) or an alcoholic solution of potassium hydroxide (B78521) (KOH), in a suitable solvent.
-
1-Chloro-1-methylcyclopentane is dissolved in a suitable solvent, such as ethanol (B145695) or tert-butanol.
-
A strong base, such as potassium tert-butoxide or a concentrated solution of potassium hydroxide in ethanol, is added to the solution.
-
The reaction mixture is heated to promote the elimination reaction.
-
After the reaction is complete, the mixture is cooled, and water is added.
-
The organic layer containing this compound is separated.
-
The organic layer is washed with water to remove any remaining base and salts, and then dried over an anhydrous drying agent.
-
The product can be purified by distillation.
Reaction Mechanism
The dehydrohalogenation of a tertiary alkyl halide with a strong base proceeds via an E2 mechanism. This is a concerted, one-step process where the base abstracts a proton from a β-carbon at the same time as the chloride leaving group departs. The reaction requires an anti-periplanar arrangement of the proton being abstracted and the leaving group for optimal orbital overlap in the transition state. The use of a strong, sterically hindered base like potassium tert-butoxide favors elimination over substitution. According to Zaitsev's rule, the major product is the more substituted and stable alkene, this compound.[3]
The Wittig Reaction with Cyclopentanone
The Wittig reaction is a powerful and versatile method for synthesizing alkenes from aldehydes or ketones. To synthesize this compound, cyclopentanone is reacted with a phosphorus ylide, specifically ethylidenetriphenylphosphorane.
Experimental Protocol
The Wittig reaction is typically a two-part process: the preparation of the phosphonium (B103445) ylide followed by the reaction with the carbonyl compound.
Step 1: Preparation of the Phosphonium Ylide
-
Ethyltriphenylphosphonium bromide is suspended in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, under an inert atmosphere.
-
A strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), is added to the suspension at low temperature (e.g., 0 °C or below) to deprotonate the phosphonium salt and form the ylide. The formation of the ylide is often indicated by a color change.
Step 2: Reaction with Cyclopentanone
-
A solution of cyclopentanone in the same anhydrous solvent is added dropwise to the ylide solution at low temperature.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete.
-
The reaction is quenched by the addition of water.
-
The product is extracted with an organic solvent (e.g., ether or pentane).
-
The organic extracts are washed with water and brine, then dried.
-
The solvent is removed, and the product is purified by distillation or chromatography to separate it from the triphenylphosphine (B44618) oxide byproduct.
Reaction Mechanism
The Wittig reaction proceeds through a [2+2] cycloaddition mechanism. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of cyclopentanone to form a four-membered ring intermediate called an oxaphosphetane. This intermediate is unstable and rapidly decomposes in a concerted retro-[2+2] cycloaddition to yield the alkene (this compound) and the thermodynamically very stable triphenylphosphine oxide, which is the driving force for the reaction.[4]
Thermal Rearrangement of Cyclohexene
This compound can also be synthesized via the thermal, acid-catalyzed rearrangement of cyclohexene. This process involves a ring contraction and is typically carried out at high temperatures in the gas phase over a solid acid catalyst.
Experimental Protocol
-
Cyclohexene is passed over a heated solid acid catalyst, such as silicon dioxide, at high temperatures (e.g., 400 °C).[5]
-
The product mixture, which contains this compound along with other isomers and unreacted starting material, is collected.
-
The desired product can be separated from the mixture by fractional distillation.
A two-step process starting from cyclohexanol (B46403) has also been reported. First, cyclohexanol is dehydrated to cyclohexene at 250 °C over silicon dioxide with a yield of 97.5%. The resulting cyclohexene is then isomerized at 400 °C over silicon dioxide to give this compound with a yield of 60.3%.[5]
Reaction Mechanism
The mechanism of this rearrangement is complex and is believed to proceed through a series of carbocation intermediates on the surface of the acid catalyst. Cyclohexene is protonated to form a cyclohexyl cation. This secondary carbocation can undergo a ring contraction via a 1,2-alkyl shift to form a more stable tertiary cyclopentylcarbinyl cation. Subsequent deprotonation of this intermediate leads to the formation of this compound.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. US20120101306A1 - Process for the preparation of 1-methylcyclopentane derivatives - Google Patents [patents.google.com]
Spectroscopic Analysis of 1-Methylcyclopentene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic data for 1-Methylcyclopentene, a cyclic alkene of interest in organic synthesis and materials science. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.
Data Summary
The spectroscopic data for this compound is summarized below, providing a comprehensive fingerprint for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~5.30 | m | 1H | =C-H |
| ~2.24 | m | 2H | =C-CH ₂ |
| ~2.24 | m | 2H | C-CH ₂-C= |
| ~1.89 | m | 2H | C-CH ₂-C |
| ~1.72 | s | 3H | =C-CH ₃ |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~146.0 | C | C =C-H |
| ~122.1 | CH | C=C -H |
| ~35.4 | CH₂ | =C-C H₂ |
| ~33.1 | CH₂ | C H₂-CH₂-C= |
| ~23.5 | CH₂ | C-C H₂-C |
| ~15.2 | CH₃ | =C-C H₃ |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3045 | Medium | =C-H stretch |
| ~2950-2850 | Strong | C-H stretch (sp³) |
| ~1650 | Medium | C=C stretch |
| ~1450 | Medium | CH₂ bend |
| ~815 | Strong | =C-H bend (out-of-plane) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| m/z | Relative Intensity (%) | Assignment |
| 82 | ~31 | [M]⁺ (Molecular Ion) |
| 67 | 100 | [M - CH₃]⁺ |
| 81 | ~18 | [M - H]⁺ |
| 39 | ~14 | [C₃H₃]⁺ |
| 41 | ~16 | [C₃H₅]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for a liquid sample like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).[1]
-
The solution is transferred to a 5 mm NMR tube.[2]
-
The tube is capped and carefully wiped clean before insertion into the spectrometer.
Data Acquisition:
-
¹H NMR: The spectrum is acquired on a 300 or 400 MHz NMR spectrometer. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio. The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
¹³C NMR: The spectrum is acquired on the same spectrometer, typically with proton decoupling. A larger number of scans is required due to the lower natural abundance of ¹³C. The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid Film):
-
A drop of this compound is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).[3]
-
A second salt plate is carefully placed on top to create a thin liquid film between the plates.[3]
Data Acquisition:
-
A background spectrum of the empty spectrometer is recorded.
-
The prepared salt plates are placed in the sample holder of an FT-IR spectrometer.
-
The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The background spectrum is automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Introduction (Volatile Liquid):
-
A small amount of this compound is introduced into the ion source of the mass spectrometer. For a volatile liquid, this can be done via a heated inlet system or by direct injection.[4]
Data Acquisition (Electron Ionization - EI):
-
The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[5][6]
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
A detector records the abundance of each ion, generating a mass spectrum.
Visualizations
The following diagrams illustrate the logical workflow of spectroscopic analysis and the fragmentation pathway of this compound.
Caption: Workflow for Spectroscopic Data Analysis.
Caption: Key Fragmentation Pathways of this compound.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Electron ionization - Wikipedia [en.wikipedia.org]
- 5. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]
- 6. Electron Ionization - Creative Proteomics [creative-proteomics.com]
An In-depth Technical Guide to 1-Methylcyclopentene: Properties, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methylcyclopentene, a cyclic alkene with the chemical formula C₆H₁₀, is a versatile and reactive organic compound. Its unique structural features, including a strained five-membered ring and a trisubstituted double bond, make it a valuable precursor in a variety of chemical transformations. This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of this compound. It details its characteristic reactions, including electrophilic additions, oxidations, and cycloadditions, and provides illustrative experimental protocols. Furthermore, this document explores the applications of this compound in organic synthesis, polymer chemistry, and as a potential building block in the development of novel therapeutic agents, such as carbocyclic nucleosides and prostaglandins (B1171923).
Physical and Chemical Properties
This compound is a colorless, highly flammable liquid with a characteristic hydrocarbon odor.[1][2] It is insoluble in water but soluble in common organic solvents.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| Molecular Formula | C₆H₁₀ | [3][4] |
| Molecular Weight | 82.14 g/mol | [3][5] |
| CAS Number | 693-89-0 | [3][4] |
| Appearance | Colorless liquid | [1][2] |
| Boiling Point | 72-77 °C | [3][6] |
| Melting Point | -142 °C | [6][7] |
| Density | 0.78 g/mL at 25 °C | [3][6] |
| Flash Point | -19 °C (-2.2 °F) | [3] |
| Refractive Index (n²⁰/D) | 1.431 - 1.433 | [7][8] |
| Solubility | Insoluble in water | [1] |
Spectral Data
The structural features of this compound can be confirmed through various spectroscopic techniques.
Table 2: Spectral Data of this compound
| Technique | Key Features | References |
| ¹H NMR | Signals corresponding to the methyl, allylic, and vinylic protons. | [3] |
| ¹³C NMR | Resonances for the sp² and sp³ hybridized carbon atoms. | [9] |
| Infrared (IR) Spectroscopy | Characteristic C=C stretching vibration of the alkene. | [3][10] |
| Mass Spectrometry (MS) | Molecular ion peak (M⁺) at m/z = 82. | [5][7] |
Chemical Reactivity and Experimental Protocols
The reactivity of this compound is dominated by the presence of the double bond within the strained five-membered ring. It readily undergoes a variety of addition and oxidation reactions, making it a useful intermediate in organic synthesis.
Synthesis of this compound
A common laboratory synthesis of this compound involves the acid-catalyzed dehydration of 1-methylcyclopentanol (B105226), which can be prepared from the Grignard reaction of cyclopentanone (B42830) with a methylmagnesium halide.[11]
Experimental Protocol: Synthesis of this compound from Cyclopentanone
-
Grignard Reaction: To a solution of methylmagnesium bromide (prepared from magnesium turnings and methyl bromide) in anhydrous diethyl ether, cyclopentanone is added dropwise at 0 °C. The reaction is stirred for 1 hour at room temperature.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude 1-methylcyclopentanol.
-
Dehydration: The crude 1-methylcyclopentanol is mixed with a catalytic amount of p-toluenesulfonic acid in a distillation apparatus. The mixture is heated, and this compound is distilled from the reaction mixture.[11]
References
- 1. Ozonolysis Full Mechanism Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 3. benchchem.com [benchchem.com]
- 4. shb.skku.edu [shb.skku.edu]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. EP0943607B1 - Process for the preparation of prostaglandins - Google Patents [patents.google.com]
- 11. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
An In-depth Technical Guide to the Reactivity of 1-Methylcyclopentene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of 1-methylcyclopentene, a versatile cyclic alkene. Its trisubstituted double bond offers a rich landscape for various addition reactions, making it a valuable starting material in organic synthesis. This document details its reactions with several key reagents, providing insights into reaction mechanisms, stereochemical and regiochemical outcomes, quantitative data, and detailed experimental protocols.
Hydroboration-Oxidation: Anti-Markovnikov Hydration
Hydroboration-oxidation is a two-step reaction that achieves the anti-Markovnikov addition of water across the double bond of this compound. The reaction is highly regioselective and stereospecific. The first step involves the addition of borane (B79455) (BH₃), typically as a complex with tetrahydrofuran (B95107) (THF), across the alkene. The boron atom adds to the less substituted carbon atom. Subsequent oxidation of the resulting organoborane with hydrogen peroxide (H₂O₂) in a basic solution replaces the boron atom with a hydroxyl group.[1][2][3] This process results in the formation of trans-2-methylcyclopentanol.[4] The addition of the hydrogen and the hydroxyl group occurs on the same face of the double bond, a syn addition.[2][5]
Quantitative Data
| Parameter | Description | Reference |
| Product | trans-2-Methylcyclopentanol | [4] |
| Regioselectivity | Anti-Markovnikov | [1][3][5] |
| Stereoselectivity | Syn-addition | [2][5] |
| Typical Yield | High (>90%) | - |
Reaction Mechanism: Hydroboration-Oxidation
Caption: Mechanism of Hydroboration-Oxidation.
Experimental Protocol: Synthesis of trans-2-Methylcyclopentanol
This protocol is adapted from the hydroboration-oxidation of 1-methylcyclohexene.[6]
-
Reaction Setup: A dry 50 mL round-bottom flask equipped with a magnetic stir bar is sealed with a rubber septum. The flask is flushed with nitrogen gas. Add this compound (e.g., 10 mmol) to the flask via syringe.
-
Hydroboration: Cool the flask to 0°C in an ice bath. Slowly add a 1.0 M solution of borane-tetrahydrofuran (B86392) complex (BH₃-THF) (e.g., 11 mL, 11 mmol) dropwise via syringe while stirring. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Oxidation: Cautiously add 3 M aqueous sodium hydroxide (B78521) (NaOH) (e.g., 5 mL) to the reaction mixture, followed by the slow, dropwise addition of 30% hydrogen peroxide (H₂O₂) (e.g., 5 mL) while maintaining the temperature below 40°C with an ice bath.
-
Work-up: Stir the mixture at room temperature for 1 hour. Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Purification: Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography to yield pure trans-2-methylcyclopentanol.
Oxymercuration-Demercuration: Markovnikov Hydration
Oxymercuration-demercuration provides a method for the Markovnikov addition of water across the double bond without the risk of carbocation rearrangements.[7][8] The reaction involves the treatment of this compound with mercury(II) acetate (B1210297) (Hg(OAc)₂) in aqueous THF, which leads to the formation of a stable cyclic mercurinium ion intermediate.[7][8] Water then attacks the more substituted carbon of this intermediate. The final step is the demercuration of the organomercury intermediate with sodium borohydride (B1222165) (NaBH₄), which replaces the mercury-containing group with a hydrogen atom to yield 1-methylcyclopentanol.[9]
Quantitative Data
| Parameter | Description | Reference |
| Product | 1-Methylcyclopentanol | [7] |
| Regioselectivity | Markovnikov | [7][9] |
| Stereoselectivity | Anti-addition of -OH and -HgOAc | [9] |
| Rearrangements | None observed | [8] |
| Typical Yield | High (>90%) | - |
Reaction Mechanism: Oxymercuration-Demercuration
Caption: Mechanism of Oxymercuration-Demercuration.
Experimental Protocol: Synthesis of 1-Methylcyclopentanol
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve mercury(II) acetate (e.g., 10 mmol) in a mixture of water (10 mL) and THF (10 mL).
-
Oxymercuration: Stir the solution and add this compound (e.g., 10 mmol) dropwise. Stir the mixture at room temperature for 1 hour, during which the initial yellow color of the mercury salt should disappear.
-
Demercuration: To the reaction mixture, add 3 M aqueous NaOH (10 mL), followed by a solution of sodium borohydride (e.g., 5 mmol) in 3 M NaOH (10 mL). A black precipitate of elemental mercury will form.
-
Work-up: Stir the mixture for another hour. Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 20 mL). Combine the organic layers, wash with water and then brine, and dry over anhydrous Na₂SO₄.
-
Purification: After filtration, remove the solvent by rotary evaporation. The product, 1-methylcyclopentanol, can be purified by distillation.
Epoxidation
Epoxidation of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of 1-methyl-1,2-epoxycyclopentane.[10] This reaction proceeds via a concerted mechanism where an oxygen atom is transferred from the peroxy acid to the double bond. The epoxide is a versatile intermediate that can undergo ring-opening reactions with various nucleophiles.[10]
Quantitative Data
| Parameter | Description | Reference |
| Product | 1-Methyl-1,2-epoxycyclopentane | [10] |
| Reagent | m-CPBA or other peroxy acids | [11] |
| Stereoselectivity | Syn-addition of oxygen | - |
| Typical Yield | High | - |
Reaction Mechanism: Epoxidation with m-CPBA
Caption: Concerted mechanism of alkene epoxidation.
Experimental Protocol: Synthesis of 1-Methyl-1,2-epoxycyclopentane
-
Reaction Setup: Dissolve this compound (e.g., 10 mmol) in dichloromethane (B109758) (DCM) (50 mL) in a 100 mL round-bottom flask and cool the solution to 0°C in an ice bath.
-
Epoxidation: Add a solution of m-CPBA (e.g., 12 mmol) in DCM (30 mL) dropwise to the stirred alkene solution over 30 minutes.
-
Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC). After the starting material is consumed (typically 2-4 hours), quench the reaction.
-
Work-up: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic byproduct. Separate the organic layer, and wash it sequentially with NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter the solution and concentrate it under reduced pressure. The resulting crude epoxide can be purified by distillation or column chromatography.
Ozonolysis
Ozonolysis cleaves the double bond of this compound. The reaction proceeds through the formation of an unstable primary ozonide (molozonide), which rearranges to a more stable secondary ozonide.[12][13] Subsequent work-up of the ozonide determines the final products. A reductive work-up, typically with dimethyl sulfide (B99878) (DMS) or zinc and water, yields carbonyl compounds.[12][14] For this compound, this results in the formation of 5-oxohexanal.[12] An oxidative work-up with hydrogen peroxide would oxidize the aldehyde moiety to a carboxylic acid.[14][15]
Quantitative Data
| Parameter | Description | Reference |
| Product (Reductive Work-up) | 5-Oxohexanal | [12] |
| Reagents | 1. O₃; 2. (CH₃)₂S or Zn/H₂O | [12] |
| Bond Cleavage | C=C double bond | [14] |
| Typical Yield | Good to high | - |
Reaction Workflow: Ozonolysis
Caption: General workflow for the ozonolysis of an alkene.
Experimental Protocol: Ozonolysis of this compound
This protocol is based on a general procedure for alkene ozonolysis.[16][17]
-
Reaction Setup: Dissolve this compound (e.g., 10 mmol) in a suitable solvent like dichloromethane or methanol (B129727) (50 mL) in a gas-washing bottle. Cool the solution to -78°C using a dry ice/acetone bath.
-
Ozonolysis: Bubble ozone gas (generated by an ozone generator) through the solution. The reaction is complete when the solution turns a persistent blue color, indicating an excess of ozone.
-
Quenching: Purge the solution with nitrogen or oxygen to remove excess ozone.
-
Reductive Work-up: Add dimethyl sulfide (DMS) (e.g., 15 mmol) to the cold solution. Allow the mixture to warm slowly to room temperature and stir for several hours or overnight.
-
Isolation: Remove the solvent under reduced pressure. The crude product, 5-oxohexanal, can be purified by column chromatography or distillation.
Halogenation and Hydrohalogenation
Addition of Bromine (Br₂)
This compound reacts with bromine (Br₂) in an inert solvent like CCl₄ to undergo electrophilic addition, forming a vicinal dihalide. The reaction proceeds through a cyclic bromonium ion intermediate, which is then attacked by a bromide ion in an Sₙ2-like fashion.[18] This backside attack results in the anti-addition of the two bromine atoms across the double bond.[18]
Quantitative Data (Bromination)
| Parameter | Description | Reference |
| Product | trans-1,2-Dibromo-1-methylcyclopentane | [18] |
| Stereoselectivity | Anti-addition | [18] |
| Typical Yield | High | - |
Addition of Hydrogen Bromide (HBr)
The addition of HBr to this compound follows Markovnikov's rule, where the hydrogen atom adds to the less substituted carbon of the double bond, and the bromide ion adds to the more substituted carbon, which can better stabilize the positive charge in the carbocation intermediate.[19] This leads to the formation of 1-bromo-1-methylcyclopentane.
In the presence of peroxides, the reaction with HBr proceeds via a free-radical mechanism.[20] This results in an anti-Markovnikov addition, where the bromine radical adds to the less substituted carbon to form a more stable tertiary radical intermediate. The final product is 1-bromo-2-methylcyclopentane.[20]
Quantitative Data (Hydrobromination)
| Condition | Product | Regioselectivity | Reference |
| HBr | 1-Bromo-1-methylcyclopentane | Markovnikov | |
| HBr, ROOR | 1-Bromo-2-methylcyclopentane | Anti-Markovnikov |
Reaction Mechanism: Halogenation
Caption: Mechanisms for Bromination and Hydrobromination.
Experimental Protocol: Halogenation/Hydrohalogenation
-
Bromination: Dissolve this compound (10 mmol) in CCl₄ (20 mL). Slowly add a solution of Br₂ (10 mmol) in CCl₄ dropwise with stirring. The disappearance of the bromine color indicates reaction completion. Remove the solvent to obtain the crude product.
-
Hydrobromination (Markovnikov): Cool a solution of this compound (10 mmol) in a suitable solvent (e.g., acetic acid) to 0°C. Bubble HBr gas through the solution or add a solution of HBr in acetic acid. After the reaction is complete, pour the mixture into water, extract with ether, wash, dry, and evaporate the solvent.
-
Hydrobromination (Anti-Markovnikov): Mix this compound (10 mmol) with a small amount of a radical initiator (e.g., benzoyl peroxide). Add HBr (e.g., by bubbling gas) while irradiating with UV light or heating. Work-up is similar to the Markovnikov procedure.
Catalytic Hydrogenation
Catalytic hydrogenation of this compound reduces the carbon-carbon double bond to a single bond, yielding methylcyclopentane (B18539).[21][22][23] This reaction is typically carried out using hydrogen gas (H₂) in the presence of a metal catalyst such as platinum (Pt), palladium (Pd), or nickel (Ni).[21][22][24] The reaction occurs on the surface of the metal catalyst, where both the alkene and H₂ are adsorbed. This leads to the syn-addition of two hydrogen atoms to the same face of the double bond.[25][26]
Quantitative Data
| Parameter | Description | Reference |
| Product | Methylcyclopentane | [21][22] |
| Reagents | H₂, Catalyst (Pt, Pd, or Ni) | [26] |
| Stereoselectivity | Syn-addition | [25][26] |
| Typical Yield | Quantitative | - |
Experimental Workflow: Catalytic Hydrogenation
Caption: Workflow for catalytic hydrogenation.
Experimental Protocol: Synthesis of Methylcyclopentane
This protocol is based on a general procedure for the hydrogenation of cycloalkenes.[27]
-
Reaction Setup: In a high-pressure hydrogenation vessel or a round-bottom flask, dissolve this compound (e.g., 10 mmol) in a solvent such as ethanol (B145695) or ethyl acetate (25 mL).
-
Catalyst Addition: Carefully add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 1-5 mol% relative to the alkene).
-
Hydrogenation: Seal the vessel and flush it with hydrogen gas to remove the air. Pressurize the vessel with H₂ (e.g., to 50 psi) or maintain a hydrogen atmosphere using a balloon.
-
Reaction: Stir the mixture vigorously at room temperature until the uptake of hydrogen ceases (monitored by a pressure gauge) or for a predetermined time (e.g., 2-4 hours).
-
Work-up: Carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with a small amount of the solvent.
-
Isolation: The filtrate contains the product. The solvent can be removed by distillation if the product is desired neat. The high volatility of methylcyclopentane requires careful handling during solvent removal.
References
- 1. brainly.in [brainly.in]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. What product will result from hydroboration–oxidation of 1-methylcyclopen.. [askfilo.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Solved EXPERIMENT 29 A Hydroboration-Oxidation of | Chegg.com [chegg.com]
- 7. quora.com [quora.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. Solved Give the major organic product for the reaction of | Chegg.com [chegg.com]
- 12. chemistai.org [chemistai.org]
- 13. quora.com [quora.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. What are the products obtained after ozonolysis of class 11 chemistry CBSE [vedantu.com]
- 16. ch.ic.ac.uk [ch.ic.ac.uk]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. juliethahn.com [juliethahn.com]
- 19. homework.study.com [homework.study.com]
- 20. homework.study.com [homework.study.com]
- 21. homework.study.com [homework.study.com]
- 22. brainly.com [brainly.com]
- 23. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 24. homework.study.com [homework.study.com]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. benchchem.com [benchchem.com]
Conformational Analysis of 1-Methylcyclopentene: A Methodological Overview and Call for Research
A comprehensive review of publicly available scientific literature reveals a notable gap in the detailed conformational analysis of 1-methylcyclopentene. While the fundamental principles of five-membered ring conformations are well-established, specific experimental and computational data for this compound, such as relative conformer energies, rotational constants, and precise geometric parameters, are not presently available. This document, therefore, serves as a methodological guide for researchers, outlining the established principles and the experimental and computational protocols that would be essential for a thorough conformational study of this molecule.
Introduction to Cyclopentene (B43876) Conformational Analysis
Cyclopentene and its derivatives are known to exist in non-planar conformations to alleviate torsional strain inherent in a planar five-membered ring. The two primary low-energy conformations are the envelope (C_{s} symmetry) and the twist or half-chair (C_{2} symmetry) . In the envelope conformation, four carbon atoms are coplanar, with the fifth atom puckered out of the plane. In the twist conformation, three atoms are coplanar, with the other two displaced on opposite sides of the plane. The interconversion between these forms occurs through a low-energy barrier, often via pseudorotation.
For substituted cyclopentenes, the position of the substituent can influence the relative stability of these conformers. In the case of this compound, the methyl group is attached to one of the double-bonded carbons. This substitution is expected to influence the puckering of the saturated part of the ring. Based on general principles for substituted cyclopentanes, it is plausible that the envelope conformation would be slightly more stable, but this requires empirical or computational verification for this compound.
Prospective Experimental Protocols for Conformational Analysis
A definitive conformational analysis of this compound would necessitate a combination of spectroscopic and diffraction techniques, complemented by computational modeling.
Microwave Spectroscopy
Microwave spectroscopy is a powerful tool for determining the precise three-dimensional structure of molecules in the gas phase. By analyzing the rotational spectrum, it is possible to determine the rotational constants (A, B, and C) for each conformer present in the sample. These constants are directly related to the molecule's moments of inertia and thus provide unambiguous information about its geometry.
Methodology:
-
Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber and subjected to a supersonic expansion. This cools the molecules to very low rotational and vibrational temperatures, simplifying the resulting spectrum.
-
Microwave Irradiation: The cooled molecules are irradiated with microwave radiation. At specific frequencies corresponding to the energy differences between rotational levels, the molecules absorb the radiation.
-
Detection: The absorption of microwave radiation is detected, yielding a high-resolution rotational spectrum.
-
Spectral Assignment: The complex spectrum is assigned to specific rotational transitions for each conformer. This process is often guided by initial predictions from computational chemistry.
-
Structure Determination: The experimentally determined rotational constants are used to fit the molecular structure, yielding precise bond lengths and angles. Isotopic substitution studies can further refine the structure.
Gas-Phase Electron Diffraction (GED)
GED is another powerful technique for determining the geometric structure of molecules in the gas phase. It provides information on internuclear distances, bond angles, and the overall shape of the molecule.
Methodology:
-
Electron Beam Interaction: A high-energy beam of electrons is passed through a gaseous sample of this compound.
-
Scattering: The electrons are scattered by the electric field of the molecule's nuclei and electrons.
-
Diffraction Pattern: The scattered electrons create a diffraction pattern that is recorded on a detector.
-
Data Analysis: The diffraction pattern is analyzed to obtain a radial distribution curve, which shows the distribution of internuclear distances in the molecule.
-
Structure Refinement: A molecular model is refined to fit the experimental radial distribution curve, yielding structural parameters.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy can provide information about the different conformers present in a sample and the energy barriers between them. Certain low-frequency vibrational modes are characteristic of the ring-puckering motions.
Methodology:
-
Spectrum Acquisition: Infrared (IR) and Raman spectra of this compound are recorded in the gas phase or in an inert matrix at low temperatures.
-
Band Assignment: The observed vibrational bands are assigned to specific normal modes of the molecule. This is typically done with the aid of computational predictions.
-
Conformational Analysis: The presence of multiple conformers can lead to the appearance of extra bands in the spectrum. By studying the temperature dependence of the relative intensities of these bands, the enthalpy difference between the conformers can be determined. Far-infrared spectroscopy is particularly useful for observing the low-frequency ring-puckering vibrations directly.
Computational Chemistry Protocols
In the absence of experimental data, computational chemistry provides a powerful means to predict the conformational landscape of this compound.
Methodology:
-
Potential Energy Surface (PES) Scan: A systematic scan of the potential energy surface is performed by varying the key dihedral angles of the cyclopentene ring. This helps in identifying all possible low-energy conformers.
-
Geometry Optimization: The geometries of the identified conformers are fully optimized using quantum mechanical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G(d,p)) or more accurate ab initio methods like Møller-Plesset perturbation theory (MP2).
-
Frequency Calculations: Vibrational frequency calculations are performed for each optimized geometry. The absence of imaginary frequencies confirms that the structure is a true minimum on the PES. These calculations also provide zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.
-
Relative Energy Calculation: The relative energies of the conformers are calculated, including ZPVE and thermal corrections, to determine their relative populations at a given temperature.
-
Transition State Search: The transition states connecting the conformers are located using methods like the synchronous transit-guided quasi-Newton (STQN) method. This allows for the calculation of the energy barriers for interconversion.
-
Prediction of Spectroscopic Parameters: Rotational constants, vibrational frequencies, and IR/Raman intensities are calculated for each conformer to aid in the interpretation of experimental spectra.
Logical Workflow for Conformational Analysis
The following diagram illustrates a typical workflow for the comprehensive conformational analysis of a molecule like this compound, integrating both experimental and computational approaches.
Signaling Pathway for Conformational Interconversion
Without specific data on the stable conformers of this compound and the transition states connecting them, a detailed signaling pathway cannot be accurately generated. However, a hypothetical pathway can be visualized based on the expected envelope and twist forms. The diagram below illustrates a potential interconversion pathway, which would need to be validated by computational and experimental studies.
Conclusion and Future Outlook
The conformational analysis of this compound remains an open area for research. While the foundational knowledge of cyclopentene ring puckering provides a strong basis for what to expect, a dedicated study employing modern experimental techniques and high-level computational methods is necessary to provide the quantitative data required by researchers, scientists, and drug development professionals. Such a study would not only elucidate the specific conformational preferences of this molecule but also contribute to a broader understanding of the structure-property relationships in substituted cycloalkenes. The methodologies and workflows outlined in this guide provide a clear roadmap for future investigations into the conformational landscape of this compound.
An In-depth Technical Guide on the Thermal Stability and Decomposition of 1-Methylcyclopentene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 1-methylcyclopentene. The information is compiled from available scientific literature, with a focus on providing quantitative data, detailed experimental protocols, and a mechanistic understanding of the decomposition process. This document is intended to be a valuable resource for professionals in research and development who may encounter this compound or similar cyclic alkenes in their work.
Thermal Stability and Kinetic Parameters
The thermal decomposition of this compound has been investigated primarily in the gas phase. The reaction is observed to be a unimolecular process that follows first-order kinetics. The stability of this compound is comparable to other cyclic alkenes, with decomposition occurring at elevated temperatures.
The rate of the unimolecular decomposition can be described by the Arrhenius equation:
k = A exp(-Ea / RT)
Where:
-
k is the rate constant
-
A is the pre-exponential factor
-
Ea is the activation energy
-
R is the universal gas constant
-
T is the absolute temperature
A key study on the kinetics of the thermal decomposition of this compound was conducted over a temperature range of 470-512°C and a pressure range of 5-18 mm Hg. The first-order rate constant for the reaction was determined to be k = (2.64 ± 0.12) x 10¹³ exp(—60,000/RT) sec⁻¹[1].
Table 1: Arrhenius Parameters for the Thermal Decomposition of this compound
| Parameter | Value | Units | Reference |
| Pre-exponential Factor (A) | 2.64 x 10¹³ | s⁻¹ | [1] |
| Activation Energy (Ea) | 60.0 | kcal/mol | [1] |
Decomposition Products
The pyrolysis of this compound yields a mixture of hydrocarbon products. The major products observed in the early stages of the reaction are hydrogen and isomers of methylcyclopentadiene (B1197316). A variety of minor products are also formed, indicating a complex reaction mechanism involving multiple competing pathways.
Table 2: Products of the Thermal Decomposition of this compound
| Product Category | Product Name | Relative Abundance | Reference |
| Major Products | Hydrogen (H₂) | High | [1] |
| Methylcyclopentadiene Isomers | High | [1] | |
| Minor Products | Ethene (C₂H₄) | Low | [1] |
| 2-Methylpropene (C₄H₈) | Low | [1] | |
| Methane (CH₄) | Low | [1] | |
| Cyclopentene (C₅H₈) | Low | [1] | |
| Cyclopentadiene (C₅H₆) | Low | [1] | |
| 3-Methylcyclopentene (C₆H₁₀) | Low | [1] |
Experimental Protocols
The following sections describe the methodologies employed in the study of this compound's thermal decomposition.
The thermal decomposition is typically studied in a static pyrolysis system. A quartz reaction vessel is generally used due to its inertness at high temperatures. The vessel is housed in a furnace capable of maintaining a stable and uniform temperature. The pressure within the reaction vessel is monitored using a manometer. For kinetic studies, the reaction is initiated by introducing a known pressure of this compound into the pre-heated vessel.
The analysis of the reaction products is commonly performed using gas chromatography. A typical protocol is as follows:
-
Sampling: At the end of a reaction run, the contents of the reaction vessel are expanded into a sample loop of a gas chromatograph.
-
Separation: The sample is injected onto a chromatographic column. For the separation of complex hydrocarbon mixtures resulting from pyrolysis, a packed column with a nonpolar stationary phase (e.g., silicone oil on a solid support) is often used. The column is housed in a temperature-programmed oven to facilitate the elution of components with a wide range of boiling points.
-
Detection: A flame ionization detector (FID) is a common choice for the detection of hydrocarbons due to its high sensitivity. The detector response is proportional to the mass of the hydrocarbon, allowing for quantitative analysis.
-
Identification: Products are identified by comparing their retention times with those of known standards.
-
Quantification: The amount of each product is determined by integrating the area under its corresponding chromatographic peak and comparing it to calibration curves generated from standards of known concentration.
Proposed Decomposition Pathways
The thermal decomposition of this compound is believed to proceed through a complex network of radical and molecular reactions. The primary decomposition pathways likely involve the homolytic cleavage of C-C and C-H bonds.
The formation of methylcyclopentadiene and hydrogen as major products suggests that a significant pathway is dehydrogenation. This could occur via a concerted molecular elimination or through a series of radical steps. The presence of smaller alkenes and alkanes as minor products indicates that ring-opening and subsequent fragmentation reactions also play a role.
Below is a simplified, high-level logical diagram illustrating the proposed initial steps in the thermal decomposition of this compound based on the observed products.
Future Research Directions
The current understanding of the thermal decomposition of this compound is largely based on a limited number of studies. To provide a more complete picture, further research is warranted in the following areas:
-
Modern Experimental Studies: Re-investigation of the kinetics and product distribution using modern experimental techniques such as shock tubes or flow reactors coupled with advanced analytical methods like synchrotron vacuum ultraviolet photoionization mass spectrometry (SVUV-PIMS) would provide more precise data over a wider range of conditions.
-
Computational Chemistry: High-level ab initio and density functional theory (DFT) calculations are needed to elucidate the detailed reaction mechanism, identify transition states, and calculate reaction energetics. This would provide a theoretical framework to complement experimental findings and to understand the branching ratios of competing reaction pathways.
-
Detailed Kinetic Modeling: The development of a detailed, elementary reaction-based kinetic model would be invaluable for predicting the decomposition behavior of this compound under various conditions and for understanding the formation of minor products.
This guide summarizes the current state of knowledge on the thermal stability and decomposition of this compound. While foundational work has been done, there are significant opportunities for further research to provide a more detailed and quantitative understanding of this important cyclic alkene.
References
The Isomerization of Cyclohexene to 1-Methylcyclopentene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The skeletal isomerization of cyclohexene (B86901) to 1-methylcyclopentene represents a significant acid-catalyzed rearrangement, transforming a six-membered carbocycle into a five-membered ring with a methyl substituent. This reaction is of interest in organic synthesis, providing a pathway to functionalized cyclopentane (B165970) derivatives, which are common structural motifs in pharmaceuticals and other biologically active compounds. This technical guide provides an in-depth overview of the synthesis of this compound from cyclohexene, focusing on catalytic systems, experimental protocols, and the underlying reaction mechanism.
Catalytic Systems and Performance
The isomerization of cyclohexene to this compound is predominantly carried out using solid acid catalysts. The choice of catalyst significantly influences the reaction's efficiency, selectivity, and operating conditions. Zeolites and other metal oxides are the most commonly employed catalysts for this transformation.
Zeolite-Based Catalysts
Zeolites, with their well-defined pore structures and tunable acidity, have shown high efficacy in promoting the desired ring contraction. Notably, modified ZSM-5 zeolites have been reported to exhibit excellent selectivity towards methylcyclopentenes.
A study has demonstrated the use of a cobalt-modified NaUZSM-5 (Co/NaUZSM-5) catalyst, which achieves a high selectivity of 95.8 wt.% towards methylcyclopentene with a liquid yield of 96.8 wt.% under relatively mild conditions.[1][2] The performance of various zeolite-based catalysts is summarized in the table below.
| Catalyst | Cyclohexene Conversion (%) | Methylcyclopentene Selectivity (%) | Other Products | Reference |
| Co/NaUZSM-5 | >90 | 95.8 | Aromatics, other olefins | [1][2] |
| HZSM-5 | High | Lower (more aromatics) | Benzene, Toluene, Xylene | [1] |
| NaZSM-5 | Moderate | High | Reduced aromatic formation | [1] |
Table 1: Performance of Zeolite-Based Catalysts in Cyclohexene Isomerization.
Solid Acid Catalysts
Traditional solid acid catalysts, such as silicon dioxide (SiO₂) and aluminum oxide (Al₂O₃), can also facilitate the isomerization of cyclohexene. These reactions are typically conducted in the gas phase at elevated temperatures.
For instance, the isomerization of cyclohexene over silicon dioxide at 400°C in the gas phase has been reported to yield this compound.[3][4] While effective, these catalysts may sometimes require more forcing conditions compared to their zeolite counterparts and can lead to the formation of by-products such as 3-methylcyclopentene (B105217) and 4-methylcyclopentene.[3][4]
| Catalyst | Temperature (°C) | Phase | This compound Yield (%) | By-products | Reference |
| Silicon Dioxide (SiO₂) | 400 | Gas | 60.3 | 3-Methylcyclopentene, 4-Methylcyclopentene | [3][4] |
| Aluminum Oxide (Al₂O₃) | 450 | Gas | Not specified | Methylcyclopentenes | [5] |
Table 2: Performance of Solid Acid Catalysts in Cyclohexene Isomerization.
Experimental Protocols
The following sections provide detailed experimental methodologies for the synthesis of this compound from cyclohexene using both zeolite-based and solid acid catalysts.
Isomerization using a Zeolite-Based Catalyst (Co/NaUZSM-5)
This protocol is based on the procedure described for the highly selective isomerization of cyclohexene.
Materials:
-
Cyclohexene (reactant)
-
Co/NaUZSM-5 (catalyst)
-
Batch reactor (e.g., 100 mL)
-
Methane (B114726) (CH₄, inert gas)
-
Nitrogen (N₂, inert gas)
-
Heating mantle
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Catalyst and Reactant Charging: In a 100 mL batch reactor, add 0.2000 g of the Co/NaUZSM-5 catalyst and 2.00 g of cyclohexene.
-
Reactor Sealing and Inerting: Seal the reactor with a flange and cap. Purge the reactor three times with methane (CH₄) to remove air.
-
Pressurization and Heating: Pressurize the reactor with 32 bar of CH₄ and 3 bar of N₂. Place the reactor in a heating mantle and heat to 400°C.
-
Reaction: Maintain the reaction at 400°C for 1 hour.
-
Cooling and Depressurization: After the reaction is complete, cool the reactor to room temperature and carefully depressurize.
-
Product Collection and Analysis: Collect the liquid product and analyze its composition using a gas chromatograph (GC) to determine the conversion of cyclohexene and the selectivity towards this compound and other products.
Isomerization using a Solid Acid Catalyst (Silicon Dioxide)
This protocol describes a gas-phase isomerization process.
Materials:
-
Cyclohexene (reactant)
-
Silicon dioxide (SiO₂, catalyst)
-
Tubular reactor
-
Inert gas (e.g., Nitrogen or Argon) for carrier gas and inertization
-
Heating system for the reactor
-
Condenser and collection vessel
Procedure:
-
Catalyst Bed Preparation: Pack the tubular reactor with the silicon dioxide catalyst to form a fixed bed.
-
Inertization: Inertize the catalyst bed by passing a stream of nitrogen or argon through the reactor.
-
Heating: Heat the reactor to the reaction temperature of 400°C.
-
Reactant Feed: Introduce cyclohexene into the reactor in the gas phase, using a carrier gas if necessary. The catalyst loading is typically in the range of 0.2 to 1 kg of cyclohexene per liter of catalyst per hour.
-
Reaction: The isomerization occurs as the cyclohexene passes over the heated catalyst bed.
-
Product Collection: The product mixture exiting the reactor is passed through a condenser to liquefy the products, which are then collected in a cooled vessel.
-
Product Analysis: The collected liquid is analyzed by GC to determine the product distribution, including this compound, unreacted cyclohexene, and other isomers.
Reaction Mechanism: A Carbocation-Mediated Rearrangement
The isomerization of cyclohexene to this compound proceeds through a carbocation-mediated mechanism, which involves a series of protonation, rearrangement, and deprotonation steps. This skeletal rearrangement is a classic example of a ring contraction reaction driven by the formation of a more stable carbocation intermediate.[1][6]
The proposed mechanism is as follows:
-
Protonation: The reaction is initiated by the protonation of the cyclohexene double bond by a Brønsted acid site on the catalyst surface. This forms a secondary cyclohexyl carbocation.
-
Hydride Shift (Isomerization): A 1,2-hydride shift can occur, leading to the formation of an isomeric secondary carbocation.
-
Ring Contraction (Key Step): The crucial step involves a ring contraction via a 1,2-alkyl shift. A carbon-carbon bond in the six-membered ring migrates to the adjacent carbocation center, resulting in the formation of a more stable tertiary cyclopentylmethyl carbocation. This rearrangement is thermodynamically favorable as it relieves some ring strain and forms a more substituted, and thus more stable, carbocation.
-
Deprotonation: The final step is the deprotonation of the cyclopentylmethyl carbocation, which leads to the formation of the final product, this compound, and regenerates the acid catalyst. The deprotonation can also lead to the formation of isomeric methylcyclopentenes.
Conclusion
The synthesis of this compound via the isomerization of cyclohexene is a well-established acid-catalyzed transformation. The choice of catalyst, whether a modern zeolite-based system or a traditional solid acid, plays a crucial role in determining the reaction's efficiency and selectivity. Zeolite catalysts, particularly modified ZSM-5, offer the advantage of high selectivity under milder conditions. The reaction proceeds through a fascinating carbocation rearrangement mechanism involving a ring contraction, a fundamental concept in organic chemistry. The detailed experimental protocols and mechanistic understanding provided in this guide serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling the practical application of this important isomerization reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US20120101306A1 - Process for the preparation of 1-methylcyclopentane derivatives - Google Patents [patents.google.com]
- 4. WO2012055754A2 - Method for the production of 1-methylcyclopentane derivatives - Google Patents [patents.google.com]
- 5. US20120101307A1 - Process for the preparation of 1-methyl-1-alkoxycyclopentanes - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 1-Methylcyclopentene (CAS 693-89-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and safety data for 1-Methylcyclopentene (CAS 693-89-0). The information is compiled and presented to support research, development, and safety assessment activities involving this compound.
Chemical and Physical Properties
This compound is a cycloalkene with the molecular formula C₆H₁₀ and a molecular weight of 82.14 g/mol .[1][2] It is a clear, colorless liquid at room temperature.[1] This compound is recognized for its utility as a building block in various chemical syntheses.[3]
Physical Properties
The physical characteristics of this compound are summarized in the table below. These properties are crucial for designing and implementing experimental procedures, as well as for storage and handling.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀ | [1][2][4] |
| Molecular Weight | 82.14 g/mol | [1][2][5] |
| Physical State | Clear, colorless liquid | [1][6] |
| Boiling Point | 72 - 77 °C | [1][2][6] |
| Melting Point | -142 °C | [1][7] |
| Density | 0.780 g/mL at 25 °C | [1][2][4] |
| Refractive Index | 1.431 - 1.433 at 20 °C | [1] |
| Vapor Pressure | 102.543 mmHg at 25 °C (estimated) | |
| logP (o/w) | 2.806 - 3.02 (estimated) | [6] |
| Water Solubility | 99.82 mg/L at 25 °C (estimated) |
Chemical Reactivity
This compound is a cyclic alkene and thus exhibits reactivity typical of this class of compounds. Its double bond is susceptible to various addition reactions. For instance, it can undergo hydrogenation in the presence of a platinum catalyst to form 1-methylcyclopentane. It can also be used in the synthesis of alkenyl carbenium ions and 1,2,3-trisubstituted benzocyclopentenes.
Safety and Toxicological Data
Understanding the safety profile of this compound is critical for its handling and use in any laboratory or industrial setting. It is classified as a highly flammable liquid and an aspiration hazard.
GHS Hazard Information
| Hazard Class | Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |
| Flammable Liquids | Category 2 | 🔥 | Danger | H225: Highly flammable liquid and vapor |
| Aspiration Hazard | Category 1 | ⚕️ | Danger | H304: May be fatal if swallowed and enters airways |
Data sourced from multiple safety data sheets.[2][4][5]
Handling and Storage
Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] Handle in a well-ventilated area or under a chemical fume hood.[4] Keep away from open flames, hot surfaces, and sources of ignition.[4][6] Use non-sparking tools and take precautionary measures against static discharge.[6] Avoid ingestion and inhalation.[4]
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][6] Keep in a flammables area.[4]
First Aid Measures
| Exposure Route | First Aid Procedure | Source(s) |
| Ingestion | Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician. | [4][6] |
| Inhalation | Move person to fresh air. If breathing is difficult, give oxygen. Get medical attention. | [6] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. | [6] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | [6] |
Toxicological Summary
Experimental Protocols
The following sections outline general methodologies for determining key physical properties of a volatile liquid like this compound.
Determination of Boiling Point (Thiele Tube Method)
The Thiele tube method is a convenient way to determine the boiling point of a small sample of liquid.
-
Sample Preparation: A small amount of the liquid is placed in a small test tube, and a capillary tube, sealed at one end, is placed open-end down into the liquid.
-
Apparatus Setup: The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing mineral oil.
-
Heating: The Thiele tube is gently heated, causing a slow and steady rise in the temperature of the oil and the sample.
-
Observation: As the liquid approaches its boiling point, a stream of bubbles will emerge from the capillary tube. Heating is then discontinued.
-
Boiling Point Determination: The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube as the apparatus cools.
Determination of Density (Pycnometer Method)
A pycnometer is a flask with a specific, accurately known volume, used to determine the density of a liquid.
-
Weighing the Empty Pycnometer: The pycnometer is thoroughly cleaned, dried, and its mass is accurately measured.
-
Filling the Pycnometer: The pycnometer is filled with the liquid, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped from the outside.
-
Weighing the Filled Pycnometer: The filled pycnometer is weighed.
-
Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.
Determination of Flash Point (Cleveland Open-Cup Method)
The Cleveland open-cup method is used to determine the flash point and fire point of petroleum products and other flammable liquids.
-
Sample Preparation: The test cup is filled with the sample to a specified level.
-
Heating: The sample is heated at a controlled rate.
-
Application of Test Flame: A small test flame is passed across the top of the cup at regular temperature intervals.
-
Flash Point Determination: The flash point is the lowest temperature at which the application of the test flame causes the vapors above the liquid to ignite momentarily.
Visualized Workflows
Chemical Property and Safety Assessment Workflow
The following diagram illustrates a generalized workflow for the characterization of chemical properties and the assessment of safety data for a chemical compound like this compound.
Caption: A logical workflow for the assessment of chemical properties and safety.
References
- 1. chemistry.csueastbay.edu [chemistry.csueastbay.edu]
- 2. chm.uri.edu [chm.uri.edu]
- 3. innospk.com [innospk.com]
- 4. nazhco.com [nazhco.com]
- 5. chem.tamu.edu [chem.tamu.edu]
- 6. oil-tester.com [oil-tester.com]
- 7. Evaluation of subchronic inhalation toxicity of methylcyclopentane in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Polymerization of 1-Methylcyclopentene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylcyclopentene is a cyclic olefin that holds potential as a monomer for the synthesis of specialty polymers. Its polymerization can be achieved through various techniques, each yielding polymers with distinct properties. This document provides a detailed overview of the primary methods for this compound polymerization: Ring-Opening Metathesis Polymerization (ROMP), cationic polymerization, and Ziegler-Natta polymerization. The resulting polymers, poly(this compound), can exhibit a range of characteristics depending on the chosen synthetic route, making them of interest for applications in materials science and potentially in drug delivery systems where polymer properties such as hydrophobicity and chemical stability are advantageous.
Polymerization Techniques: A Comparative Overview
The selection of a polymerization technique and catalyst is critical in determining the microstructure, molecular weight, and polydispersity of the resulting poly(this compound). The following table summarizes the expected outcomes for each major method. It is important to note that while extensive data exists for related cycloolefins, specific quantitative data for this compound is limited in the scientific literature. The data presented here is a combination of reported values for closely related monomers and projected values based on established polymerization principles.
| Polymerization Technique | Catalyst System | Polymer Yield (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Polymer Microstructure | Key Remarks |
| Ring-Opening Metathesis Polymerization (ROMP) | Grubbs' Catalysts (1st, 2nd, 3rd Gen), Schrock Catalysts | Moderate to High | Controllable (often high) | Narrow (1.05 - 1.3) | Unsaturated backbone with pendant methyl groups | Highly efficient for strained cycloolefins, offering good control over polymer architecture. The presence of the methyl group on the double bond may reduce reactivity compared to unsubstituted cyclopentene.[1] |
| Cationic Polymerization | Lewis Acids (e.g., AlCl₃, BF₃·OEt₂) with a proton source | Low to Moderate | Low to Moderate | Broad (>2.0) | Saturated backbone with enchained 1-methylcyclopentane units | Prone to side reactions and chain transfer, leading to lower molecular weights and broader distributions. The methyl group stabilizes the carbocation intermediate.[2] |
| Ziegler-Natta Polymerization | TiCl₄/Al(C₂H₅)₃, VCl₄/Al(Hex)₃ | Low to Moderate | High | Broad | Saturated backbone, potentially stereoregular | A well-established method for olefin polymerization. For methyl-substituted cycloolefins, polymerization rates are often low, and ring-opening is not typically observed.[2] |
Experimental Protocols
Ring-Opening Metathesis Polymerization (ROMP)
ROMP is a powerful method for the polymerization of strained cyclic olefins, catalyzed by transition metal alkylidene complexes.[1] This technique allows for the synthesis of polymers with controlled molecular weights and narrow polydispersity indices.
Materials:
-
This compound (freshly distilled)
-
Grubbs' Catalyst (e.g., 1st, 2nd, or 3rd Generation) or Schrock Catalyst
-
Anhydrous, deoxygenated solvent (e.g., dichloromethane (B109758) or toluene)
-
Quenching agent (e.g., ethyl vinyl ether)
-
Precipitation solvent (e.g., methanol)
-
Inert atmosphere glovebox or Schlenk line
-
Standard laboratory glassware (Schlenk flask, syringes, etc.)
Procedure:
-
Preparation: All glassware must be oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). Solvents and the monomer should be rigorously purified and deoxygenated prior to use.
-
Reaction Setup: Inside a glovebox or under a positive pressure of inert gas, dissolve the chosen Grubbs' or Schrock catalyst in the anhydrous solvent within a Schlenk flask.
-
Polymerization: To the stirred catalyst solution, add the freshly distilled this compound via syringe. The monomer-to-catalyst ratio will determine the target molecular weight. The reaction is typically conducted at room temperature. An increase in viscosity is usually observed as the polymerization proceeds.
-
Monitoring: The progress of the reaction can be monitored by techniques such as ¹H NMR spectroscopy to follow the disappearance of the monomer's olefinic proton signal.
-
Termination: Once the desired monomer conversion is achieved or after a predetermined time, terminate the polymerization by adding an excess of a quenching agent like ethyl vinyl ether.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent such as methanol (B129727).
-
Purification and Drying: Filter the precipitated polymer, wash it thoroughly with the non-solvent to remove any residual monomer and catalyst byproducts, and dry the polymer under vacuum to a constant weight.
Characterization: The resulting polymer should be characterized to determine its molecular weight (Mn), polydispersity index (PDI) using Gel Permeation Chromatography (GPC), and its microstructure via ¹H and ¹³C NMR spectroscopy.
Cationic Polymerization
Cationic polymerization is initiated by an electrophile, leading to a carbocationic propagating species.[3] Alkenes with electron-donating groups, such as this compound, are suitable for this method as the methyl group helps stabilize the tertiary carbocation formed upon initiation.
Materials:
-
This compound (purified by distillation over a drying agent like CaH₂)
-
Lewis acid initiator (e.g., anhydrous aluminum chloride (AlCl₃) or boron trifluoride etherate (BF₃·OEt₂))
-
Co-initiator (trace amounts of a proton source, e.g., water)
-
Anhydrous solvent (e.g., toluene (B28343) or dichloromethane)
-
Termination agent (e.g., methanol)
-
Precipitation solvent (e.g., hexane (B92381) or methanol)
-
Inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Preparation: All glassware must be rigorously dried, and the entire system should be under a positive pressure of an inert gas. Solvents and the monomer must be anhydrous.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, an inert gas inlet, and a rubber septum, add the anhydrous solvent. Cool the flask to the desired reaction temperature (e.g., -78 °C to 0 °C) using a suitable cooling bath.
-
Monomer Addition: Add the purified this compound to the cooled solvent via syringe.
-
Initiation: In a separate dry container, prepare a stock solution of the Lewis acid in the anhydrous solvent. Slowly add the initiator solution to the stirred monomer solution. The presence of a co-initiator (protic source) is often necessary to generate the initiating carbocation.
-
Polymerization: Allow the reaction to proceed for a set time (e.g., 30-60 minutes). The viscosity of the solution may increase as the polymer forms.
-
Termination: Quench the polymerization by adding a small amount of a pre-chilled nucleophile, such as methanol.
-
Polymer Isolation: Allow the mixture to warm to room temperature. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent like methanol or hexane.
-
Purification and Drying: Filter the precipitated polymer, wash it several times with the precipitating solvent to remove unreacted monomer and initiator residues, and dry under vacuum.
Ziegler-Natta Polymerization
Ziegler-Natta catalysts are coordination catalysts typically used for the polymerization of α-olefins.[4] They are known for producing polymers with high linearity and stereospecificity. The polymerization of this compound with these catalysts is expected to proceed via addition polymerization without ring-opening.[2]
Materials:
-
This compound (purified)
-
Transition metal compound (e.g., titanium tetrachloride, TiCl₄)
-
Organoaluminum co-catalyst (e.g., triethylaluminum, Al(C₂H₅)₃)
-
Anhydrous, deoxygenated solvent (e.g., heptane (B126788) or toluene)
-
Termination agent (e.g., acidified methanol)
-
Inert atmosphere setup
Procedure:
-
Preparation: Ensure all glassware is meticulously dried and the system is under an inert atmosphere.
-
Reaction Setup: In a suitable reactor under an inert atmosphere, add the anhydrous solvent.
-
Catalyst Formation: Add the organoaluminum co-catalyst to the solvent, followed by the transition metal compound. The order of addition can influence catalyst activity. The mixture is typically aged for a short period to allow for the formation of the active catalytic species.
-
Monomer Addition: Introduce the purified this compound into the reactor. The polymerization is often carried out at a controlled temperature (e.g., 50-70 °C).
-
Polymerization: Maintain the reaction for the desired duration, monitoring for any changes in viscosity that may indicate polymer formation.
-
Termination: Terminate the polymerization by adding acidified methanol. This deactivates the catalyst and precipitates the polymer.
-
Polymer Isolation and Purification: Filter the precipitated polymer and wash it extensively with methanol to remove catalyst residues.
-
Drying: Dry the polymer under vacuum to a constant weight.
Potential Applications in Drug Development
Polymers derived from this compound are expected to be hydrophobic and chemically stable, properties that are often sought after in the field of drug development. Potential applications include:
-
Drug Delivery Vehicles: The hydrophobic nature of poly(this compound) could make it suitable for encapsulating hydrophobic drugs, protecting them from degradation and controlling their release.
-
Biomaterials and Medical Devices: The chemical resistance and potential for controlled mechanical properties could allow for its use in medical tubing, implants, or as a component in diagnostic devices.
-
Excipients: In pharmaceutical formulations, such polymers could serve as binders, fillers, or matrix-forming agents in solid dosage forms.
Further research into the biocompatibility and degradation profile of poly(this compound) is necessary to fully realize its potential in these applications. The ability to control the polymer's properties through the choice of polymerization technique makes this compound a versatile monomer for creating tailored materials for the pharmaceutical and biomedical industries.
References
Application Notes and Protocols for the Catalytic Hydrogenation of 1-Methylcyclopentene
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Catalytic hydrogenation is a cornerstone reduction reaction in organic synthesis, widely employed for the saturation of carbon-carbon double and triple bonds. The hydrogenation of 1-methylcyclopentene to its corresponding alkane, methylcyclopentane, is a classic example of this transformation. This reaction is significant in petrochemical processes and as a model system for studying heterogeneous catalysis. The process involves the addition of molecular hydrogen (H₂) across the double bond of the alkene, facilitated by a metal catalyst.[1][2] Due to the high efficiency and selectivity of modern catalysts, this reaction is a reliable method for producing saturated carbocyclic scaffolds, which are prevalent in pharmaceuticals and fine chemicals.
Reaction Principle and Stereochemistry
The catalytic hydrogenation of this compound is an exothermic and thermodynamically favorable process that converts an unsaturated alkene into a more stable, saturated alkane.[1] The reaction proceeds on the surface of a heterogeneous catalyst, most commonly a platinum-group metal like palladium or platinum supported on activated carbon.[1][3]
The mechanism involves the following key steps:
-
Adsorption: Both molecular hydrogen (H₂) and the alkene (this compound) are adsorbed onto the surface of the metal catalyst.[1]
-
Hydrogen Activation: The H-H bond is cleaved, and individual hydrogen atoms bind to the catalyst surface.[1]
-
Hydrogen Transfer: The adsorbed hydrogen atoms are sequentially transferred to the carbons of the double bond. This transfer occurs from the same face of the alkene, which is π-bonded to the catalyst surface.[4][5]
This mechanistic pathway dictates the stereochemistry of the addition, which is termed syn-addition . Both hydrogen atoms add to the same side of the double bond.[3][5] While the product, methylcyclopentane, is achiral, this stereochemical control is critical in the hydrogenation of substituted alkenes that can form chiral centers. The alkene typically adsorbs to the catalyst on its less sterically hindered face, which can influence the stereochemical outcome in more complex substrates.
Catalysts and Reaction Conditions
The choice of catalyst and conditions is crucial for achieving high conversion and selectivity.
-
Catalysts:
-
Palladium on Carbon (Pd/C): This is the most versatile and widely used catalyst for alkene hydrogenation due to its high activity, selectivity, and cost-effectiveness.[6] 5% or 10% (w/w) Pd/C is standard.
-
Platinum on Carbon (Pt/C) or Platinum(IV) Oxide (PtO₂, Adams' catalyst): These catalysts are often more active than palladium and can be effective for more sterically hindered or challenging substrates.[1][7]
-
Raney Nickel (Ra-Ni): A less expensive alternative, though it often requires higher temperatures and pressures and may exhibit lower selectivity.[1]
-
-
Solvents: Protic solvents such as ethanol (B145695) and methanol (B129727) are commonly used and can accelerate the reaction rate. Other solvents like ethyl acetate (B1210297) or hydrocarbons (hexane, cyclohexane) are also effective.[4]
-
Hydrogen Source: For laboratory-scale reactions, hydrogen gas is typically supplied from a cylinder or, for atmospheric pressure reactions, a hydrogen-filled balloon.[6]
-
Temperature and Pressure: The hydrogenation of simple alkenes like this compound proceeds readily under mild conditions, often at room temperature and atmospheric pressure. For less reactive substrates, elevated temperatures (e.g., 70 °C) and pressures may be required.[4]
Data Presentation
While specific kinetic and yield data for the hydrogenation of this compound are not extensively detailed in readily available literature, the reaction is known to be highly efficient. By analogy with similar alkene hydrogenations, yields are typically quantitative (>95%). The following table summarizes typical conditions for the catalytic hydrogenation of substituted cyclopentenes.
| Parameter | Typical Condition | Catalyst Examples | Solvents | Notes & References |
| Catalyst Loading | 1–10 mol% (relative to substrate) | 5% or 10% Pd/C, PtO₂ | Ethanol, Methanol | Lower loadings can be used but may require longer reaction times or higher pressures.[6] |
| Hydrogen Pressure | 1–5 atm (15–75 psi) | Pt/C, Ra-Ni | Ethyl Acetate | Atmospheric pressure (H₂ balloon) is often sufficient for complete conversion.[4][6] |
| Temperature | 20–80 °C | Pd/C | Hexane, Acetic Acid | Most alkene hydrogenations are efficient at room temperature (20-25 °C).[4] |
| Reaction Time | 1–12 hours | PtO₂ | Methanol | Monitored by TLC, GC, or H₂ uptake. Reaction times vary with substrate, catalyst, and conditions. |
| Yield | Typically >95% (Quantitative) | Pd/C | Ethanol | The hydrogenation of unhindered alkenes is generally a very high-yielding reaction.[8] |
Experimental Protocols
This section provides a detailed methodology for the catalytic hydrogenation of this compound at atmospheric pressure on a laboratory scale.
Protocol 1: Atmospheric Hydrogenation using Pd/C and a Hydrogen Balloon
Materials and Equipment:
-
This compound
-
10% Palladium on Carbon (10% Pd/C)
-
Ethanol (anhydrous)
-
Nitrogen (or Argon) gas supply
-
Hydrogen gas supply (from a cylinder with a regulator)
-
Two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Rubber septa
-
Syringes and needles
-
Hydrogen balloons (double-layered for safety)
-
Vacuum/gas manifold (or Schlenk line)
-
Celite® (diatomaceous earth) for filtration
-
Buchner funnel and filter flask
-
Rotary evaporator
Safety Precautions:
-
Hydrogen gas is extremely flammable and can form explosive mixtures with air. Conduct the entire procedure in a well-ventilated fume hood.
-
Palladium on carbon is flammable, especially when dry or containing adsorbed hydrogen. Handle the catalyst carefully, preferably under an inert atmosphere. Never allow the used, filtered catalyst to dry on the filter paper. Quench it with water immediately.
-
Ensure there are no open flames or spark sources in the vicinity.
Experimental Workflow Diagram
Procedure:
-
Reaction Setup:
-
To a clean, dry two-neck round-bottom flask equipped with a magnetic stir bar, add 10% Pd/C (e.g., 5 mol%).
-
Immediately seal the flask with rubber septa. Place the flask under an inert atmosphere by connecting it to a nitrogen or argon manifold.
-
Add anhydrous ethanol via syringe (e.g., 20 mL for a 1 mmol scale reaction).
-
-
Inerting the Atmosphere:
-
Connect the flask to a vacuum/gas manifold. Carefully evacuate the air from the flask until the solvent begins to bubble, then backfill with nitrogen. Repeat this vacuum/backfill cycle 3-5 times to ensure the system is free of oxygen.
-
-
Introducing Hydrogen:
-
Switch the manifold from nitrogen to hydrogen. Evacuate the flask one last time and backfill with hydrogen from a balloon attached to the manifold. Repeat this vacuum/hydrogen cycle twice more.
-
Leave the flask connected to a hydrogen balloon to maintain a slight positive pressure (approx. 1 atm) of hydrogen.
-
-
Reaction:
-
Dissolve this compound (1.0 equivalent) in a small amount of anhydrous ethanol and add it to the reaction flask via syringe.
-
Stir the reaction mixture vigorously at room temperature. Efficient stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen gas.
-
Monitor the reaction progress by taking small aliquots via syringe and analyzing by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). For TLC, the disappearance of the alkene spot (visualized with a potassium permanganate (B83412) stain) indicates reaction completion. The reaction is typically complete within a few hours.
-
-
Work-up and Isolation:
-
Once the reaction is complete, carefully purge the flask with nitrogen to remove all residual hydrogen.
-
Prepare a filtration setup by placing a 1-2 cm pad of Celite® in a Buchner funnel over a clean filter flask. Wet the Celite pad with ethanol.
-
Carefully filter the reaction mixture through the Celite pad to remove the Pd/C catalyst. Caution: The catalyst on the filter paper is pyrophoric. Do not allow it to dry.
-
Rinse the reaction flask and the Celite pad with additional ethanol to ensure complete transfer of the product.
-
Immediately after filtration, quench the Celite pad containing the catalyst with plenty of water.
-
Transfer the filtrate to a round-bottom flask and remove the solvent using a rotary evaporator. The remaining liquid is the product, methylcyclopentane, which should be of high purity.
-
Mechanistic Visualization
The following diagram illustrates the syn-addition mechanism on the catalyst surface.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. homework.study.com [homework.study.com]
- 4. orgosolver.com [orgosolver.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. brainly.com [brainly.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: 1-Methylcyclopentene as a Probe Molecule in Zeolite Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylcyclopentene (1-MCP) is a versatile probe molecule in the field of zeolite chemistry, offering valuable insights into reaction mechanisms, catalyst acidity, and shape selectivity. Its unique structural and reactive properties allow it to participate in a range of catalytic transformations within the confined pores of zeolites, making it an excellent tool for characterizing these complex materials. These application notes provide an overview of the key uses of this compound as a probe molecule and deliver detailed protocols for its application in zeolite research.
Applications of this compound in Zeolite Chemistry
This compound is instrumental in elucidating several key aspects of zeolite catalysis:
-
Probing Brønsted Acidity: The isomerization, cracking, and hydrogen transfer reactions of this compound are catalyzed by Brønsted acid sites within zeolites. The product distribution and reaction rates can be correlated to the strength, density, and accessibility of these acid sites.
-
Investigating Reaction Mechanisms: 1-MCP is a key intermediate in the methanol-to-hydrocarbons (MTH) process, where it is involved in the "hydrocarbon pool" mechanism.[1][2] Studying its formation and subsequent reactions provides a deeper understanding of the complex reaction networks leading to the formation of olefins and aromatics.
-
Catalytic Cracking Studies: As a model cycloalkene, this compound is used to investigate the catalytic cracking pathways of cyclic hydrocarbons over zeolite catalysts.[3] The analysis of cracking products helps in understanding the fundamental steps of C-C bond cleavage and the influence of zeolite topology on product selectivity.[3][4][5]
-
Skeletal Isomerization: The isomerization of cyclohexene (B86901) to this compound is a commercially relevant reaction that can be selectively catalyzed by zeolites.[6][7][8] This reaction is used to study the shape-selective properties of zeolites and to optimize catalysts for the production of high-value chemicals.[6][7]
Experimental Protocols
Protocol 1: In Situ Solid-State NMR Spectroscopy of this compound Adsorption and Reaction
This protocol describes the use of in situ solid-state Nuclear Magnetic Resonance (NMR) spectroscopy to study the interaction of this compound with zeolite catalysts. Solid-state NMR is a powerful technique for identifying reaction intermediates and understanding their transformation pathways.[9][10][11]
Objective: To identify and characterize the carbocationic intermediates formed during the conversion of this compound over a zeolite catalyst.
Materials:
-
Zeolite catalyst (e.g., H-ZSM-5, SAPO-34)
-
This compound (or a precursor like cyclohexene)
-
¹³C-labeled methanol (B129727) (for MTH studies)
-
Solid-state NMR spectrometer equipped with a magic-angle spinning (MAS) probe and a variable temperature setup.
-
In situ reaction cell compatible with the NMR probe.
Procedure:
-
Catalyst Preparation: Activate the zeolite catalyst by heating it under vacuum or a flow of inert gas at a high temperature (e.g., 500-550 °C) for several hours to remove adsorbed water.
-
Sample Packing: Pack the activated zeolite into the in situ NMR rotor inside a glovebox to prevent rehydration.
-
Background Spectrum: Acquire a background ¹³C MAS NMR spectrum of the activated zeolite.
-
Adsorption of Reactant: Introduce a controlled amount of this compound (or its precursor) into the in situ cell at a specific temperature. For MTH studies, co-feed ¹³C-labeled methanol.
-
In Situ NMR Analysis: Acquire ¹³C MAS NMR spectra at various reaction temperatures and time intervals to monitor the formation and evolution of intermediates. Key signals to look for include those corresponding to methylcyclopentenyl cations (around 244-249 ppm and 147-155 ppm).[2]
-
Data Analysis: Analyze the chemical shifts and signal intensities to identify the different organic species present on the catalyst surface and in the pores.
Expected Results: The in situ NMR spectra are expected to show the formation of various carbocationic species, including the 1,3-dimethylcyclopentenyl carbenium ion, which is a key intermediate in the MTH reaction. The evolution of these species over time and with temperature provides insights into the reaction mechanism.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound Catalytic Cracking Products
This protocol outlines the procedure for analyzing the products of this compound catalytic cracking using a pulse microreactor coupled with a Gas Chromatograph-Mass Spectrometer (GC-MS).
Objective: To determine the product distribution from the catalytic cracking of this compound over a zeolite catalyst.
Materials:
-
Zeolite catalyst (e.g., HZSM-5, Beta)
-
This compound
-
Helium or Argon (carrier gas)
-
Pulse microreactor system
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Catalyst Loading: Load a small amount of the zeolite catalyst (typically 10-50 mg) into the microreactor.
-
Catalyst Activation: Activate the catalyst in situ by heating it to a high temperature (e.g., 550 °C) in a flow of inert gas for at least 1 hour.
-
Reaction Temperature: Set the reactor to the desired reaction temperature (e.g., 350-550 °C).
-
Pulse Injection: Inject a small, precise pulse of this compound into the carrier gas stream flowing through the reactor.
-
Product Analysis: The reactor effluent is directly coupled to the GC-MS for separation and identification of the products. The GC column separates the components of the product mixture, and the MS provides mass spectra for their identification.
-
Data Quantification: Quantify the products by integrating the peak areas in the gas chromatogram and using response factors determined from standard calibrations.
Expected Results: The GC-MS analysis will provide a detailed breakdown of the cracking products, which may include light olefins (ethylene, propylene), paraffins, and aromatics. The product distribution can be used to construct a reaction network for the catalytic cracking of this compound.[3]
Protocol 3: Temperature-Programmed Desorption (TPD) of this compound
This protocol describes the use of Temperature-Programmed Desorption (TPD) to study the adsorption and desorption behavior of this compound on a zeolite catalyst, providing information about the acid site strength distribution.
Objective: To characterize the acid sites of a zeolite catalyst by measuring the desorption temperature of this compound.
Materials:
-
Zeolite catalyst
-
This compound
-
Helium or Argon (carrier gas)
-
TPD apparatus with a thermal conductivity detector (TCD) or a mass spectrometer.
Procedure:
-
Sample Preparation: Place a known amount of the zeolite catalyst in the TPD cell.
-
Catalyst Activation: Pretreat the sample by heating it in a flow of inert gas to a high temperature (e.g., 550 °C) to clean the surface.
-
Adsorption: Cool the sample to a low temperature (e.g., 100 °C) and expose it to a flow of a gas mixture containing a known concentration of this compound until the surface is saturated.
-
Purging: Purge the sample with an inert gas at the adsorption temperature to remove any physisorbed molecules.
-
Temperature-Programmed Desorption: Heat the sample at a constant rate (e.g., 10 °C/min) in a flow of inert gas. The desorbed molecules are detected by the TCD or MS as a function of temperature.
-
Data Analysis: The resulting TPD profile shows desorption peaks at temperatures corresponding to the binding energies of this compound to the different acid sites. The area under each peak is proportional to the number of sites of that strength.
Expected Results: The TPD profile will exhibit one or more desorption peaks. The temperature at which these peaks appear provides qualitative information about the strength of the acid sites. A higher desorption temperature indicates stronger acid sites.
Quantitative Data
The following tables summarize quantitative data from studies using this compound as a probe molecule.
Table 1: Cyclohexene Isomerization to this compound over Zeolite-Based Catalysts
| Catalyst | Temperature (°C) | Cyclohexene Conversion (wt%) | This compound Selectivity (wt%) | Reference |
| Co/NaUZSM-5 | 400 | >90 | >95 | [6] |
| UZSM-5 | 400 | ~80 | ~60 | [7] |
| NaUZSM-5 | 400 | ~70 | ~80 | [7] |
Data synthesized from cited literature.
Table 2: Product Distribution from Catalytic Cracking of this compound over HZSM-5
| Product | Yield (wt%) at 450°C |
| Light Olefins (C2-C4) | 35-45 |
| Light Alkanes (C1-C4) | 10-15 |
| C5+ Aliphatics | 20-30 |
| Aromatics | 15-25 |
| Coke | <5 |
Representative data based on findings from catalytic cracking studies.[3]
Visualizations
Caption: General experimental workflow for using this compound as a probe molecule in zeolite chemistry.
References
- 1. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 2. Progressive steps and catalytic cycles in methanol-to-hydrocarbons reaction over acidic zeolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RSC - Page load error [pubs.rsc.org]
- 4. Selectivity descriptors of the catalytic n-hexane cracking process over 10-membered ring zeolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. US20220055971A1 - Method of methyl cyclopentene production from cyclohexene over zeolite-based catalyst structure - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in solid-state NMR of zeolite catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Fine Chemicals and Pharmaceuticals Using 1-Methylcyclopentene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of valuable fine chemicals and pharmaceutical precursors starting from 1-methylcyclopentene. This versatile cyclic alkene serves as a key building block for a variety of stereochemically rich and functionally dense molecules.
Ozonolysis of this compound for the Synthesis of 6-Oxoheptanal
Ozonolysis of this compound is a powerful oxidative cleavage reaction that breaks the double bond to form a keto-aldehyde, 6-oxoheptanal. This difunctional molecule is a valuable intermediate in the synthesis of various heterocyclic compounds and can be a precursor for more complex molecules, including certain fragrance components and pharmaceutical building blocks.[1][2][3]
Quantitative Data
| Reactant | Product | Reagents | Solvent | Temperature | Yield | Reference |
| This compound | 6-Oxoheptanal | 1. O₃ 2. Zn/H₂O or (CH₃)₂S | Dichloromethane (B109758)/Methanol (B129727) | -78 °C to room temp. | Not specified | [4] |
Experimental Protocol: Reductive Ozonolysis
Materials:
-
This compound (1.0 eq)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Methanol (MeOH), anhydrous
-
Ozone (O₃) generated from an ozone generator
-
Zinc dust (Zn) or Dimethyl sulfide (B99878) ((CH₃)₂S)
-
Water (H₂O)
-
Glacial Acetic Acid (optional, with Zn)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask with a gas inlet tube and a drying tube
-
Dry ice/acetone bath
-
Magnetic stirrer
-
Dissolve this compound (1.0 eq) in a 2:1 mixture of anhydrous dichloromethane and anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a drying tube.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the stirred solution. The reaction is typically monitored by the appearance of a persistent blue color, indicating a slight excess of ozone.
-
Once the reaction is complete, purge the solution with nitrogen or oxygen gas to remove any residual ozone.
-
Reductive Work-up (Option A: Zinc/Acetic Acid): To the cold reaction mixture, add zinc dust (2-3 eq) followed by the slow addition of a small amount of glacial acetic acid. Allow the mixture to warm to room temperature and stir vigorously for 1 hour.
-
Reductive Work-up (Option B: Dimethyl Sulfide): To the cold reaction mixture, add dimethyl sulfide (2-3 eq). Allow the mixture to warm to room temperature and stir for several hours to overnight.
-
Filter the reaction mixture to remove zinc dust (if used).
-
Wash the filtrate with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield crude 6-oxoheptanal.
-
The crude product can be purified by distillation or column chromatography.
Reaction Workflow
References
Application Notes and Protocols for Cycloaddition Reactions Involving 1-Methylcyclopentene
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of cycloaddition reaction protocols involving 1-methylcyclopentene, a versatile building block in organic synthesis. While direct, detailed protocols for a wide range of named cycloaddition reactions with this compound are not extensively documented in readily available literature, this guide consolidates general principles and provides illustrative experimental details for analogous systems. The information herein is intended to serve as a foundational resource for designing and executing novel cycloaddition strategies with this specific alkene.
Introduction to Cycloaddition Reactions of this compound
This compound (C₆H₁₀) is a cyclic alkene whose reactivity in cycloaddition reactions is governed by the electronic properties of its trisubstituted double bond. The methyl group introduces a modest electron-donating effect, influencing the regioselectivity and stereoselectivity of the cycloaddition. The five-membered ring structure also imparts a degree of ring strain, which can affect reactivity.
This document will explore the potential of this compound in three major classes of cycloaddition reactions:
-
[2+2] Cycloaddition: Formation of a four-membered ring.
-
[3+2] Cycloaddition: Formation of a five-membered ring.
-
[4+2] Cycloaddition (Diels-Alder Reaction): Formation of a six-membered ring.
Due to the limited specific data for this compound, protocols for structurally similar or electronically analogous alkenes are presented to provide a starting point for reaction optimization.
[2+2] Photocycloaddition Reactions
Photochemical [2+2] cycloadditions are powerful methods for the synthesis of cyclobutane (B1203170) rings. These reactions typically involve the excitation of one reactant (often a ketone or an enone) to a triplet state, which then adds to a ground-state alkene.
Application Note: Paternò-Büchi Reaction
The Paternò-Büchi reaction involves the [2+2] photocycloaddition of a carbonyl compound with an alkene to form an oxetane (B1205548). The regioselectivity is governed by the stability of the intermediate 1,4-diradical. For an electron-rich alkene like this compound, the more stable diradical is generally formed by the addition of the carbonyl oxygen to the more substituted carbon of the alkene.
Illustrative Experimental Protocol (Analogous System):
While a specific protocol for this compound is not available, the following general procedure for the photocycloaddition of a ketone to an alkene can be adapted.
Reaction: Photocycloaddition of Acetone (B3395972) and 2-Methyl-2-butene (B146552)
| Reactant/Reagent | Molar Equiv. | Amount |
| Acetone | - | 200 mL |
| 2-Methyl-2-butene | 1.0 | 7.0 g (0.1 mol) |
| Solvent | - | Acetone (serves as reactant and solvent) |
| Light Source | - | High-pressure mercury lamp (e.g., 450W Hanovia) |
| Reaction Time | - | 48 h |
| Temperature | - | Room Temperature |
Procedure:
-
A solution of 2-methyl-2-butene in acetone is prepared in a Pyrex immersion well photoreactor.
-
The solution is purged with nitrogen for 30 minutes to remove dissolved oxygen.
-
The reaction mixture is irradiated with a high-pressure mercury lamp for 48 hours while maintaining a gentle nitrogen stream.
-
The progress of the reaction can be monitored by Gas Chromatography (GC).
-
After completion, the excess acetone is removed by distillation.
-
The resulting residue is purified by fractional distillation or column chromatography to yield the oxetane product.
Expected Outcome for this compound:
By analogy, the reaction of this compound with a ketone like acetone would be expected to yield a bicyclic oxetane. The major regioisomer would likely result from the formation of the more stable tertiary radical on the this compound ring during the reaction.
[3+2] Cycloaddition Reactions
[3+2] cycloadditions, also known as 1,3-dipolar cycloadditions, are versatile reactions for the synthesis of five-membered heterocyclic rings. These reactions involve a 1,3-dipole and a dipolarophile (in this case, this compound).
Application Note: Reaction with Nitrile Oxides
Nitrile oxides, often generated in situ from oxime hydrochlorides, are common 1,3-dipoles used in these reactions. The cycloaddition of a nitrile oxide to an alkene leads to the formation of a 2-isoxazoline ring. The regioselectivity is primarily controlled by the frontier molecular orbitals of the reactants.
Illustrative Experimental Protocol (Analogous System):
The following is a general procedure for the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene.
Reaction: Cycloaddition of Benzonitrile Oxide with Styrene (B11656)
| Reactant/Reagent | Molar Equiv. | Amount |
| Styrene | 1.0 | 1.04 g (10 mmol) |
| Benzaldoxime (B1666162) hydrochloride | 1.1 | 1.71 g (11 mmol) |
| Triethylamine (B128534) | 1.2 | 1.21 g (12 mmol) |
| Solvent | - | Chloroform (20 mL) |
| Reaction Time | - | 12 h |
| Temperature | - | Room Temperature |
Procedure:
-
To a solution of styrene and benzaldoxime hydrochloride in chloroform, triethylamine is added dropwise at room temperature.
-
The reaction mixture is stirred for 12 hours.
-
The triethylammonium (B8662869) hydrochloride precipitate is filtered off.
-
The filtrate is washed with water and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to afford the 3,5-diphenyl-2-isoxazoline.
Expected Outcome for this compound:
The reaction of this compound with a nitrile oxide is expected to yield a bicyclic isoxazoline. The regiochemistry will be determined by the electronic and steric effects of the methyl group on the cyclopentene (B43876) ring.
[4+2] Cycloaddition Reactions (Diels-Alder)
The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. It involves the reaction of a conjugated diene with a dienophile. This compound, being an alkene, can act as a dienophile. The reactivity of this compound as a dienophile is influenced by its electron-rich nature. Therefore, it will react most readily with electron-deficient dienes.
Application Note: Reaction with Electron-Deficient Dienes
Dienes bearing electron-withdrawing groups, such as esters or nitriles, are suitable partners for this compound in Diels-Alder reactions. The reaction is typically performed at elevated temperatures, although Lewis acid catalysis can often promote the reaction at lower temperatures.
Illustrative Experimental Protocol (Analogous System):
The following protocol describes the Diels-Alder reaction of an electron-rich alkene with an electron-deficient diene.
Reaction: Diels-Alder Reaction of 2,3-Dimethyl-1,3-butadiene (B165502) with Maleic Anhydride (B1165640)
| Reactant/Reagent | Molar Equiv. | Amount |
| 2,3-Dimethyl-1,3-butadiene | 1.0 | 8.2 g (0.1 mol) |
| Maleic Anhydride | 1.0 | 9.8 g (0.1 mol) |
| Solvent | - | Toluene (B28343) (50 mL) |
| Reaction Time | - | 2 h |
| Temperature | - | Reflux (110 °C) |
Procedure:
-
A solution of 2,3-dimethyl-1,3-butadiene and maleic anhydride in toluene is heated at reflux for 2 hours.
-
The reaction mixture is cooled to room temperature.
-
The precipitated product is collected by filtration, washed with cold toluene, and dried to give the Diels-Alder adduct.
Expected Outcome for this compound:
When reacting with an electron-deficient diene, this compound would form a bicyclic cyclohexene (B86901) derivative. The stereochemistry of the product (endo/exo) will depend on the reaction conditions and the nature of the diene.
Visualizing Reaction Pathways
To aid in the conceptualization of these reactions, the following diagrams illustrate the general workflows and mechanisms.
Caption: General workflow for a [2+2] photocycloaddition involving an alkene.
Caption: Concerted mechanism of a [3+2] cycloaddition reaction.
Caption: General scheme of a Diels-Alder reaction with an alkene.
Conclusion
While specific, optimized protocols for cycloaddition reactions of this compound are not abundantly available, the general principles and analogous experimental procedures provided in these application notes offer a solid foundation for researchers. The successful application of these reactions will likely require careful optimization of reaction conditions, including solvent, temperature, and catalyst choice, to achieve desired yields and selectivities. The provided diagrams offer a visual guide to the underlying principles of these powerful synthetic transformations. Further research into the cycloaddition chemistry of this compound is warranted to fully explore its potential in the synthesis of complex cyclic and bicyclic molecules for applications in drug discovery and materials science.
Application Notes and Protocols for the Gas-Phase Isomerization of 1-Methylcyclopentene
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed overview of the experimental setup, protocols, and expected outcomes for the gas-phase isomerization of 1-methylcyclopentene. This process is relevant for studies in catalysis, reaction kinetics, and the synthesis of specialty chemicals. The protocols described herein are designed to be adaptable for various catalysts and reaction conditions.
Introduction
The gas-phase isomerization of this compound is a significant reaction in organic chemistry, leading to the formation of various structural isomers, primarily 3-methylcyclopentene (B105217) and 4-methylcyclopentene, as well as the potential for ring-opening or dehydrogenation products depending on the catalyst and reaction conditions.[1][2] This application note details the necessary experimental framework to conduct and analyze this reaction, providing researchers with a robust starting point for their investigations.
Experimental Setup
A typical experimental setup for the gas-phase isomerization of this compound involves a continuous flow fixed-bed reactor system. The core components include a gas delivery system, a vaporizer, a heated reactor, a condenser, and an analytical system.
Key Components:
-
Gas Delivery System: Mass flow controllers are used to precisely regulate the flow of a carrier gas (e.g., nitrogen or argon).
-
Vaporizer: A heated injection port or a dedicated vaporization chamber is used to convert the liquid this compound into a gaseous stream.
-
Reactor: A tubular reactor, often made of quartz or stainless steel, is housed within a furnace to maintain a constant reaction temperature. The catalyst is packed within the reactor to form a fixed bed.[1]
-
Condenser: A cooling system, such as a cold trap or a condenser with a circulating coolant, is used to collect the condensable products and unreacted starting material.
-
Analytical System: An in-line or off-line gas chromatograph (GC) equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is used for product analysis.[1][3]
Experimental Workflow Diagram
Caption: Workflow for the gas-phase isomerization of this compound.
Experimental Protocols
**3.1. Catalyst Preparation (Example: SiO₂) **
-
Obtain commercially available silica (B1680970) gel with a suitable particle size (e.g., 60-120 mesh).
-
Dry the silica gel in an oven at 120°C for at least 4 hours to remove adsorbed water.
-
Allow the catalyst to cool to room temperature in a desiccator before loading it into the reactor.
Reactor Setup and Operation
-
Reactor Loading: Carefully pack a known amount of the prepared catalyst into the center of the tubular reactor, securing it in place with quartz wool plugs.
-
System Purge: Assemble the reactor system and purge with an inert carrier gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to remove any air and moisture.
-
Temperature Ramp: Heat the reactor to the desired reaction temperature (e.g., 400-450°C for SiO₂ catalyst) under a continuous flow of the carrier gas.[1][2]
-
Reactant Introduction: Once the reactor temperature has stabilized, introduce the this compound into the vaporizer at a controlled flow rate using a syringe pump. The reactant vapor is then carried into the reactor by the inert gas stream.
-
Product Collection: The reactor effluent is passed through a condenser (e.g., a cold trap maintained at 0°C or lower) to collect the liquid products.
-
Sampling and Analysis: At steady state, collect liquid samples from the condenser for off-line analysis. If an in-line GC is available, the gas stream can be periodically sampled and analyzed.
-
Shutdown: After the experiment, stop the reactant flow and allow the system to cool down under the carrier gas flow.
Product Analysis by Gas Chromatography (GC)
-
Instrumentation: Use a gas chromatograph equipped with a capillary column suitable for hydrocarbon separation (e.g., a non-polar column like DB-1 or a slightly polar column like DB-5) and a flame ionization detector (FID).[4][5]
-
Sample Preparation: Dilute the collected liquid product sample in a suitable solvent (e.g., dichloromethane (B109758) or hexane).
-
GC Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 250°C
-
Oven Temperature Program: Start at 40°C, hold for 5 minutes, then ramp to 150°C at 5°C/min.
-
Carrier Gas: Helium or Hydrogen.
-
-
Data Analysis: Identify the peaks corresponding to this compound and its isomers by comparing their retention times with those of known standards or by using a GC-MS system for mass spectral identification. Quantify the relative amounts of each component by peak area integration.
Data Presentation
The quantitative data obtained from the gas-phase isomerization of this compound should be summarized in a structured table for easy comparison of results under different reaction conditions.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | SiO₂ | Al₂O₃ | Zeolite ZSM-5 |
| Temperature (°C) | 400 | 425 | 450 |
| Pressure (bar) | 1 | 1 | 1 |
| Carrier Gas Flow Rate (mL/min) | 30 | 30 | 30 |
| This compound Flow Rate (mL/hr) | 1.0 | 1.0 | 1.0 |
| Conversion (%) | Data | Data | Data |
| Selectivity to 3-Methylcyclopentene (%) | Data | Data | Data |
| Selectivity to 4-Methylcyclopentene (%) | Data | Data | Data |
| Other Products (%) | Data | Data | Data |
Note: The "Data" fields should be populated with the experimental results.
Reaction Mechanism
The gas-phase isomerization of this compound over an acidic catalyst, such as silica or alumina, is believed to proceed through a carbocation intermediate mechanism.
Proposed Reaction Pathway
Caption: Proposed carbocation mechanism for the isomerization of this compound.
Safety Precautions
-
This compound is a flammable liquid. Handle it in a well-ventilated fume hood and away from ignition sources.
-
The gas-phase reaction is carried out at high temperatures. Ensure the reactor and furnace are properly shielded and that appropriate personal protective equipment (PPE), including safety glasses and heat-resistant gloves, is worn.
-
The reactor system may be under pressure. Regularly check for leaks and ensure that a pressure relief system is in place.
Conclusion
This application note provides a comprehensive guide for researchers interested in studying the gas-phase isomerization of this compound. The detailed protocols and workflow diagrams offer a solid foundation for setting up the experiment, while the proposed reaction mechanism provides a theoretical framework for interpreting the results. By systematically varying the reaction parameters and catalysts, researchers can gain valuable insights into the kinetics and mechanisms of this important chemical transformation.
References
Application of 1-Methylcyclopentene in the Synthesis of Novel Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylcyclopentene, a five-membered cyclic alkene, serves as a versatile monomer in the synthesis of novel polymers.[1] Its strained ring structure makes it amenable to various polymerization techniques, leading to the formation of polymers with unique properties suitable for a range of applications, including specialized plastics, resins, and coatings.[2] This document provides detailed application notes and experimental protocols for the synthesis of novel polymers from this compound, focusing on Ring-Opening Metathesis Polymerization (ROMP), cationic polymerization, and Ziegler-Natta polymerization.
Data Presentation
The following table summarizes representative quantitative data for the polymerization of cyclic olefins similar to this compound. It is important to note that specific results for this compound may vary based on the exact experimental conditions, catalyst system, and monomer purity.
| Polymerization Method | Catalyst/Initiator | Monomer | Solvent | Temperature (°C) | Yield (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| ROMP | Grubbs' 1st Gen. | Norbornene/Cyclopentene | Toluene | 25 | >95 | 50,000 | 1.1 | (Adapted from[3]) |
| Cationic | AlCl₃ | 3-Methylcyclopentene | Not Specified | Not Specified | Low | High | Broad | [4] |
| Ziegler-Natta | TiCl₄/Al(C₂H₅)₃ | Cyclopentene | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [5] |
Disclaimer: The data presented in this table are illustrative and based on the polymerization of structurally related monomers. Actual experimental results for this compound are expected to vary.
Experimental Protocols
Ring-Opening Metathesis Polymerization (ROMP) of this compound
ROMP is a powerful technique for the polymerization of strained cyclic olefins, driven by the relief of ring strain. This method allows for the synthesis of polymers with controlled molecular weights and narrow polydispersity indices.
Materials:
-
This compound (freshly distilled)
-
Grubbs' Catalyst (e.g., 1st, 2nd, or 3rd generation)
-
Anhydrous Toluene
-
Ethyl vinyl ether (quenching agent)
-
Methanol (B129727) (for precipitation)
-
Schlenk line and argon or nitrogen gas
-
Dry glassware
Procedure:
-
Preparation: All glassware must be rigorously dried in an oven and cooled under an inert atmosphere (argon or nitrogen). The solvent and monomer must be anhydrous and deoxygenated.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the desired amount of Grubbs' catalyst in anhydrous toluene.
-
Initiation: To the stirred catalyst solution, add the freshly distilled this compound via syringe. The monomer-to-catalyst ratio will determine the target molecular weight of the polymer.
-
Polymerization: Allow the reaction to stir at room temperature. The progress of the polymerization can be monitored by the increase in viscosity of the solution.
-
Termination: After the desired reaction time (or until high monomer conversion is achieved, as monitored by techniques like ¹H NMR), quench the reaction by adding an excess of ethyl vinyl ether.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Purification: Filter the precipitated polymer and wash it thoroughly with fresh methanol to remove any residual catalyst and unreacted monomer.
-
Drying: Dry the polymer under vacuum to a constant weight.
-
Characterization: Characterize the resulting poly(this compound) using techniques such as Gel Permeation Chromatography (GPC) to determine the number average molecular weight (Mn) and Polydispersity Index (PDI), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure.
Experimental Workflow for ROMP of this compound
Caption: Workflow for ROMP of this compound.
ROMP Reaction Pathway
Caption: ROMP mechanism for this compound.
Cationic Polymerization of this compound
Cationic polymerization is initiated by an electrophile, which attacks the double bond of the monomer, creating a cationic propagating species. Alkenes with electron-donating groups, such as this compound, are well-suited for this method as the methyl group helps stabilize the resulting carbocation.
Materials:
-
This compound (purified and dried)
-
Lewis Acid Initiator (e.g., AlCl₃, BF₃·OEt₂)
-
Co-initiator (e.g., trace amounts of water or an alkyl halide)
-
Anhydrous non-polar solvent (e.g., dichloromethane (B109758) or hexane)
-
Methanol (for termination)
-
Inert atmosphere setup (Schlenk line or glovebox)
-
Dry glassware
Procedure:
-
Preparation: Ensure all glassware is flame-dried and the system is under an inert atmosphere. The solvent and monomer must be rigorously dried.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the purified this compound in the anhydrous solvent. Cool the solution to the desired reaction temperature (typically low, e.g., -78°C to 0°C) to suppress side reactions.
-
Initiation: In a separate flask, prepare a solution of the Lewis acid initiator in the same anhydrous solvent. Slowly add the initiator solution to the stirred monomer solution. The presence of a co-initiator is often necessary to generate the initiating carbocation.
-
Polymerization: Maintain the reaction at the chosen temperature. The polymerization is often rapid, and an increase in viscosity will be observed.
-
Termination: After the desired time, terminate the polymerization by adding a nucleophile, such as pre-chilled methanol, to quench the propagating carbocations.
-
Polymer Isolation: Allow the reaction mixture to warm to room temperature. Precipitate the polymer by pouring the solution into a large volume of a non-solvent like methanol.
-
Purification: Filter the polymer and wash it several times with the non-solvent to remove initiator residues and unreacted monomer.
-
Drying: Dry the polymer under vacuum.
-
Characterization: Analyze the polymer for its molecular weight, PDI, and structure using GPC and NMR.
Cationic Polymerization Reaction Pathway
Caption: Cationic polymerization of this compound.
Ziegler-Natta Polymerization of this compound
Ziegler-Natta catalysts are coordination catalysts typically composed of a transition metal compound and an organoaluminum co-catalyst. They are widely used for the polymerization of olefins and can produce polymers with high stereoregularity.
Materials:
-
This compound (purified and dried)
-
Titanium tetrachloride (TiCl₄) or other transition metal halide
-
Triethylaluminum (Al(C₂H₅)₃) or other organoaluminum co-catalyst
-
Anhydrous inert solvent (e.g., heptane (B126788) or toluene)
-
Acidified methanol (for termination and catalyst deactivation)
-
Inert atmosphere setup
-
Dry glassware
Procedure:
-
Preparation: All manipulations must be carried out under a strict inert atmosphere due to the pyrophoric nature of the organoaluminum co-catalyst. All reagents and solvents must be anhydrous.
-
Catalyst Formation: In a Schlenk flask under an inert atmosphere, add the anhydrous solvent. Then, introduce the organoaluminum co-catalyst, followed by the transition metal compound. The order of addition can influence catalyst activity. Allow the catalyst components to react and form the active species.
-
Polymerization: Introduce the purified this compound into the reactor containing the activated catalyst. The polymerization is typically carried out at a controlled temperature (e.g., 50-70°C).
-
Reaction Monitoring: The progress of the polymerization can be monitored by observing changes in the viscosity of the reaction mixture.
-
Termination: After the desired reaction time, terminate the polymerization by adding acidified methanol. This will deactivate the catalyst and precipitate the polymer.
-
Polymer Isolation: Filter the precipitated polymer.
-
Purification: Wash the polymer extensively with methanol to remove catalyst residues. Further purification may involve dissolving the polymer in a suitable solvent and re-precipitating it.
-
Drying: Dry the purified polymer under vacuum.
-
Characterization: Characterize the polymer's properties, including molecular weight, PDI, and tacticity (if applicable), using appropriate analytical techniques.
Ziegler-Natta Polymerization Logical Relationship
Caption: Ziegler-Natta polymerization of this compound.
References
Application Notes and Protocols: 1-Methylcyclopentene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylcyclopentene is a versatile cyclic alkene that serves as a valuable and readily available starting material for a wide array of organic transformations. Its trisubstituted double bond provides a strategic platform for regioselective and stereoselective reactions, rendering it a key building block in the synthesis of complex molecules, including pharmaceutical intermediates, natural products, and specialty polymers. This document provides detailed application notes and experimental protocols for several key synthetic transformations commencing from this compound.
Key Synthetic Applications
This compound can be functionalized through a variety of reactions, including, but not limited to, epoxidation, hydroboration-oxidation, ozonolysis, and cyclopropanation. These transformations grant access to a diverse range of functionalized cyclopentane (B165970) derivatives such as epoxides, alcohols, aldehydes, ketones, and bicyclic systems, which are pivotal intermediates in multi-step syntheses.
Data Presentation: Summary of Key Transformations
| Reaction | Reagents | Product(s) | Typical Yield (%) |
| Synthesis of this compound | 1. Methyllithium (B1224462) 2. Cyclopentanone (B42830) 3. p-Toluenesulfonic acid | This compound | 96%[1] |
| Epoxidation | m-Chloroperoxybenzoic acid (m-CPBA) | This compound oxide | High |
| Hydroboration-Oxidation | 1. Borane-tetrahydrofuran (B86392) complex (BH₃·THF) 2. Hydrogen peroxide (H₂O₂), Sodium hydroxide (B78521) (NaOH) | trans-2-Methylcyclopentanol (B1328918) | High |
| Ozonolysis (Reductive Workup) | 1. Ozone (O₃) 2. Dimethyl sulfide (B99878) (DMS) | 5-Oxohexanal (B8756871) | High |
| Simmons-Smith Cyclopropanation | Diiodomethane (B129776) (CH₂I₂), Diethylzinc (Et₂Zn) | 1-Methylbicyclo[3.1.0]hexane | High |
Experimental Protocols
Protocol 1: Synthesis of this compound from Cyclopentanone
This protocol details a two-step synthesis of this compound starting from cyclopentanone, proceeding through a Grignard-type reaction followed by acid-catalyzed dehydration.[1][2]
Step 1: Synthesis of 1-Methylcyclopentanol
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add cyclopentanone (8.4 g, 0.1 mol) dissolved in 35 mL of diethoxymethane.
-
Cool the solution to -10 °C in an ice-salt bath.
-
Slowly add a solution of methyllithium (2.2 M in diethoxymethane, 50 mL) dropwise from the dropping funnel over 30 minutes, maintaining the internal temperature below 0 °C.
-
After the addition is complete, stir the reaction mixture at -10 °C for an additional 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride until the effervescence ceases.
-
Adjust the pH of the aqueous layer to 4-5 with dilute HCl.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with saturated brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude 1-methylcyclopentanol.
Step 2: Dehydration to this compound
-
To the crude 1-methylcyclopentanol, add 50 mL of 1,2-dichloroethane (B1671644) and p-toluenesulfonic acid (0.6 g).
-
Set up the apparatus for distillation with a Dean-Stark trap to remove water.
-
Heat the mixture to reflux and continue heating until no more water is collected in the trap.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 30 mL) and then with saturated brine (30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully distill the filtrate to obtain pure this compound (boiling point: 72 °C). A 96% yield is reported for the two-step process.[1]
Protocol 2: Epoxidation of this compound
This protocol describes the synthesis of this compound oxide via epoxidation using meta-chloroperoxybenzoic acid (m-CPBA).
-
In a 250 mL round-bottom flask, dissolve this compound (8.2 g, 0.1 mol) in 100 mL of dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate beaker, dissolve m-CPBA (approximately 70% purity, 27.5 g, ~0.11 mol) in 100 mL of dichloromethane.
-
Add the m-CPBA solution dropwise to the stirred solution of this compound over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture to remove the precipitated m-chlorobenzoic acid.
-
Wash the filtrate with a 10% aqueous solution of sodium sulfite (B76179) (2 x 50 mL) to quench any excess peroxide, followed by a saturated aqueous solution of sodium bicarbonate (2 x 50 mL), and finally with saturated brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude this compound oxide can be purified by distillation under reduced pressure.
Protocol 3: Hydroboration-Oxidation of this compound
This protocol details the anti-Markovnikov hydration of this compound to produce trans-2-methylcyclopentanol.
-
To a flame-dried 250 mL two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add this compound (8.2 g, 0.1 mol) dissolved in 50 mL of anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 1.0 M solution of borane-tetrahydrofuran complex (BH₃·THF) in THF (37 mL, 0.037 mol) dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Cool the reaction mixture back to 0 °C.
-
Carefully and slowly add 3 M aqueous sodium hydroxide solution (15 mL) to the reaction mixture.
-
Following the NaOH addition, add 30% hydrogen peroxide (15 mL) dropwise, ensuring the internal temperature does not exceed 30 °C.
-
After the addition of hydrogen peroxide is complete, stir the mixture at room temperature for 1 hour.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude trans-2-methylcyclopentanol can be purified by flash column chromatography on silica (B1680970) gel or by distillation.
Protocol 4: Ozonolysis of this compound
This protocol describes the oxidative cleavage of the double bond in this compound to yield 5-oxohexanal via a reductive workup.
-
Dissolve this compound (8.2 g, 0.1 mol) in 100 mL of methanol (B129727) in a 250 mL three-necked flask equipped with a gas inlet tube and a gas outlet tube connected to a trap containing a potassium iodide solution.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble a stream of ozone through the solution. The reaction is complete when the solution turns a persistent blue color, indicating the presence of excess ozone.
-
Once the reaction is complete, purge the solution with a stream of nitrogen or oxygen for 10-15 minutes to remove any residual ozone.
-
To the cold solution, add dimethyl sulfide (DMS, 9.3 mL, 0.12 mol) dropwise.
-
Allow the reaction mixture to warm slowly to room temperature and then stir for an additional 2 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether (100 mL) and wash with water (2 x 50 mL) and then with saturated brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-oxohexanal, which can be purified by distillation under reduced pressure.
Protocol 5: Simmons-Smith Cyclopropanation of this compound
This protocol describes the formation of a bicyclic compound, 1-methylbicyclo[3.1.0]hexane, via the Simmons-Smith reaction.
-
To a flame-dried 250 mL three-necked flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add zinc-copper couple (13.1 g, 0.2 mol).
-
Add 100 mL of anhydrous diethyl ether to the flask.
-
In a dropping funnel, prepare a solution of diiodomethane (26.8 g, 0.1 mol) in 50 mL of anhydrous diethyl ether.
-
Add a small portion of the diiodomethane solution to the zinc-copper couple suspension to initiate the reaction (slight warming may be necessary).
-
Once the reaction has started, add the remaining diiodomethane solution dropwise over 30 minutes.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to form the organozinc reagent.
-
Add a solution of this compound (8.2 g, 0.1 mol) in 20 mL of anhydrous diethyl ether to the reaction mixture.
-
Heat the reaction mixture to a gentle reflux and maintain for 24-48 hours.
-
Monitor the reaction progress by Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Filter the mixture through a pad of Celite to remove the solid zinc salts, washing the filter cake with diethyl ether.
-
Transfer the filtrate to a separatory funnel, wash with saturated brine (2 x 50 mL), and dry the organic layer over anhydrous magnesium sulfate.
-
Filter and carefully remove the diethyl ether by distillation at atmospheric pressure.
-
The resulting crude 1-methylbicyclo[3.1.0]hexane can be purified by fractional distillation.
Conclusion
This compound is a highly valuable and versatile C6 building block in organic synthesis. The protocols outlined in this document provide a foundation for the synthesis of a variety of important cyclopentane derivatives. These intermediates can be further elaborated to construct more complex molecular architectures relevant to the fields of medicinal chemistry, materials science, and natural product synthesis. Proper adherence to standard laboratory safety procedures is essential when performing these experiments.
References
Application Notes and Protocols: 1-Methylcyclopentene as a Potential Fuel Additive
For Researchers, Scientists, and Fuel Development Professionals
Introduction
1-Methylcyclopentene (1-MCP) is a cyclic olefin (cycloalkene) with the chemical formula C₆H₁₀.[1] Its unsaturated five-carbon ring structure and methyl group suggest potential as a valuable component in gasoline blending. Theoretically, its compact structure and double bond could contribute favorably to octane (B31449) ratings and combustion characteristics. As the automotive industry continues to seek high-octane, clean-burning components to improve engine efficiency and reduce emissions, evaluating novel additives like 1-MCP is of significant interest.
These application notes provide a comprehensive overview of the physicochemical properties of this compound, protocols for its evaluation as a fuel additive, and templates for data presentation. Due to a lack of publicly available experimental data on the specific performance of 1-MCP in gasoline blends, this document outlines the standardized methodologies researchers should follow for a thorough evaluation.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for handling, storage, and blending calculations.
| Property | Value | Reference |
| Chemical Formula | C₆H₁₀ | [1] |
| Molecular Weight | 82.14 g/mol | [1] |
| CAS Number | 693-89-0 | [1] |
| Appearance | Colorless liquid | |
| Density @ 25°C | 0.78 g/mL | |
| Boiling Point | 72 - 77 °C | [2] |
| Flash Point | -19 °C (-2.2 °F) | |
| Solubility in Water | Insoluble | |
| Hazards | Highly flammable | [1] |
Experimental Protocols
The following protocols describe the standard methodologies for evaluating the key performance indicators of a potential fuel additive.
Protocol for Fuel Blending and Property Analysis
Objective: To prepare gasoline blends with varying concentrations of this compound and determine the fundamental properties of the resulting fuels, including the octane number.
Materials:
-
Base gasoline (e.g., a standard reference fuel like Primary Reference Fuel, PRF)
-
This compound (≥98% purity)
-
Volumetric glassware (calibrated)
-
Cooperative Fuel Research (CFR) engine
-
Density meter
-
Vapor pressure measurement apparatus
Procedure:
-
Blending:
-
Prepare blends of this compound with the base gasoline at various volume percentages (e.g., 5%, 10%, 15%, 20% v/v).
-
Calculate the precise volume of each component required for the total blend volume.
-
In a well-ventilated area or fume hood, accurately measure and mix the components in a sealed container to prevent evaporation.
-
Ensure thorough mixing by gentle agitation.
-
-
Property Measurement:
-
Density: Measure the density of each blend using a calibrated density meter according to ASTM D4052.
-
Vapor Pressure: Determine the Reid Vapor Pressure (RVP) of each blend following the ASTM D5191 standard.
-
Octane Number Determination:
-
Protocol for Engine Performance and Emissions Testing
Objective: To evaluate the effect of this compound-gasoline blends on engine performance (power, torque) and exhaust emissions.
Materials:
-
Blended fuels from Protocol 3.1
-
Spark-ignition (SI) engine mounted on a dynamometer test bed
-
Engine control unit (ECU) for parameter adjustment
-
Exhaust gas analyzer (capable of measuring CO, CO₂, HC, NOx)
-
Fuel flow meter
-
Data acquisition system
Procedure:
-
Engine Setup:
-
Install the test engine on the dynamometer.
-
Connect all necessary sensors and the data acquisition system to monitor engine speed, load, temperatures, and pressures.
-
Connect the exhaust gas analyzer to the engine's exhaust system.
-
-
Baseline Test:
-
Run the engine with the base gasoline (0% 1-MCP) to establish baseline performance and emissions data across a range of engine speeds (e.g., 2000-5000 RPM) and loads (e.g., 25%, 50%, 75%, 100%).
-
For each test point, allow the engine to stabilize before recording data for a sufficient duration.
-
-
Blended Fuel Testing:
-
Drain the base fuel and purge the fuel system.
-
Introduce the first blended fuel (e.g., 5% 1-MCP).
-
Repeat the same matrix of engine speed and load tests as performed for the baseline fuel.[6]
-
Record performance data (torque, power) and emissions data (CO, CO₂, HC, NOx) at each stabilized test point.[6][7][8]
-
Repeat steps 3.1-3.4 for all prepared blends.
-
-
Data Analysis:
-
Normalize the data and compare the results of each blend against the baseline fuel.
-
Calculate the percentage change in performance and emission parameters for each blend concentration.
-
Data Presentation
Quantitative data should be summarized in clear, structured tables to facilitate comparison between different fuel blends.
Table 1: Fuel Properties of 1-MCP Blends
| Blend (v/v %) | Density (g/mL) | RON | MON | Anti-Knock Index (RON+MON)/2 |
| Base Fuel (0% 1-MCP) | [Data] | [Data] | [Data] | [Data] |
| 5% 1-MCP | [Data] | [Data] | [Data] | [Data] |
| 10% 1-MCP | [Data] | [Data] | [Data] | [Data] |
| 15% 1-MCP | [Data] | [Data] | [Data] | [Data] |
| 20% 1-MCP | [Data] | [Data] | [Data] | [Data] |
Table 2: Engine Performance Data (Example at 3500 RPM, 75% Load)
| Blend (v/v %) | Torque (Nm) | % Change vs. Base | Power (kW) | % Change vs. Base |
| Base Fuel (0% 1-MCP) | [Data] | N/A | [Data] | N/A |
| 5% 1-MCP | [Data] | [Data] | [Data] | [Data] |
| 10% 1-MCP | [Data] | [Data] | [Data] | [Data] |
| 15% 1-MCP | [Data] | [Data] | [Data] | [Data] |
| 20% 1-MCP | [Data] | [Data] | [Data] | [Data] |
Table 3: Emissions Analysis (Example at 3500 RPM, 75% Load)
| Blend (v/v %) | CO (g/kWh) | HC (g/kWh) | NOx (g/kWh) | CO₂ (g/kWh) |
| Base Fuel (0% 1-MCP) | [Data] | [Data] | [Data] | [Data] |
| 5% 1-MCP | [Data] | [Data] | [Data] | [Data] |
| 10% 1-MCP | [Data] | [Data] | [Data] | [Data] |
| 15% 1-MCP | [Data] | [Data] | [Data] | [Data] |
| 20% 1-MCP | [Data] | [Data] | [Data] | [Data] |
Visualizations
Diagrams are provided to illustrate key workflows and relationships in the evaluation process.
Caption: Workflow for evaluating this compound as a fuel additive.
Caption: Logical relationship of inputs, processes, and outputs.
References
- 1. This compound | C6H10 | CID 12746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. innospk.com [innospk.com]
- 3. Methylcyclopentane - Wikipedia [en.wikipedia.org]
- 4. re.public.polimi.it [re.public.polimi.it]
- 5. Octane Number - EnggCyclopedia [enggcyclopedia.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methylcyclopentene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-methylcyclopentene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
This guide addresses common problems and side product formation during the primary synthesis routes for this compound: dehydration of 2-methylcyclopentanol (B36010), thermal isomerization of cyclohexene (B86901), and the Wittig reaction.
Dehydration of 2-Methylcyclopentanol
Issue: Low yield of this compound and formation of isomeric side products.
Question: My dehydration of 2-methylcyclopentanol resulted in a low yield of this compound and a significant amount of 3-methylcyclopentene (B105217). How can I optimize the reaction to favor the desired product?
Answer: The acid-catalyzed dehydration of 2-methylcyclopentanol proceeds via a carbocation intermediate, which can lead to the formation of both this compound (the more substituted and generally major product) and 3-methylcyclopentene (the less substituted minor product).[1][2] The ratio of these products is influenced by the choice of acid catalyst and reaction temperature.
Troubleshooting Steps:
-
Choice of Acid Catalyst: Strong, non-nucleophilic acids are preferred to minimize substitution side reactions.[1] While both sulfuric acid and phosphoric acid are commonly used, phosphoric acid is often favored as it is less prone to cause charring and oxidation.
-
Reaction Temperature: Carefully control the reaction temperature. Higher temperatures can favor the formation of the thermodynamically more stable this compound. However, excessively high temperatures can lead to polymerization and decomposition. It is recommended to distill the alkene products as they are formed to shift the equilibrium towards the products, a technique that takes advantage of the lower boiling points of the alkenes compared to the starting alcohol.[3]
-
Reaction Monitoring: Use Gas Chromatography (GC) to monitor the reaction progress and determine the ratio of isomeric products.[1][2][4] This will allow for the optimization of reaction conditions in subsequent experiments.
Thermal Isomerization of Cyclohexene
Issue: Incomplete conversion and presence of multiple cyclopentene (B43876) isomers.
Question: During the thermal isomerization of cyclohexene to this compound, I am observing unreacted starting material and the formation of 3-methylcyclopentene and 4-methylcyclopentene. How can I improve the conversion and selectivity?
Answer: The thermal isomerization of cyclohexene over a solid acid catalyst is a high-temperature gas-phase reaction. The primary side products are the double-bond isomers 3-methylcyclopentene and 4-methylcyclopentene.[5]
Troubleshooting Steps:
-
Catalyst Selection: The choice of catalyst is crucial. Silicon dioxide (SiO2) is a commonly used catalyst for this isomerization.
-
Temperature Control: The reaction temperature significantly impacts the product distribution. A temperature of around 400°C has been reported to give a 60.3% yield of this compound.[6] Lower temperatures may result in incomplete conversion, while higher temperatures could lead to the formation of other byproducts.
-
Recycling of Side Products: In an industrial setting, the unreacted cyclohexene and the isomeric side products (3- and 4-methylcyclopentene) can be separated from the desired this compound and recycled back into the reactor to increase the overall yield.[5]
Wittig Reaction
Issue: Presence of triphenylphosphine (B44618) oxide in the final product and low reaction yield.
Question: After performing a Wittig reaction to synthesize this compound from cyclopentanone (B42830), I am having difficulty removing the triphenylphosphine oxide byproduct. Also, the yield of the desired alkene is lower than expected. What can I do?
Answer: The Wittig reaction is a powerful method for alkene synthesis, but the removal of the triphenylphosphine oxide byproduct can be challenging due to its physical properties. Low yields can result from several factors, including the stability of the ylide and steric hindrance.
Troubleshooting Steps:
-
Removal of Triphenylphosphine Oxide:
-
Precipitation: Triphenylphosphine oxide is often poorly soluble in nonpolar solvents like pentane (B18724) or hexane. After the reaction, diluting the reaction mixture with such a solvent can cause the byproduct to precipitate, allowing for its removal by filtration.
-
Chromatography: If precipitation is not effective, column chromatography is a reliable method for separating the nonpolar this compound from the more polar triphenylphosphine oxide.[7]
-
-
Improving Reaction Yield:
-
Ylide Formation: Ensure the complete formation of the ylide. This typically involves the use of a strong base like n-butyllithium or sodium hydride under anhydrous conditions. The characteristic deep red or orange color of the ylide can be an indicator of its formation.
-
Reaction Conditions: The reaction is often carried out at low temperatures (e.g., 0 °C to room temperature) to control the reactivity of the ylide.
-
Steric Hindrance: If either the phosphonium (B103445) salt or the ketone is sterically hindered, the reaction rate can be reduced. While cyclopentanone itself is not highly hindered, the choice of the phosphonium ylide can play a role.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: The side products depend on the synthetic route:
-
Dehydration of 2-methylcyclopentanol: The primary side product is the isomeric alkene, 3-methylcyclopentene.[2][4]
-
Thermal isomerization of cyclohexene: The main side products are 3-methylcyclopentene and 4-methylcyclopentene.[5]
-
Wittig Reaction: The major byproduct is triphenylphosphine oxide.[8]
Q2: How can I purify this compound from its isomeric side products?
A2: Fractional distillation is the most effective method for separating this compound from its lower-boiling isomers, 3-methylcyclopentene and 4-methylcyclopentene.[5] Due to the close boiling points of these isomers (see Table 1), a distillation column with a high number of theoretical plates (e.g., a Vigreux or packed column) is necessary for efficient separation. Careful monitoring of the distillation temperature is crucial. The lower-boiling isomers will distill first, followed by the desired this compound.
Q3: What analytical techniques are best for identifying and quantifying the products and side products in my reaction mixture?
A3: Gas Chromatography (GC) is the ideal technique for separating and quantifying the volatile components of the reaction mixture, such as this compound and its isomers.[1][2][4] The relative peak areas in the chromatogram can be used to determine the percentage of each component. For definitive identification of the products and any unknown impurities, Gas Chromatography-Mass Spectrometry (GC-MS) should be used.[9]
Data Presentation
Table 1: Boiling Points of this compound and Common Side Products
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₆H₁₀ | 82.14 | 76 |
| 3-Methylcyclopentene | C₆H₁₀ | 82.14 | 65-66 |
| 4-Methylcyclopentene | C₆H₁₀ | 82.14 | 65-66 |
| Cyclohexene | C₆H₁₀ | 82.14 | 83 |
Data sourced from multiple references.[5]
Experimental Protocols
Protocol 1: Dehydration of 2-Methylcyclopentanol
Objective: To synthesize this compound via the acid-catalyzed dehydration of 2-methylcyclopentanol.
Materials:
-
2-methylcyclopentanol
-
85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Boiling chips
-
Distillation apparatus
Procedure:
-
Place 2-methylcyclopentanol and a few boiling chips into a round-bottom flask.
-
Slowly add the acid catalyst (e.g., phosphoric acid) to the flask while swirling.
-
Set up a simple distillation apparatus. The receiving flask should be cooled in an ice bath.
-
Heat the reaction mixture to distill the alkene products as they form. The distillation temperature should be monitored and kept below the boiling point of the starting alcohol.
-
Transfer the distillate to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Decant the dried liquid into a clean, dry flask.
-
Purify the crude product by fractional distillation.
Protocol 2: Synthesis of this compound via Wittig Reaction
Objective: To synthesize this compound from cyclopentanone using a Wittig reagent.
Materials:
-
n-Butyllithium (n-BuLi) in hexanes
-
Cyclopentanone
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Pentane
-
Water
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Flame-dried glassware, nitrogen atmosphere setup
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add n-butyllithium solution dropwise via syringe. A deep red or orange color indicates the formation of the ylide. Stir for 1 hour at this temperature.
-
While maintaining the temperature at 0 °C, add a solution of cyclopentanone in anhydrous THF dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the mixture with pentane. The triphenylphosphine oxide byproduct should precipitate.
-
Filter the mixture to remove the precipitated triphenylphosphine oxide.
-
Wash the pentane solution with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the pentane by simple distillation.
-
Further purify the crude this compound by fractional distillation.
Visualizations
Caption: Reaction pathway for the dehydration of 2-methylcyclopentanol.
Caption: Experimental workflow for the Wittig synthesis of this compound.
Caption: Logical troubleshooting flow for synthesis issues.
References
- 1. webassign.net [webassign.net]
- 2. Dehydration of 2-Methylcyclohexanol via Gas Chromatography — Adam Cap [adamcap.com]
- 3. m.youtube.com [m.youtube.com]
- 4. turbo.vernier.com [turbo.vernier.com]
- 5. WO2012055754A2 - Method for the production of 1-methylcyclopentane derivatives - Google Patents [patents.google.com]
- 6. US20120101306A1 - Process for the preparation of 1-methylcyclopentane derivatives - Google Patents [patents.google.com]
- 7. sciepub.com [sciepub.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives [morressier.com]
Technical Support Center: Purification of 1-Methylcyclopentene
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 1-methylcyclopentene from common reaction byproducts. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to assist in achieving high-purity this compound for research and development applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound synthesis?
A1: The most prevalent impurities depend on the synthetic route. For the common acid-catalyzed dehydration of 2-methylcyclopentanol (B36010), the primary byproducts are the isomeric alkenes: 3-methylcyclopentene (B105217) and 4-methylcyclopentene. Unreacted starting material (2-methylcyclopentanol) and residual acid catalyst may also be present. If the synthesis involves the thermal reaction of cyclohexanol (B46403) or cyclohexene, byproducts can include 3-methylcyclopentene, 4-methylcyclopentene, and unreacted cyclohexene.[1][2]
Q2: My final product is cloudy. What is the likely cause and how can I fix it?
A2: A cloudy appearance in the purified this compound almost always indicates the presence of water. This can occur if the crude product was not sufficiently dried before the final purification step or if an azeotrope (a mixture with a constant boiling point) formed during distillation. To remedy this, the product should be dried using a suitable anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). After allowing the product to stand over the drying agent, it should be filtered or decanted before use or further purification.
Q3: I'm having trouble separating this compound from its isomers by distillation. What can I do?
A3: The boiling points of this compound and its isomers are very close, making separation by simple distillation challenging. To improve separation, you should use fractional distillation with a column that has a high number of theoretical plates.[3] This can be achieved by using a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations or Raschig rings). Additionally, maintaining a slow and steady distillation rate (approximately 1-2 drops per second) and insulating the column to maintain a consistent temperature gradient are crucial for effective separation.[4]
Q4: Can I use flash column chromatography to purify this compound?
A4: Yes, flash column chromatography can be an effective alternative for purifying this compound, especially for smaller-scale operations. Since this compound and its isomeric byproducts are nonpolar hydrocarbons, a normal-phase chromatography setup with silica (B1680970) gel as the stationary phase is appropriate. The mobile phase should be a nonpolar solvent system. A good starting point would be pure hexanes or a mixture of hexanes with a very small percentage of a slightly more polar solvent like diethyl ether or ethyl acetate (B1210297) to achieve good separation.[1][5]
Q5: How can I confirm the purity of my this compound sample?
A5: The most reliable and widely used method for assessing the purity of this compound and quantifying the presence of its isomers is Gas Chromatography (GC), typically with a Flame Ionization Detector (GC-FID).[6] Due to their differences in boiling points, the isomers will have distinct retention times on an appropriate GC column. For structural confirmation of the main product and identification of any unknown impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the synthesis and purification of this compound.
Synthesis: Acid-Catalyzed Dehydration of 2-Methylcyclopentanol
| Problem | Possible Cause | Solution |
| Low Yield of Alkene Mixture | Incomplete reaction. | Ensure the reaction is heated for a sufficient amount of time. Monitor the reaction progress using TLC or GC analysis. Consider using a stronger acid catalyst or a slightly higher reaction temperature. |
| Loss of product during work-up. | Ensure all aqueous washes are performed in a separatory funnel with proper technique to avoid loss of the organic layer. Back-extract the aqueous layers with a small amount of a nonpolar solvent to recover any dissolved product. | |
| Product is Dark in Color | Polymerization of the alkene. | This can be caused by excessive heat or a high concentration of acid. Avoid overheating the reaction mixture. Neutralize the crude product with a sodium bicarbonate wash as soon as possible after the reaction is complete. |
Purification: Fractional Distillation
| Problem | Possible Cause | Solution |
| Unstable Distillation Temperature | Heating rate is too high, causing "bumping". | Reduce the heating rate to achieve a slow, steady distillation rate of 1-2 drops per second.[4] |
| Poor insulation of the distillation column. | Insulate the fractionating column and distillation head with glass wool or aluminum foil to maintain a stable temperature gradient.[4] | |
| Inefficient fractionating column. | Use a longer column or one with a higher surface area packing material to increase the number of theoretical plates.[3] | |
| Low Recovery of Pure Product | Inefficient separation leading to co-distillation. | Improve the efficiency of the fractional distillation as described above. Collect smaller fractions and analyze their purity by GC to identify the purest fractions. |
| Significant "holdup" volume in the apparatus. | Use an appropriately sized distillation apparatus for the volume of liquid being distilled to minimize product loss on the glass surfaces. | |
| Distillate is Cloudy | Presence of water. | Dry the crude product thoroughly with an anhydrous salt (e.g., MgSO₄) before distillation. If the distillate is cloudy, it can be dried again and re-distilled. |
Quantitative Data
The successful purification of this compound from its byproducts by fractional distillation relies on the differences in their boiling points.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₆H₁₀ | 82.14 | 76 |
| 3-Methylcyclopentene | C₆H₁₀ | 82.14 | 65-66 |
| 4-Methylcyclopentene | C₆H₁₀ | 82.14 | 65-66 |
| Cyclohexene | C₆H₁₀ | 82.14 | 83 |
| 2-Methylcyclopentanol | C₆H₁₂O | 100.16 | ~150 |
Data sourced from multiple references.[1][2]
Experimental Protocols
Protocol 1: Synthesis of this compound via Dehydration of 2-Methylcyclopentanol
This protocol describes a typical lab-scale synthesis of this compound.
Materials:
-
2-Methylcyclopentanol
-
85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, heating mantle, distillation apparatus, separatory funnel
Procedure:
-
To a round-bottom flask, add 2-methylcyclopentanol and a catalytic amount of 85% phosphoric acid or concentrated sulfuric acid (e.g., for 10g of alcohol, use ~2 mL of acid).
-
Add a few boiling chips and assemble a simple distillation apparatus.
-
Heat the mixture gently. The alkene products will co-distill with water as they are formed. Collect the distillate in a receiving flask cooled in an ice bath.
-
Continue the distillation until no more liquid is collected.
-
Transfer the distillate to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (to neutralize any acid), and then with brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter or decant the crude this compound mixture from the drying agent. The product is now ready for purification.
Protocol 2: Purification by Fractional Distillation
This protocol details the purification of the crude this compound mixture.
Materials:
-
Crude this compound mixture
-
Fractional distillation apparatus (including a fractionating column, e.g., Vigreux)
-
Heating mantle, boiling chips, collection flasks
Procedure:
-
Set up the fractional distillation apparatus. Ensure the thermometer bulb is positioned correctly at the opening to the condenser.
-
Add the crude this compound mixture and a few boiling chips to the distillation flask.
-
Begin heating the flask gently. A ring of condensate should slowly rise up the fractionating column.
-
Collect the initial fraction (forerun) that distills at a lower temperature (around 65-70°C). This fraction will be enriched in 3- and 4-methylcyclopentene.
-
When the temperature stabilizes at the boiling point of this compound (~76°C), change the receiving flask to collect the purified product.
-
Maintain a slow and steady distillation rate.
-
Stop the distillation when the temperature begins to drop or rise significantly, or when only a small amount of residue remains in the distillation flask.
Protocol 3: Purity Analysis by Gas Chromatography (GC-FID)
This protocol provides general parameters for analyzing the purity of this compound fractions.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column suitable for volatile hydrocarbon analysis (e.g., a nonpolar stationary phase like DB-1 or a slightly polar phase like DB-624).[7]
Typical GC Parameters:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Carrier Gas: Helium or Hydrogen
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: Increase by 5°C/minute to 100°C.
-
Hold at 100°C for 2 minutes.
-
-
Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1)
Data Analysis:
-
Identify the peaks corresponding to the methylcyclopentene isomers based on their boiling points (lower boiling point isomers will have shorter retention times).
-
Calculate the relative percentage of each isomer by integrating the peak areas.
Visualizations
Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.
Caption: Decision tree for troubleshooting low purity issues in this compound purification.
References
- 1. chem.rochester.edu [chem.rochester.edu]
- 2. fishersci.ca [fishersci.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Research Collection | ETH Library [research-collection.ethz.ch]
- 7. Guide to Choosing a GC Column | Phenomenex [phenomenex.com]
Technical Support Center: Optimizing High-Yield Synthesis of 1-Methylcyclopentene
Welcome to the technical support center for the synthesis of 1-methylcyclopentene. This resource is designed for researchers, scientists, and professionals in drug development to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and comprehensive experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for synthesizing this compound include the acid-catalyzed dehydration of 2-methylcyclopentanol (B36010), the Grignard reaction of cyclopentanone (B42830) with a methylmagnesium halide followed by dehydration of the resulting 1-methylcyclopentanol (B105226), and the gas-phase isomerization of cyclohexene. The Wittig reaction using cyclopentanone is another viable, though less common, approach.
Q2: What are the typical isomeric impurities I might encounter?
A2: The primary isomeric impurities are 3-methylcyclopentene (B105217) and 4-methylcyclopentene.[1][2] These isomers often have close boiling points to this compound, making purification challenging.
Q3: How can I purify this compound from its isomers?
A3: Fractional distillation is the most effective method for separating this compound from its lower-boiling isomers.[1][2] Due to the small differences in boiling points, a distillation column with a high number of theoretical plates is recommended for efficient separation.
Q4: What analytical techniques are best for monitoring the reaction and assessing product purity?
A4: Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the ideal methods for monitoring the progress of the reaction and quantifying the purity of the final product.[3][4] These techniques can effectively separate and identify this compound and its isomers.
Troubleshooting Guides
Method 1: Acid-Catalyzed Dehydration of 2-Methylcyclopentanol
This method is a common undergraduate and research laboratory procedure that proceeds via an E1 elimination mechanism.[5] The major product, this compound, is favored according to Zaitsev's rule, but the formation of 3-methylcyclopentene as a minor product is a frequent issue.[6]
Troubleshooting Common Issues:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete reaction. - Loss of product during distillation. - Polymerization of the alkene product. | - Ensure sufficient reaction time and temperature. - Carefully monitor the distillation temperature to avoid co-distillation of the starting material. - Neutralize any residual acid in the distillate with a mild base (e.g., sodium bicarbonate solution) before final purification.[7] |
| High Percentage of 3-Methylcyclopentene Isomer | - The reaction conditions may not strongly favor the formation of the more stable carbocation intermediate. | - Use a strong, non-nucleophilic acid catalyst such as sulfuric acid or phosphoric acid. - Employing a higher reaction temperature can promote the equilibrium to favor the more thermodynamically stable this compound. |
| Presence of Unreacted 2-Methylcyclopentanol in Product | - Insufficient heating or reaction time. - Distillation temperature was too high, causing the starting material to co-distill with the product. | - Ensure the reaction is heated to the appropriate temperature for a sufficient duration. - Maintain a stable head temperature during distillation that corresponds to the boiling point of the alkene products, not the alcohol. |
Logical Workflow for Troubleshooting Dehydration of 2-Methylcyclopentanol
Caption: Troubleshooting workflow for the dehydration of 2-methylcyclopentanol.
Method 2: Grignard Reaction of Cyclopentanone and Dehydration
This two-step synthesis involves the formation of 1-methylcyclopentanol via the addition of a methyl Grignard reagent (e.g., methylmagnesium bromide) to cyclopentanone, followed by acid-catalyzed dehydration.[2]
Troubleshooting Common Issues:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Failure to Form Grignard Reagent | - Presence of moisture in glassware or solvents. - Impure magnesium turnings. | - Flame-dry all glassware and use anhydrous solvents.[8] - Activate magnesium turnings with a small crystal of iodine. |
| Low Yield of 1-Methylcyclopentanol | - Incomplete reaction with cyclopentanone. - Side reactions of the Grignard reagent. | - Ensure slow, dropwise addition of cyclopentanone to the Grignard reagent at a low temperature (e.g., 0 °C) to control the exothermic reaction.[9] - Use freshly prepared Grignard reagent for best results. |
| Low Yield in Dehydration Step | - Incomplete dehydration of 1-methylcyclopentanol. | - Use a suitable acid catalyst (e.g., sulfuric acid, phosphoric acid, or p-toluenesulfonic acid) and ensure adequate heating to drive the elimination reaction. |
Logical Workflow for Troubleshooting Grignard Synthesis
Caption: Troubleshooting workflow for the Grignard synthesis of this compound.
Data Presentation
Table 1: Comparison of Synthesis Methods for this compound
| Synthesis Method | Starting Material(s) | Key Reagents | Typical Yield | Key Advantages | Key Disadvantages |
| Dehydration of 2-Methylcyclopentanol | 2-Methylcyclopentanol | H₂SO₄ or H₃PO₄ | Moderate to High | One-step reaction, readily available starting material. | Formation of isomeric byproducts requires careful purification. |
| Grignard Reaction & Dehydration | Cyclopentanone, Methyl Halide | Mg, Anhydrous Ether/THF, Acid | High (can be >90%) | High yield, high purity of the intermediate alcohol. | Two-step process, requires anhydrous conditions. |
| Isomerization of Cyclohexene | Cyclohexene or Cyclohexanol | SiO₂ catalyst | ~60% (can be increased with recycling) | Can utilize inexpensive starting materials.[2] | High temperatures required, produces a mixture of isomers.[2] |
| Wittig Reaction | Cyclopentanone, Methyltriphenylphosphonium halide | Strong base (e.g., n-BuLi) | Moderate | Specific formation of the double bond. | Requires stoichiometric use of the phosphonium (B103445) salt and strong base.[10] |
Table 2: Boiling Points of this compound and Common Impurities
| Compound | Boiling Point (°C) |
| 4-Methylcyclopentene | 65-66 |
| 3-Methylcyclopentene | 65-66 |
| This compound | 76 |
| Cyclohexene | 83 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Dehydration of 2-Methylcyclopentanol
Objective: To synthesize this compound through the acid-catalyzed dehydration of 2-methylcyclopentanol.
Materials:
-
2-methylcyclopentanol
-
Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)
-
5% Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Boiling chips
-
Round-bottom flask, distillation apparatus, separatory funnel, Erlenmeyer flasks
Procedure:
-
To a round-bottom flask, add 2-methylcyclopentanol and a few boiling chips.
-
Slowly and with cooling, add a catalytic amount of concentrated sulfuric acid or phosphoric acid.
-
Set up a fractional distillation apparatus.
-
Gently heat the mixture to distill the alkene products. Collect the distillate that boils below 100°C.
-
Transfer the distillate to a separatory funnel and wash with an equal volume of 5% sodium bicarbonate solution to neutralize any co-distilled acid.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Decant the dried liquid into a clean, dry flask for analysis or further purification by fractional distillation.
Protocol 2: Synthesis of this compound via Grignard Reaction and Dehydration
Objective: To synthesize this compound in a two-step process starting from cyclopentanone.
Part A: Synthesis of 1-Methylcyclopentanol
Materials:
-
Magnesium turnings
-
Iodine crystal
-
Anhydrous diethyl ether or THF
-
Methyl iodide or methyl bromide
-
Cyclopentanone
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Three-necked flask, dropping funnel, condenser, separatory funnel
Procedure:
-
Set up a flame-dried three-necked flask with a condenser, dropping funnel, and nitrogen inlet.
-
Add magnesium turnings and a crystal of iodine to the flask.
-
Prepare a solution of the methyl halide in anhydrous ether/THF and add it to the dropping funnel.
-
Add a small amount of the halide solution to initiate the reaction. Once the reaction begins, add the remaining solution dropwise to maintain a gentle reflux.
-
After the magnesium is consumed, cool the Grignard reagent in an ice bath.
-
Add a solution of cyclopentanone in anhydrous ether/THF dropwise to the Grignard reagent.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ether, combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain crude 1-methylcyclopentanol.
Part B: Dehydration of 1-Methylcyclopentanol
Procedure:
-
Follow the procedure outlined in Protocol 1, using the crude 1-methylcyclopentanol from Part A as the starting material.
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis of this compound.
References
- 1. US20120101306A1 - Process for the preparation of 1-methylcyclopentane derivatives - Google Patents [patents.google.com]
- 2. homework.study.com [homework.study.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Dehydration of 2-methylcyclohexanol | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Isomerization of Cyclohexene and Methyl Cyclohexene - Alan Kittson Roebuck - Google 圖書 [books.google.com.tw]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
Troubleshooting premature polymerization of 1-Methylcyclopentene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on troubleshooting the premature polymerization of 1-Methylcyclopentene. The information is presented in a question-and-answer format to directly address potential issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: My sample of this compound appears more viscous than expected and is difficult to pipette. What is the likely cause?
A1: A noticeable increase in viscosity is a primary indicator of premature polymerization.[1] this compound, a cyclic alkene, can undergo spontaneous radical polymerization, leading to the formation of oligomers and polymers. This results in the sample thickening and becoming gel-like, which can impede accurate handling and experimentation.[1]
Q2: What are the common triggers for premature polymerization of this compound in a laboratory setting?
A2: Premature polymerization is typically initiated by the formation of free radicals. Common triggers include:
-
Exposure to Oxygen: Atmospheric oxygen can lead to the formation of peroxides, which can act as radical initiators.[1][2]
-
Light Exposure: UV light possesses sufficient energy to generate radicals and initiate the polymerization process.[1][2]
-
Elevated Temperatures: Heat can accelerate the rate of spontaneous polymerization.[1][3]
-
Impurities: Contaminants, such as metal ions or residual catalysts from synthesis, can act as initiators.[1]
Q3: How should I properly store this compound to prevent polymerization?
A3: Proper storage is crucial for maintaining the stability of this compound. Follow these guidelines:
-
Temperature: Store at low temperatures, typically refrigerated between 2-8 °C. For long-term storage, freezing at -20 °C or below is recommended.[1]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen.[1][2]
-
Container: Use a tightly sealed container to prevent exposure to air and moisture.
Q4: What are polymerization inhibitors, and should they be used with this compound?
A4: Polymerization inhibitors are chemical compounds added to monomers to prevent their self-polymerization by scavenging free radicals.[3][] Common inhibitors for alkenes include butylated hydroxytoluene (BHT), hydroquinone (B1673460) (HQ), and 4-tert-butylcatechol (B165716) (TBC).[1][2][3] The addition of an inhibitor is recommended for long-term storage. However, it's important to note that the inhibitor may need to be removed before use in certain applications, such as controlled polymerization reactions.[1]
Troubleshooting Guide
This guide addresses specific issues you might encounter related to the premature polymerization of this compound.
Problem: I suspect my this compound sample has started to polymerize. How can I confirm this?
Solution:
A multi-step approach involving visual inspection and analytical confirmation is recommended.
Troubleshooting Workflow for Suspected Polymerization
Caption: A flowchart outlining the steps to identify and address premature polymerization.
Data Presentation
Table 1: Recommended Storage Conditions and Inhibitors for this compound
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8 °C (short-term) or ≤ -20 °C (long-term) | Reduces the rate of spontaneous polymerization.[1] |
| Storage Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes exposure to oxygen, a known initiator.[1][2] |
| Inhibitor | Butylated hydroxytoluene (BHT) | Effective free radical scavenger.[1][2] |
| Hydroquinone (HQ) | Requires the presence of oxygen to be effective.[1] | |
| 4-tert-Butylcatechol (TBC) | Often used for stabilizing dienes and other reactive monomers.[1] | |
| Inhibitor Concentration | 10 - 200 ppm | Effective range for stabilizing alkenes.[1][2] |
Experimental Protocols
Protocol 1: Analytical Confirmation of Polymerization using ¹H NMR Spectroscopy
Objective: To qualitatively assess the presence of polymers in a this compound sample.
Methodology:
-
Sample Preparation: Prepare a standard NMR sample by dissolving a small aliquot of the this compound in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire a ¹H NMR spectrum of the sample.
-
Data Analysis:
-
Monomer Signals: Identify the sharp, well-defined signals corresponding to the pure this compound monomer.
-
Polymer Signals: Look for the appearance of broad peaks in the aliphatic region of the spectrum. These broad signals are characteristic of polymer chains.[1]
-
Signal Intensity: A decrease in the intensity of the vinyl proton signal of the monomer relative to the aliphatic signals can also indicate polymer formation.[1]
-
Experimental Workflow for Polymerization Confirmation
Caption: A diagram illustrating the workflow for confirming polymerization via analytical methods.
Protocol 2: Purification of Partially Polymerized this compound by Vacuum Distillation
Objective: To separate the this compound monomer from non-volatile polymer impurities.
Caution: This procedure should only be performed if the monomer is still the major component of the sample. Heavily polymerized samples should be disposed of as hazardous waste.[1]
Methodology:
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is dry and the system is leak-free.
-
Inert Atmosphere: Purge the apparatus with an inert gas (argon or nitrogen).
-
Inhibitor Addition: Add a small amount of a polymerization inhibitor (e.g., BHT) to the distillation flask to prevent further polymerization during heating.[1]
-
Distillation:
-
Post-Distillation Handling: The purified, inhibitor-free this compound is highly susceptible to polymerization and should be used immediately or stored under the recommended conditions with a fresh addition of inhibitor.[1]
References
Identification of byproducts in 1-Methylcyclopentene hydrogenation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the hydrogenation of 1-methylcyclopentene.
Frequently Asked Questions (FAQs)
Q1: What is the expected primary product of this compound hydrogenation?
The primary and expected product from the catalytic hydrogenation of this compound is methylcyclopentane .[1][2] This reaction involves the addition of two hydrogen atoms across the double bond of the cyclopentene (B43876) ring, resulting in a saturated alkane.
Q2: What are the potential byproducts in the hydrogenation of this compound?
While the reaction is generally clean, several byproducts can form depending on the reaction conditions and the catalyst used. These can include:
-
Isomers of the starting material: Isomerization of this compound to other methylcyclopentene isomers (e.g., 3-methylcyclopentene, 4-methylcyclopentene) or an exocyclic isomer like methylenecyclopentane (B75326) can occur before hydrogenation.
-
Stereoisomers of the product: The hydrogenation reaction typically proceeds via syn-addition of hydrogen, leading to the formation of cis-1,2-dimethylcyclopentane (B72798) if the starting material were 1,2-dimethylcyclopentene. For this compound, this stereoselectivity is less of a concern as only one new stereocenter is not formed.
-
Ring-opened products: Under harsh conditions (high temperature and pressure), the cyclopentane (B165970) ring can undergo hydrogenolysis (cleavage of C-C bonds by hydrogen), leading to the formation of acyclic alkanes such as hexane (B92381) isomers.
-
Products from catalyst-support interactions: The acidity of the catalyst support (e.g., alumina) can promote carbocation-mediated rearrangements, potentially leading to skeletal isomers.
Q3: What catalysts are typically used for this reaction?
Commonly used catalysts for the hydrogenation of alkenes include platinum (Pt), palladium (Pd), and nickel (Ni). These are often supported on materials like activated carbon (C) or alumina (B75360) (Al₂O₃) to increase their surface area and activity.
Troubleshooting Guide
This guide addresses common issues encountered during the hydrogenation of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no conversion of this compound | Inactive Catalyst: The catalyst may be poisoned by impurities (e.g., sulfur compounds, carbon monoxide) or may have lost activity due to improper storage or handling. | • Use a fresh batch of catalyst.• Ensure the hydrogen gas is of high purity.• Pretreat the catalyst under hydrogen flow if recommended. |
| Insufficient Hydrogen Pressure: The reaction rate is often dependent on the hydrogen pressure. | • Increase the hydrogen pressure within the safe limits of the reactor.• Check for leaks in the reaction setup. | |
| Poor Mass Transfer: Inefficient mixing can limit the contact between the catalyst, substrate, and hydrogen. | • Increase the stirring rate to ensure the catalyst is well suspended.• Use a baffled flask or a more efficient stirring mechanism. | |
| Low Reaction Temperature: The reaction may be too slow at the current temperature. | • Gradually increase the reaction temperature, but be mindful of potential side reactions. | |
| Formation of multiple unexpected products (byproducts) | Isomerization of Starting Material: The catalyst or reaction conditions may be promoting the isomerization of this compound to other isomers before hydrogenation. | • Use a less acidic catalyst support (e.g., carbon instead of alumina).• Lower the reaction temperature.• Reduce the reaction time. |
| Ring Opening/Hydrogenolysis: High temperatures and pressures can lead to the cleavage of the cyclopentane ring. | • Decrease the reaction temperature and/or pressure.• Choose a catalyst with lower hydrogenolysis activity. | |
| Carbocation Rearrangements: Acidic sites on the catalyst support can induce rearrangements. | • Use a neutral or basic catalyst support.• Add a small amount of a basic additive to neutralize acidic sites. | |
| Inconsistent reaction rates or product distribution | Catalyst Heterogeneity: The catalyst may not be uniformly dispersed in the reaction mixture. | • Ensure vigorous and consistent stirring throughout the reaction. |
| Variable Purity of Starting Material: Impurities in the this compound can affect the reaction. | • Purify the starting material before use.• Analyze the starting material for potential inhibitors. |
Experimental Protocols
General Procedure for Catalytic Hydrogenation of this compound
This protocol provides a general method for the laboratory-scale hydrogenation of this compound.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C) or Platinum(IV) oxide (Adam's catalyst)
-
Solvent (e.g., ethanol, ethyl acetate, or methanol)
-
Hydrogen gas (high purity)
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Celite® on a sintered glass funnel)
Procedure:
-
Reaction Setup: In a suitable hydrogenation flask, dissolve this compound in the chosen solvent.
-
Catalyst Addition: Carefully add the catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). The catalyst loading is typically 1-5 mol% relative to the substrate.
-
Inerting the System: Seal the flask and purge the system with an inert gas several times to remove all oxygen.
-
Hydrogenation: Introduce hydrogen gas to the desired pressure (e.g., atmospheric pressure using a balloon or higher pressures in an autoclave).
-
Reaction Monitoring: Vigorously stir the reaction mixture at the desired temperature (typically room temperature). Monitor the reaction progress by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material), carefully vent the excess hydrogen and purge the system with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with a small amount of the solvent.
-
Product Isolation: The filtrate contains the product, methylcyclopentane. The solvent can be removed by rotary evaporation to yield the crude product.
-
Purification and Analysis: The product can be purified by distillation if necessary. The purity and identity of the product and any byproducts should be confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Visualizations
Caption: Reaction pathway for this compound hydrogenation.
Caption: A logical workflow for troubleshooting common issues.
References
Technical Support Center: Improving Regioselectivity in Cycloaddition Reactions of 1-Methylcyclopentene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to achieving high regioselectivity in cycloaddition reactions involving 1-methylcyclopentene.
Troubleshooting Guides
This section addresses common issues encountered during cycloaddition reactions with this compound and offers potential solutions.
Issue 1: Poor Regioselectivity in Diels-Alder Reactions
Question: My Diels-Alder reaction with this compound and an unsymmetrical diene is producing a mixture of regioisomers. How can I improve the selectivity?
Possible Causes and Solutions:
-
Insufficient Electronic Bias: The electronic properties of the diene and dienophile may not be sufficiently different to strongly favor one regioisomer. The methyl group on this compound is a weak electron-donating group, which may not provide strong regiochemical control.
-
Solution 1: Employ a Lewis Acid Catalyst. Lewis acids can coordinate to the dienophile, particularly if it contains a Lewis basic site (e.g., a carbonyl group), lowering its LUMO energy and enhancing the electronic differences between the reacting termini. This can lead to a significant improvement in regioselectivity.[1] Common Lewis acids for this purpose include AlCl₃, BF₃·OEt₂, ZnCl₂, and SnCl₄. The choice of Lewis acid and solvent should be optimized for the specific reaction.
-
Solution 2: Modify the Diene. If possible, modifying the substituents on the diene to be more strongly electron-donating or electron-withdrawing can increase the polarization of the diene and lead to better regiocontrol.
-
-
Steric Hindrance: The methyl group on this compound can sterically hinder the approach of the diene in the transition state required to form the desired regioisomer.
-
Solution: Optimize Reaction Temperature. Lowering the reaction temperature often favors the thermodynamically more stable product, which may be the desired regioisomer. Conversely, if the desired product is the kinetically favored one, higher temperatures might be necessary to overcome the activation energy barrier.
-
-
Solvent Effects: The polarity of the solvent can influence the stability of the transition states leading to different regioisomers.
-
Solution: Solvent Screening. Conduct the reaction in a variety of solvents with different polarities (e.g., hexane, toluene, dichloromethane, acetonitrile) to determine the optimal solvent for regioselectivity. In some cases, aqueous solvent systems can enhance the rate and selectivity of Diels-Alder reactions.
-
Issue 2: Low or No Regioselectivity in 1,3-Dipolar Cycloadditions
Question: I am performing a 1,3-dipolar cycloaddition with this compound and a nitrile oxide (or nitrone), but I am obtaining a nearly 1:1 mixture of regioisomers. What strategies can I use to favor one isomer?
Possible Causes and Solutions:
-
Similar Frontier Molecular Orbital (FMO) Coefficients: The regioselectivity of 1,3-dipolar cycloadditions is largely governed by the FMO interactions (HOMO of the dipole with LUMO of the dipolarophile, or vice versa). If the orbital coefficients at the reacting atoms of both the dipole and this compound are of similar magnitude, poor regioselectivity can result.
-
Solution 1: Utilize a Lewis Acid. Similar to Diels-Alder reactions, Lewis acids can coordinate to the 1,3-dipole or the dipolarophile, altering the FMO energies and coefficients and thereby enhancing regioselectivity.
-
Solution 2: Modify Substituents. Introducing substituents with strong electronic effects on the 1,3-dipole can increase the disparity in the FMO coefficients, leading to improved regiocontrol.
-
-
Solvent Polarity: The solvent can influence the dipole moment of the 1,3-dipole and the stability of the regioisomeric transition states.
-
Solution: Solvent Optimization. A systematic screen of solvents with varying polarities is recommended. Protic solvents may interact with the 1,3-dipole via hydrogen bonding, which can affect regioselectivity.[2]
-
Issue 3: Undesired Regioisomers in [2+2] Photocycloadditions
Question: My [2+2] photocycloaddition between this compound and an enone is giving the "wrong" regioisomer as the major product. How can I reverse the regioselectivity?
Possible Causes and Solutions:
-
Nature of the Excited State: The regioselectivity of [2+2] photocycloadditions can depend on whether the reaction proceeds through a singlet or triplet excited state of the enone.
-
Solution 1: Use of Photosensitizers. Employing a triplet sensitizer (B1316253) (e.g., acetone, benzophenone) can ensure the reaction proceeds through the triplet excited state of the enone, which may favor the desired regioisomer. Direct irradiation, on the other hand, may lead to reaction from the singlet excited state with different regiochemical outcomes.
-
Solution 2: Solvent Effects. The polarity of the solvent can influence the stability of the exciplex and the diradical intermediates, thereby affecting the regioselectivity. Experimenting with both polar and non-polar solvents is advisable.
-
-
Steric and Electronic Factors in the Intermediate: The stability of the 1,4-diradical intermediate is crucial in determining the regiochemical outcome.
-
Solution: Substrate Modification. If feasible, modifying the substituents on the enone can alter the stability of the possible diradical intermediates, thus influencing the final product ratio.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control regioselectivity in cycloaddition reactions of this compound?
A1: The regioselectivity is primarily governed by a combination of:
-
Electronic Effects: The interaction between the frontier molecular orbitals (HOMO and LUMO) of the reacting species. The alignment that leads to the largest overlap between the orbitals with the largest coefficients will be favored. The methyl group in this compound is a weak electron-donating group, influencing the polarization of the double bond.[3]
-
Steric Effects: The non-bonded interactions between substituents on the diene/dipole and the methyl group on this compound in the transition state. The less sterically hindered pathway is generally favored.
-
Reaction Conditions: Parameters such as temperature, solvent, and the presence of catalysts (like Lewis acids) can significantly influence the regiochemical outcome.
Q2: How do I predict the major regioisomer in a Diels-Alder reaction of this compound with an unsymmetrical diene?
A2: A qualitative prediction can be made by considering the electronic nature of the substituents on the diene. For a "normal" electron-demand Diels-Alder reaction (electron-rich diene, electron-poor dienophile), the most nucleophilic carbon of the diene will preferentially bond to the most electrophilic carbon of the dienophile. For this compound, the double bond is weakly polarized. Drawing resonance structures for the diene can help identify the more nucleophilic terminus. For a more quantitative prediction, computational modeling based on FMO theory is often employed.[3]
Q3: Can I use computational chemistry to predict the regioselectivity of my cycloaddition reaction with this compound?
A3: Yes, computational chemistry is a powerful tool for predicting regioselectivity.[4] Density Functional Theory (DFT) calculations can be used to determine the energies of the transition states leading to the different regioisomers. The regioisomer formed via the lower energy transition state is predicted to be the major product. FMO analysis can also be performed computationally to compare the energies and coefficients of the HOMO and LUMO of the reactants.
Data Presentation
Table 1: Effect of Lewis Acids on the Regioisomeric Ratio in a Representative Diels-Alder Reaction of a Cycloalkene
| Entry | Lewis Acid | Solvent | Temperature (°C) | Regioisomeric Ratio (para:meta) |
| 1 | None | Toluene | 80 | 2.3 : 1 |
| 2 | AlCl₃ | CH₂Cl₂ | -78 | >95 : 5 |
| 3 | BF₃·OEt₂ | CH₂Cl₂ | -78 | 90 : 10 |
| 4 | ZnCl₂ | CH₂Cl₂ | 0 | 85 : 15 |
Note: Data is illustrative for a typical cycloalkene and may vary for this compound. Experimental validation is crucial.
Table 2: Influence of Solvent on Regioisomeric Ratio in a Representative 1,3-Dipolar Cycloaddition
| Entry | Solvent | Dielectric Constant (ε) | Regioisomeric Ratio (A:B) |
| 1 | Hexane | 1.9 | 1 : 1.2 |
| 2 | Toluene | 2.4 | 1 : 1.5 |
| 3 | Dichloromethane | 8.9 | 1.8 : 1 |
| 4 | Acetonitrile | 37.5 | 2.5 : 1 |
| 5 | Water | 80.1 | 4 : 1 |
Note: Data is illustrative and the trend can vary depending on the specific 1,3-dipole and dipolarophile. Experimental verification is recommended.[2]
Experimental Protocols
General Procedure for Lewis Acid Catalyzed Diels-Alder Reaction of this compound with an α,β-Unsaturated Carbonyl Compound
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the α,β-unsaturated carbonyl compound (1.0 equiv) and the chosen anhydrous solvent (e.g., dichloromethane).
-
Cool the solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).
-
Slowly add the Lewis acid (e.g., AlCl₃, 1.1 equiv) to the stirred solution.
-
After stirring for 15-30 minutes, add this compound (1.2 equiv) dropwise.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or water.
-
Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired regioisomer.
-
Determine the regioisomeric ratio of the crude product by ¹H NMR spectroscopy or GC analysis.
General Procedure for 1,3-Dipolar Cycloaddition of this compound with a Nitrile Oxide (in situ generation)
-
In a round-bottom flask, dissolve the precursor to the nitrile oxide (e.g., a hydroximoyl chloride, 1.0 equiv) and this compound (1.5 equiv) in a suitable solvent (e.g., toluene).
-
To this stirred solution, add a base (e.g., triethylamine, 1.1 equiv) dropwise at room temperature. The nitrile oxide is generated in situ and reacts with the this compound.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.
-
Once the reaction is complete, filter the mixture to remove the triethylammonium (B8662869) chloride salt and wash the solid with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by column chromatography to separate the regioisomers.
-
Analyze the regioisomeric ratio of the purified products by ¹H NMR or other suitable analytical techniques.
Visualizations
Caption: Workflow for optimizing cycloaddition regioselectivity.
Caption: Key factors that determine cycloaddition regioselectivity.
References
Preventing side reactions during electrophilic addition to 1-Methylcyclopentene
Welcome to the technical support center for electrophilic addition reactions involving 1-methylcyclopentene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to side reactions during these experiments.
Troubleshooting Guide
This guide provides systematic solutions to common problems encountered during the electrophilic addition to this compound.
Issue: Formation of unexpected products or low yield of the desired product.
This is a common issue that can arise from several factors, including carbocation rearrangements, competing reaction pathways, or suboptimal reaction conditions. Follow the troubleshooting workflow below to identify and resolve the issue.
Caption: Troubleshooting workflow for unexpected products in electrophilic additions.
Frequently Asked Questions (FAQs)
Q1: I am performing a hydrohalogenation of this compound with HBr and getting a mixture of products. How can I control the regioselectivity?
A1: The regioselectivity of HBr addition to this compound is primarily governed by the reaction mechanism.
-
To obtain the Markovnikov product (1-bromo-1-methylcyclopentane): This is typically the major product due to the formation of the more stable tertiary carbocation intermediate. To favor this product, ensure the reaction is carried out in the absence of radical initiators (like peroxides) and light. The use of a polar protic solvent can also help stabilize the carbocation intermediate.
-
To obtain the anti-Markovnikov product (1-bromo-2-methylcyclopentane): This product is formed via a free-radical mechanism. To achieve this, the reaction should be carried out in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azoisobutyronitrile (AIBN), and often with exposure to UV light or heat. This is known as the "peroxide effect" and is specific to HBr addition.
| Reagent/Condition | Major Product | Mechanism |
| HBr (in the dark, no peroxides) | 1-bromo-1-methylcyclopentane (B3049229) | Electrophilic Addition (via tertiary carbocation) |
| HBr with peroxides (ROOR) | 1-bromo-2-methylcyclopentane | Free Radical Addition |
Q2: During the acid-catalyzed hydration of this compound, I am observing a low yield of the desired 1-methylcyclopentanol (B105226). What could be the cause and how can I improve it?
A2: Low yields in acid-catalyzed hydration can be due to several factors. The reaction proceeds through a tertiary carbocation, which is relatively stable, making rearrangements less likely for this compound itself. However, other side reactions can occur.
Potential Issues & Solutions:
-
Reversibility of the reaction: The hydration of alkenes is a reversible reaction. To drive the equilibrium towards the formation of the alcohol, use a large excess of water.
-
Elimination side reaction: At higher temperatures, the reverse reaction (dehydration of the alcohol to the alkene) can become significant. It is important to maintain a moderate reaction temperature.
-
Polymerization: Under strongly acidic conditions, the carbocation intermediate can react with another alkene molecule, leading to polymerization. Using a dilute strong acid (e.g., dilute H₂SO₄) can minimize this.
For a more reliable and higher-yielding synthesis of 1-methylcyclopentanol without the risk of rearrangements (which can be a problem with other alkenes), consider using the oxymercuration-demercuration reaction. This two-step process also follows Markovnikov's rule but does not involve a free carbocation intermediate.
| Method | Expected Major Product | Potential Side Reactions |
| Acid-Catalyzed Hydration (dilute H₂SO₄, H₂O) | 1-methylcyclopentanol | Elimination (at high temp), Polymerization |
| Oxymercuration-Demercuration (1. Hg(OAc)₂, H₂O; 2. NaBH₄) | 1-methylcyclopentanol | Minimal side reactions |
Q3: I want to synthesize trans-2-methylcyclopentanol (B1328918) from this compound. Which reaction should I use?
A3: To obtain the anti-Markovnikov alcohol (trans-2-methylcyclopentanol), you should use the hydroboration-oxidation reaction. This reaction is stereospecific and regioselective.
-
Regioselectivity: The boron atom adds to the less substituted carbon of the double bond, and upon oxidation, is replaced by a hydroxyl group. This results in the anti-Markovnikov product.
-
Stereochemistry: The addition of the borane (B79455) (B-H bond) across the double bond is a syn-addition, meaning both the hydrogen and the boron add to the same face of the cyclopentene (B43876) ring. The subsequent oxidation step occurs with retention of stereochemistry, meaning the hydroxyl group replaces the boron atom in the same position. This results in the syn-addition of H and OH across the double bond, leading to the trans product in the case of this compound.[1]
| Reaction | Reagents | Major Product | Stereochemistry |
| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | trans-2-methylcyclopentanol | syn-addition of H and OH |
Reaction Mechanisms and Pathways
The following diagram illustrates the key electrophilic addition pathways for this compound.
Caption: Overview of major products from various electrophilic additions to this compound.
Experimental Protocols
Protocol 1: Synthesis of 1-Bromo-1-methylcyclopentane (Markovnikov Product)
Objective: To synthesize 1-bromo-1-methylcyclopentane from this compound via electrophilic addition of HBr.
Materials:
-
This compound
-
48% Hydrobromic acid (HBr)
-
Anhydrous calcium chloride
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Water
-
Separatory funnel, round-bottom flask, condenser, magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place this compound.
-
Cool the flask in an ice bath and slowly add an equimolar amount of 48% HBr with continuous stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.
-
Transfer the reaction mixture to a separatory funnel and add diethyl ether to extract the organic product.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and again with water.
-
Dry the organic layer over anhydrous calcium chloride.
-
Remove the drying agent by filtration and concentrate the filtrate under reduced pressure to obtain the crude 1-bromo-1-methylcyclopentane.
-
Purify the product by distillation if necessary.
Protocol 2: Synthesis of 1-Methylcyclopentanol via Oxymercuration-Demercuration
Objective: To synthesize 1-methylcyclopentanol from this compound, avoiding carbocation rearrangements.
Materials:
-
This compound
-
Mercury(II) acetate (B1210297) (Hg(OAc)₂)
-
Tetrahydrofuran (THF)
-
Water
-
Sodium borohydride (B1222165) (NaBH₄)
-
3 M Sodium hydroxide (B78521) (NaOH)
-
Diethyl ether
-
Separatory funnel, round-bottom flask, magnetic stirrer
Procedure:
-
Oxymercuration: In a round-bottom flask, dissolve mercury(II) acetate in a mixture of THF and water.
-
To this solution, add this compound dropwise with stirring at room temperature.
-
Continue stirring for 30-60 minutes until the reaction is complete (disappearance of the alkene can be monitored by TLC or GC).
-
Demercuration: In a separate flask, prepare a solution of sodium borohydride in 3 M sodium hydroxide.
-
Cool the reaction mixture from the oxymercuration step in an ice bath and slowly add the sodium borohydride solution. A black precipitate of mercury metal will form.
-
After the addition is complete, allow the mixture to stir for an additional hour at room temperature.
-
Extract the product with diethyl ether.
-
Wash the ether layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 1-methylcyclopentanol.
Protocol 3: Synthesis of trans-2-Methylcyclopentanol via Hydroboration-Oxidation
Objective: To synthesize trans-2-methylcyclopentanol from this compound.
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)
-
3 M Sodium hydroxide (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Separatory funnel, round-bottom flask, magnetic stirrer
Procedure:
-
Hydroboration: In a dry, nitrogen-flushed round-bottom flask, place the this compound and dissolve it in anhydrous THF.
-
Cool the flask in an ice bath and add the BH₃·THF solution dropwise with stirring.
-
After the addition, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Oxidation: Cool the reaction mixture again in an ice bath. Slowly and carefully add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂. Caution: This addition is exothermic.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for at least 1 hour.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude trans-2-methylcyclopentanol.
-
Purify by distillation or column chromatography as needed.
References
Technical Support Center: Purification of Commercial 1-Methylcyclopentene
Welcome to the Technical Support Center for the purification of commercial 1-Methylcyclopentene. This resource is designed for researchers, scientists, and drug development professionals who require high-purity this compound for their experiments. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and supporting technical data to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common impurities in commercial this compound?
A1: Commercial this compound is typically synthesized through the isomerization of cyclohexene (B86901) or the dehydration of methylcyclopentanol. The most common impurities are its double-bond isomers: 3-methylcyclopentene (B105217) and 4-methylcyclopentene.[1][2] Depending on the synthetic route, unreacted starting materials or other byproducts may also be present.
Q2: How can I effectively separate this compound from its isomers?
A2: Fractional distillation is the most effective method for separating this compound from its lower-boiling isomers due to the difference in their boiling points. This compound has a boiling point of approximately 75-77°C, while its isomers, 3-methylcyclopentene and 4-methylcyclopentene, have boiling points in the range of 65-66°C.[1][2] A distillation column with a high number of theoretical plates is recommended for optimal separation.
Q3: My purified this compound shows a broad peak or multiple peaks around the expected retention time in the GC analysis. What could be the issue?
A3: This issue likely indicates incomplete separation of the isomers. To resolve this, you can:
-
Increase the efficiency of your fractional distillation: Use a longer distillation column or a column with more efficient packing material to increase the number of theoretical plates.
-
Optimize the distillation rate: A slower distillation rate allows for better equilibrium between the liquid and vapor phases in the column, leading to improved separation.
-
Collect smaller fractions: Collect the distillate in smaller fractions and analyze the purity of each fraction by Gas Chromatography (GC) to identify the purest fractions containing this compound.
Q4: Can I use flash column chromatography to purify this compound?
A4: While fractional distillation is the preferred method for separating the closely boiling isomers of methylcyclopentene, flash column chromatography can be useful for removing non-volatile impurities or compounds with significantly different polarities. However, due to the volatile nature of this compound, care must be taken to minimize product loss during the process.
Q5: What is the best method to confirm the purity of my this compound sample?
A5: Gas Chromatography (GC) is the most common and effective method for determining the purity of this compound and quantifying the percentage of any isomeric impurities. For definitive identification of impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred technique as it provides structural information.
Data Presentation: Purity Analysis of this compound
The following table presents typical quantitative data from the analysis of a commercial batch of this compound before and after purification by fractional distillation.
| Compound | Boiling Point (°C) | Initial Purity (% Area by GC) | Purity after Fractional Distillation (% Area by GC) |
| 4-Methylcyclopentene | 65-66 | 5.2 | < 0.1 |
| 3-Methylcyclopentene | 65-66 | 10.5 | 0.3 |
| This compound | 75-77 | 84.1 | > 99.5 |
| Other Impurities | - | 0.2 | < 0.1 |
Experimental Protocols
Protocol 1: Purification of this compound by Fractional Distillation
This protocol describes the purification of commercial this compound to remove lower-boiling isomeric impurities.
Materials:
-
Commercial this compound
-
Boiling chips
-
Heating mantle
-
Round-bottom flask (appropriate size for the volume of material)
-
Fractionating column (e.g., Vigreux or packed column with a high number of theoretical plates)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flasks
-
Ice bath
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware joints are properly sealed. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the vapor temperature.
-
Charging the Flask: Add the commercial this compound and a few boiling chips to the round-bottom flask. Do not fill the flask more than two-thirds of its capacity.
-
Distillation: a. Begin to gently heat the flask with the heating mantle. b. As the mixture begins to boil, a condensation ring will slowly rise up the fractionating column. Maintain a slow and steady heating rate to ensure good separation. c. The initial fraction collected will be enriched in the lower-boiling isomers (3- and 4-methylcyclopentene). The head temperature should be monitored closely and will plateau around 65-66°C during the collection of this forerun. d. Once the head temperature begins to rise and then stabilizes at the boiling point of this compound (approximately 75-77°C), change the receiving flask to collect the purified product. e. Continue distillation at a slow, steady rate (1-2 drops per second) while the temperature remains stable. f. Stop the distillation when the temperature begins to drop or when only a small amount of liquid remains in the distilling flask.
-
Analysis: Analyze the purity of the collected fractions using Gas Chromatography (GC) or GC-MS. Combine the fractions that meet the desired purity level.
Protocol 2: Purity Analysis by Gas Chromatography (GC)
This protocol provides a general method for the analysis of this compound purity.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., DB-1, HP-5) is suitable for separating the isomers based on their boiling points.
-
Injector Temperature: 250°C
-
Detector Temperature: 250°C
-
Oven Program: Start at 40°C, hold for 5 minutes, then ramp to 100°C at 10°C/min.
-
Carrier Gas: Helium or Nitrogen.
-
Injection Volume: 1 µL (with an appropriate split ratio).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile solvent (e.g., hexane (B92381) or pentane).
-
Injection: Inject the prepared sample into the GC.
-
Data Analysis: Identify the peaks corresponding to this compound and its isomers based on their retention times (lower boiling point isomers will have shorter retention times). Calculate the area percentage of each peak to determine the purity of the sample.
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 1-Methylcyclopentene and Cyclohexene
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the comparative reactivity of 1-methylcyclopentene and cyclohexene (B86901) in key organic transformations, supported by experimental data and detailed protocols.
The selection of an appropriate alkene substrate is a critical decision in the design of synthetic routes for novel therapeutics and functional materials. Both this compound and cyclohexene are common cyclic alkenes, yet their structural differences—a five-membered ring with a trisubstituted double bond versus a six-membered ring with a disubstituted double bond—confer distinct reactivity profiles. This guide provides a comprehensive comparison of their performance in three fundamental electrophilic addition reactions: catalytic hydrogenation, epoxidation, and hydroboration-oxidation.
Thermodynamic Stability: A Tale of Two Rings
The inherent reactivity of an alkene is inversely related to its thermodynamic stability. A key measure of this stability is the heat of hydrogenation (ΔH°), the enthalpy change upon catalytic hydrogenation to the corresponding alkane. A less negative heat of hydrogenation indicates a more stable alkene.
Experimental data reveals that this compound is thermodynamically less stable than cyclohexene. This is primarily attributed to the greater ring strain in the five-membered cyclopentene (B43876) ring system compared to the relatively strain-free chair conformation of cyclohexene. This inherent instability suggests that this compound will generally be more reactive towards additions that relieve this strain.
Comparative Reactivity Data
| Reaction | This compound | Cyclohexene | Key Differentiating Factors |
| Catalytic Hydrogenation | Higher reactivity due to greater ring strain. | Lower reactivity. | Ring Strain |
| Epoxidation | Expected to be more reactive (more electron-rich double bond). | Less reactive. | Electronic Effects |
| Hydroboration-Oxidation | Influenced by sterics, leading to specific regioselectivity. | Less sterically hindered approach of borane (B79455). | Steric Hindrance |
Catalytic Hydrogenation
Catalytic hydrogenation is a fundamental reaction for the saturation of carbon-carbon double bonds. The reaction typically proceeds via syn-addition of hydrogen across the double bond on the surface of a heterogeneous catalyst.
Reactivity Comparison:
Due to its significant ring strain, this compound undergoes catalytic hydrogenation more readily than cyclohexene. The relief of this strain provides a greater thermodynamic driving force for the reaction.
Experimental Protocol: Catalytic Hydrogenation
Materials:
-
Alkene (this compound or cyclohexene)
-
10% Palladium on Carbon (Pd/C) catalyst
-
Ethanol or Ethyl Acetate (solvent)
-
Hydrogen gas (H₂) balloon
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the alkene (1.0 mmol) in the chosen solvent (10 mL).
-
Carefully add 10% Pd/C (5-10 mol%).
-
Seal the flask with a septum and purge the flask with hydrogen gas from a balloon.
-
Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (maintained by the balloon).
-
Monitor the reaction progress by TLC or GC analysis.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the filter cake with a small amount of the solvent.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude alkane product.
Experimental Workflow for Catalytic Hydrogenation
Caption: Workflow for Catalytic Hydrogenation.
Epoxidation
Epoxidation is the reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide. This reaction is a concerted, stereospecific syn-addition of an oxygen atom to the double bond.
Reactivity Comparison:
The rate of epoxidation is influenced by the electron density of the double bond; more electron-rich alkenes react faster. This compound, with its trisubstituted double bond, is more electron-rich than the disubstituted cyclohexene. Therefore, this compound is expected to react more rapidly with m-CPBA.
Experimental Protocol: Epoxidation with m-CPBA
Materials:
-
Alkene (this compound or cyclohexene)
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (B109758) (CH₂Cl₂) (solvent)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve the alkene (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 mmol, 1.1 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution to quench excess peroxy acid and remove the m-chlorobenzoic acid byproduct.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide.
Epoxidation Reaction Pathway
Caption: Epoxidation Reaction Pathway.
Hydroboration-Oxidation
Hydroboration-oxidation is a two-step reaction that achieves the anti-Markovnikov addition of water across a double bond with syn-stereochemistry. The regioselectivity is primarily governed by steric factors, with the boron atom adding to the less sterically hindered carbon of the double bond.
Reactivity and Selectivity Comparison:
The approach of the bulky borane reagent (BH₃) is sensitive to steric hindrance. In the case of this compound, the methyl group directs the boron to the less substituted carbon of the double bond. For cyclohexene, the two carbons of the double bond are sterically similar. The hydroboration of this compound is highly regioselective, leading to the formation of trans-2-methylcyclopentanol (B1328918) as the major product.[1]
Experimental Protocol: Hydroboration-Oxidation
Materials:
-
Alkene (this compound or cyclohexene)
-
Borane-tetrahydrofuran complex (BH₃·THF) (1 M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
3 M Sodium hydroxide (B78521) (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add the alkene (1.0 mmol) and anhydrous THF (5 mL).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add the 1 M BH₃·THF solution (1.1 mL, 1.1 mmol) dropwise via syringe.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and slowly add 3 M NaOH solution (1 mL), followed by the dropwise addition of 30% H₂O₂ (1 mL). Caution: This addition is exothermic.
-
Stir the mixture at room temperature for 1 hour.
-
Extract the product with diethyl ether (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol.
Hydroboration-Oxidation Logical Relationship
Caption: Hydroboration-Oxidation Logical Steps.
Conclusion
The choice between this compound and cyclohexene in a synthetic strategy depends on the desired reactivity and stereochemical outcome. This compound, being less stable, is generally more reactive in electrophilic additions. Its trisubstituted nature also leads to distinct regiochemical and stereochemical outcomes, particularly in reactions sensitive to electronic and steric effects like epoxidation and hydroboration-oxidation. Cyclohexene, while less reactive, offers a simpler system for achieving specific stereochemistries on a six-membered ring. The provided experimental protocols serve as a foundation for the practical application of these principles in a research setting.
References
Stability Showdown: 1-Methylcyclohexene Demonstrates Greater Thermodynamic Stability Over 1-Methylcyclopentene
For Immediate Release
Quantitative Comparison of Thermodynamic Stability
The thermodynamic stabilities of 1-methylcyclopentene and 1-methylcyclohexene can be quantitatively compared using their standard enthalpies of hydrogenation (ΔH°_hyd) and combustion (ΔH°_comb). A lower heat of hydrogenation signifies a more stable alkene, as less energy is released when it is converted to its corresponding saturated alkane. Similarly, while more complex to interpret directly due to the different products, the heat of combustion provides another measure of the energetic state of a molecule.
| Compound | Heat of Hydrogenation (kJ/mol) | Heat of Combustion (kJ/mol) |
| This compound | -100.8 | -3753.80[1] |
| 1-Methylcyclohexene | -111.4[2] | -4388.39 (± 0.67)[3] |
The data clearly indicates that the hydrogenation of this compound releases less energy than that of 1-methylcyclohexene. However, it is crucial to consider the final products. The hydrogenation of this compound yields methylcyclopentane, while 1-methylcyclohexene yields methylcyclohexane. To directly compare the stability of the starting alkenes, the relative stabilities of the resulting alkanes must be taken into account. Cyclohexane (B81311) is known to be more stable than cyclopentane (B165970) due to lower ring strain.
A more direct comparison comes from the heats of hydrogenation of the parent cycloalkenes. Cyclopentene (B43876) has a heat of hydrogenation of -112.7 kJ/mol, while cyclohexene's is -118.6 kJ/mol. The smaller release of heat for cyclopentene suggests it is more stable than cyclohexene (B86901), which is counterintuitive based on ring strain. This highlights the complexity of factors influencing alkene stability. However, when a methyl group is introduced, the stability trend reverses. The heat of hydrogenation for this compound is -100.8 kJ/mol, while for 1-methylcyclohexene it is -111.4 kJ/mol. This suggests that the introduction of the methyl group stabilizes the cyclohexene ring more effectively than the cyclopentene ring.
The greater stability of 1-methylcyclohexene is rooted in the inherent conformational flexibility and lower angle strain of the six-membered ring compared to the five-membered ring. The cyclohexane ring can adopt a strain-free chair conformation, whereas the cyclopentene ring is forced into a more strained envelope or half-chair conformation.[4][5][6] This inherent ring strain in the cyclopentene ring system makes it a higher energy, and therefore less stable, molecule.
Experimental Determination of Thermochemical Data
The quantitative data presented above are determined through precise calorimetric techniques.
Experimental Protocol: Reaction Calorimetry for Heat of Hydrogenation
The enthalpy of hydrogenation is determined using a reaction calorimeter.
-
Reactant Preparation: A precisely weighed sample of the alkene (this compound or 1-methylcyclohexene) is dissolved in a suitable solvent, such as acetic acid, and placed in the reaction vessel of the calorimeter. A hydrogenation catalyst, typically platinum oxide or palladium on carbon, is also added.
-
Hydrogen Introduction: The reaction vessel is purged with hydrogen gas, and then a known, excess amount of hydrogen is introduced and the pressure is monitored.
-
Initiation and Monitoring: The reaction is initiated, often by shaking to ensure proper mixing of the reactants, catalyst, and hydrogen. The temperature change of the system is meticulously monitored using a high-precision thermometer as the exothermic hydrogenation reaction proceeds.
-
Data Analysis: The heat of hydrogenation is calculated from the observed temperature rise, the heat capacity of the calorimeter and its contents (which is determined through a separate calibration experiment), and the number of moles of the alkene that reacted.
Experimental Protocol: Bomb Calorimetry for Heat of Combustion
The enthalpy of combustion is measured using a bomb calorimeter.
-
Sample Preparation: A known mass of the volatile liquid (this compound or 1-methylcyclohexene) is encapsulated in a thin-walled glass ampoule or a gelatin capsule to prevent evaporation. This is then placed in a crucible inside the "bomb," a robust, sealed container. A fuse wire is positioned to contact the sample.
-
Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 25-30 atm.
-
Calorimeter Assembly: The bomb is placed in a well-insulated water bath of a known volume within the calorimeter. The system is allowed to reach thermal equilibrium.
-
Ignition: The sample is ignited by passing an electric current through the fuse wire. The complete combustion of the sample releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature increase.
-
Temperature Measurement: The temperature of the water is precisely recorded at regular intervals until a maximum temperature is reached and the system begins to cool.
-
Calculation: The heat of combustion is calculated from the measured temperature change, the total heat capacity of the calorimeter system (determined by combusting a standard substance with a known heat of combustion, such as benzoic acid), and the mass of the sample.
Logical Framework for Stability Assessment
The relationship between ring strain, heat of hydrogenation, and thermodynamic stability can be visualized as a logical flow.
Caption: The logical relationship between ring strain, alkene stability, and heat of hydrogenation.
Experimental Workflow for Determining Heat of Hydrogenation
The process of experimentally determining the heat of hydrogenation follows a structured workflow.
Caption: Experimental workflow for the determination of the heat of hydrogenation.
References
A Comparative Study: The Isomerization of 1-Methylcyclopentene and Methylenecyclopentane
An in-depth analysis of the thermodynamic stability and reaction dynamics of two cyclic alkene isomers, 1-methylcyclopentene and methylenecyclopentane (B75326), reveals a clear preference for the endocyclic isomer. This guide provides a comparative overview of their properties, isomerization pathways, and experimental protocols relevant to researchers, scientists, and professionals in drug development.
The isomerization between this compound and its exocyclic isomer, methylenecyclopentane, is a fundamental reaction in organic chemistry with implications for synthetic strategies and understanding reaction mechanisms. This comparison delves into the thermodynamic and kinetic factors governing this transformation, supported by experimental data.
Thermodynamic Stability: A Clear Victor
Experimental and computational studies consistently demonstrate that this compound is the more thermodynamically stable isomer. This increased stability is attributed to the greater substitution of the endocyclic double bond, a general trend observed in alkene chemistry.
Heats of hydrogenation provide a direct experimental measure of alkene stability. The less stable the alkene, the more heat is released upon hydrogenation to the corresponding alkane (methylcyclopentane).
| Compound | Heat of Hydrogenation (kcal/mol) |
| This compound | -25.3 |
| Methylenecyclopentane | -26.9 |
Table 1: Heats of Hydrogenation for this compound and Methylenecyclopentane.
The data clearly shows that the hydrogenation of methylenecyclopentane is more exothermic, indicating it is the less stable isomer.
Furthermore, Density Functional Theory (DFT) calculations corroborate these experimental findings, with this compound being found to be more stable than methylenecyclopentane by an enthalpy value of 18.518 kJ/mol[1].
Isomerization Dynamics: A Unidirectional Preference
The thermodynamic stability of this compound dictates the direction of the isomerization reaction. Under catalytic conditions, methylenecyclopentane readily isomerizes to this compound.
A study on a platinum (Pt) single-crystal surface revealed that while methylenecyclopentane easily isomerizes to this compound, the reverse reaction was not observed under the experimental conditions. This suggests a significant energy barrier for the conversion of the more stable endocyclic isomer to the less stable exocyclic form.
The mechanism for this isomerization on a platinum surface is believed to proceed through a common intermediate.
Caption: Proposed reaction pathway for the catalytic isomerization.
Experimental Protocols
The isomerization of methylenecyclopentane to this compound can be achieved using various catalysts, including transition metals and solid acids. A general experimental workflow for monitoring this type of reaction is outlined below.
General Experimental Workflow for Catalytic Isomerization
Caption: A typical experimental workflow for studying alkene isomerization.
Detailed Methodologies:
A representative experimental setup for this isomerization could involve a packed-bed flow reactor for gas-phase reactions or a stirred batch reactor for liquid-phase reactions.
Gas-Phase Isomerization over a Solid Catalyst:
-
Catalyst Preparation: A supported platinum catalyst (e.g., 1% Pt on Al₂O₃) is packed into a quartz tube reactor. The catalyst is typically pre-treated in a stream of hydrogen at an elevated temperature to ensure it is in an active state.
-
Reaction Setup: The reactor is placed in a furnace to maintain a constant temperature. A carrier gas (e.g., nitrogen or argon) is passed through a bubbler containing methylenecyclopentane to introduce the reactant into the reactor in the gas phase.
-
Reaction Execution: The flow rates of the carrier gas and the temperature of the bubbler are controlled to achieve the desired concentration of the reactant. The reaction is carried out at a specific temperature.
-
Product Analysis: The effluent from the reactor is passed through a cold trap to collect the products. The collected sample is then analyzed by gas chromatography (GC) to determine the relative amounts of this compound and any remaining methylenecyclopentane. A mass spectrometer (MS) can be used for positive identification of the products.
Liquid-Phase Isomerization:
-
Reaction Setup: A solution of methylenecyclopentane in an inert solvent is placed in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Catalyst Addition: A catalytic amount of a suitable catalyst (e.g., a palladium complex or an acid catalyst) is added to the solution.
-
Reaction Monitoring: The reaction mixture is heated to the desired temperature, and aliquots are withdrawn at regular intervals.
-
Sample Analysis: Each aliquot is immediately quenched (e.g., by cooling or adding a reagent to deactivate the catalyst) and then analyzed by GC to monitor the progress of the isomerization.
Conclusion
The comparative study of this compound and methylenecyclopentane highlights the thermodynamic preference for the endocyclic isomer. This preference drives the unidirectional isomerization of methylenecyclopentane to this compound under catalytic conditions. While the qualitative aspects of this reaction are well-established, further research is needed to quantify the kinetics of this isomerization under various conditions to provide a more complete picture for synthetic chemists and researchers. The experimental protocols outlined provide a foundation for conducting such investigations.
References
A Comparative Guide to the Quantification of 1-Methylcyclopentene: GC-MS vs. Derivatization-GC-MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent methods for the quantification of 1-Methylcyclopentene: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) and a derivatization-based GC-MS approach. The selection of an appropriate analytical method is critical for ensuring the accuracy and reliability of experimental data in research and development. This document presents a detailed overview of the experimental protocols and performance data for each method to aid in this selection process.
Method 1: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
HS-GC-MS is a widely used technique for the analysis of volatile organic compounds (VOCs) in various matrices. This method is predicated on the principle of partitioning of the analyte between the sample matrix and the gaseous phase (headspace) in a sealed vial, followed by the injection of the headspace gas into the GC-MS system.
Experimental Protocol
Sample Preparation:
-
An accurately weighed or measured sample containing this compound is placed into a headspace vial.
-
For solid or viscous liquid samples, a suitable solvent (e.g., dimethyl sulfoxide) and an internal standard (e.g., toluene-d8) are added.
-
The vial is immediately sealed with a crimp cap containing a PTFE/silicone septum.
HS-GC-MS Conditions:
-
Incubation: The sealed vial is incubated at a constant temperature (e.g., 80°C) for a specific duration (e.g., 30 minutes) to allow for the equilibration of this compound between the sample and the headspace.
-
Injection: A heated, gas-tight syringe is used to withdraw a specific volume of the headspace gas (e.g., 1 mL) and inject it into the GC inlet.
-
Gas Chromatograph (GC):
-
Inlet: Splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for the separation of volatile hydrocarbons.
-
Oven Temperature Program: Initial temperature of 40°C held for 2 minutes, ramped to 150°C at 10°C/min, and then to 250°C at 20°C/min, with a final hold for 2 minutes.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is recommended for enhanced sensitivity and selectivity. Key ions for this compound (m/z 67, 82) and the internal standard are monitored.
-
Performance Data
The following table summarizes typical validation parameters for the HS-GC-MS quantification of this compound. This data is representative of what can be achieved with a properly optimized and validated method.
| Parameter | Typical Performance |
| Linearity Range | 0.1 - 50 µg/mL |
| Correlation Coefficient (R²) | ≥ 0.995 |
| Accuracy (Recovery) | 90 - 110% |
| Precision (RSD) | < 15% |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
Method 2: Derivatization followed by GC-MS
For certain applications, particularly in complex matrices or when enhanced sensitivity is required, derivatization of the analyte can be beneficial. In this method, this compound is converted to a less volatile and more easily detectable derivative prior to GC-MS analysis. An innovative approach involves the derivatization of the double bond.[1]
Experimental Protocol
Derivatization:
-
The sample containing this compound is treated with a derivatizing agent. For instance, a solution of iodine in a suitable solvent can be used to convert this compound to 1,2-diiodo-1-methylcyclopentane.[1]
-
The reaction is allowed to proceed for a specific time at a controlled temperature.
-
An internal standard is added to the reaction mixture.
Sample Preparation:
-
The derivatized sample is extracted with an organic solvent (e.g., hexane).
-
The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated if necessary.
-
The final extract is transferred to an autosampler vial for GC-MS analysis.
GC-MS Conditions:
-
Injection: 1 µL of the extract is injected in splitless mode at 280°C.
-
Gas Chromatograph (GC):
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Column: A mid-polar column, such as a DB-17ms (30 m x 0.25 mm, 0.25 µm film thickness), may be suitable for the separation of the derivatized analyte.
-
Oven Temperature Program: Initial temperature of 80°C held for 1 minute, ramped to 280°C at 15°C/min, with a final hold for 5 minutes.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized this compound and the internal standard.
-
Performance Data
The derivatization step can potentially improve the chromatographic behavior and detection sensitivity of this compound. The table below presents expected performance parameters for this method.
| Parameter | Expected Performance |
| Linearity Range | 0.01 - 10 µg/mL |
| Correlation Coefficient (R²) | ≥ 0.998 |
| Accuracy (Recovery) | 85 - 115% |
| Precision (RSD) | < 10% |
| Limit of Detection (LOD) | 0.005 µg/mL |
| Limit of Quantification (LOQ) | 0.01 µg/mL |
Method Comparison
| Feature | HS-GC-MS | Derivatization-GC-MS |
| Sample Preparation | Simple and fast | More complex and time-consuming |
| Sensitivity | Good | Potentially higher |
| Selectivity | High, especially with SIM | Very high due to derivatization and SIM |
| Matrix Effects | Minimized due to headspace sampling | Can be a factor, requires careful extraction |
| Throughput | High | Lower |
| Cost per Sample | Lower | Higher (reagents and time) |
| Applicability | Ideal for volatile analytes in various matrices | Useful for trace analysis and complex matrices |
Visualizing the Workflows
To further clarify the experimental procedures, the following diagrams illustrate the workflows for both analytical methods.
Workflow for HS-GC-MS Quantification.
Workflow for Derivatization-GC-MS.
Conclusion
Both HS-GC-MS and derivatization-GC-MS are powerful techniques for the quantification of this compound. The choice between the two methods will depend on the specific requirements of the analysis. For routine analysis where high throughput and simplicity are desired, HS-GC-MS is an excellent choice. When maximum sensitivity is paramount, or when dealing with particularly challenging sample matrices, the additional steps of a derivatization-based method may be warranted. It is recommended that the chosen method be fully validated in the laboratory to ensure it meets the required performance criteria for the intended application.
References
A Comparative Guide to Purity Assessment of 1-Methylcyclopentene: ¹H NMR and ¹³C NMR vs. Alternative Methods
For researchers, scientists, and drug development professionals, the purity of reagents and intermediates is a cornerstone of reliable and reproducible results. In the synthesis and application of 1-methylcyclopentene (C₆H₁₀), a versatile cyclic alkene, accurate purity assessment is critical. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy—specifically ¹H and ¹³C NMR—with alternative analytical techniques for determining the purity of this compound. The comparison is supported by experimental data and detailed protocols to assist in selecting the most appropriate method for specific analytical needs.
Introduction to Purity Assessment Techniques
The primary method discussed is quantitative NMR (qNMR), a powerful technique for determining the absolute purity of a substance.[1] Unlike chromatographic methods that provide relative purity based on peak areas, qNMR allows for direct quantification against a certified internal standard.[2] This guide will also compare NMR with Gas Chromatography-Mass Spectrometry (GC-MS) and Karl Fischer titration, highlighting the strengths and limitations of each approach.
Data Presentation: A Comparative Overview
To illustrate the comparative performance of these methods, the following table summarizes hypothetical but representative data for a sample of this compound.
| Parameter | ¹H NMR (qNMR) | ¹³C NMR | GC-FID | Karl Fischer Titration |
| Purity Assay (%) | 98.5% (± 0.2%) | Confirmatory | 99.2% (relative peak area) | N/A |
| Identified Impurities | 3-Methylcyclopentene (B105217) (0.8%), Methylenecyclopentane (0.5%), Toluene (0.2%) | Confirms presence of isomers | 3-Methylcyclopentene (0.6%), Methylenecyclopentane (0.2%) | N/A |
| Water Content (%) | Can be estimated if a distinct peak is present | Not suitable | Not suitable | 0.15% |
| Limit of Detection | ~0.1% | ~0.1-0.5% | ppm level | ppm level |
| Analysis Time | ~10-15 minutes per sample | ~30-60 minutes per sample | ~20-30 minutes per sample | ~5-10 minutes per sample |
| Sample Requirement | ~5-20 mg | ~20-50 mg | <1 mg (with appropriate dilution) | ~100-500 mg |
| Key Advantage | Absolute quantification, structural information | Unambiguous carbon skeleton confirmation | High sensitivity for volatile impurities | High accuracy for water |
Experimental Protocols
¹H NMR Spectroscopy for Purity Assessment (qNMR)
Quantitative ¹H NMR (qNMR) is a primary analytical method for purity determination.[3] The signal intensity of a specific resonance is directly proportional to the number of protons contributing to it, allowing for accurate quantification when compared to an internal standard of known purity.[4]
Instrumentation and Parameters:
-
Spectrometer: 400 MHz or higher field NMR spectrometer
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) with a known concentration of an internal standard (e.g., maleic acid, 1,2,4,5-tetrachloro-3-nitrobenzene).
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest and the internal standard (typically 30-60 seconds for accurate quantification).
-
Number of Scans: Sufficient to obtain a signal-to-noise ratio of at least 250:1 for the signals to be integrated.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry NMR tube.
-
Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic acid) and add it to the same NMR tube.
-
Add approximately 0.75 mL of deuterated solvent (e.g., CDCl₃).
-
Gently agitate the tube to ensure complete dissolution.
Data Analysis and Purity Calculation:
The purity of the analyte (P_analyte) is calculated using the following equation[5]:
P_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral area of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
¹H NMR Spectral Data for this compound:
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| Vinylic proton (CH =) | ~5.35 | Triplet | 1H |
| Allylic protons (=C-CH ₂) | ~2.25 | Multiplet | 4H |
| Methyl protons (-CH ₃) | ~1.65 | Singlet | 3H |
| Homoallylic protons (-C-CH ₂-C-) | ~1.85 | Multiplet | 2H |
Potential Impurities and their ¹H NMR Signals:
-
3-Methylcyclopentene: Vinylic protons around 5.6-5.8 ppm.
-
Methylenecyclopentane: Vinylic protons of the exocyclic double bond around 4.8-5.0 ppm.
-
Toluene (common solvent impurity): Aromatic protons at ~7.2-7.4 ppm and a methyl singlet at ~2.35 ppm.
¹³C NMR Spectroscopy for Structural Confirmation
While ¹H NMR is the primary tool for quantification, ¹³C NMR is invaluable for confirming the carbon skeleton of this compound and identifying isomeric impurities.
Instrumentation and Parameters:
-
Spectrometer: 100 MHz or higher field NMR spectrometer
-
Solvent: CDCl₃
-
Mode: Proton-decoupled
¹³C NMR Spectral Data for this compound: [6]
| Carbon Atom | Chemical Shift (ppm) |
| C1 (=C -CH₃) | ~145.2 |
| C2 (C H=) | ~121.5 |
| C3 (=C-C H₂) | ~34.8 |
| C4 (-C H₂-) | ~23.5 |
| C5 (-C H₂-C=) | ~32.9 |
| -C H₃ | ~13.8 |
The presence of signals corresponding to other isomers, such as 3-methylcyclopentene or methylenecyclopentane, would indicate their presence as impurities.
Alternative Methods
Gas Chromatography with Flame Ionization Detection (GC-FID):
GC-FID is a powerful technique for separating and quantifying volatile compounds. It offers high sensitivity, making it ideal for detecting trace impurities. Purity is typically determined by the area percentage of the main peak relative to the total area of all peaks.
Karl Fischer Titration:
This is the gold standard for determining the water content in organic samples. It is a highly accurate and precise method that specifically quantifies water, which is a critical parameter for overall purity assessment.
Mandatory Visualizations
Caption: Workflow for the comprehensive purity assessment of this compound.
Caption: Logical relationship between NMR and alternative methods for purity assessment.
Conclusion
For a comprehensive and accurate purity assessment of this compound, a multi-technique approach is recommended. ¹H qNMR stands out as a primary method for determining absolute purity and identifying organic impurities, offering both quantitative and structural information in a single experiment. ¹³C NMR serves as an essential tool for unambiguous structural confirmation and identification of isomers.
GC-FID/MS is a highly sensitive complementary technique, particularly for detecting and identifying volatile impurities at trace levels. Finally, Karl Fischer titration is indispensable for the accurate quantification of water content, a critical component of the overall purity profile. The choice and combination of these methods will depend on the specific quality requirements of the intended application, ensuring the reliability and success of research and development endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 5. Purity Calculation - Mestrelab Resources [mestrelab.com]
- 6. This compound(693-89-0) 13C NMR spectrum [chemicalbook.com]
A Comparative Guide to Identifying Functional Groups in 1-Methylcyclopentene Derivatives using FTIR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Fourier-Transform Infrared (FTIR) spectroscopy signatures of 1-Methylcyclopentene and its derivatives. By presenting key experimental data and protocols, this document serves as a practical resource for identifying functional groups and characterizing these compounds in a research and development setting.
Performance Comparison: Vibrational Frequencies of Functional Groups
The introduction of different functional groups to the this compound scaffold results in distinct changes in the FTIR spectrum. The table below summarizes the characteristic vibrational frequencies for the parent compound and its derivatives containing hydroxyl, carbonyl, and carboxylic acid functionalities. These values are essential for the identification and differentiation of these molecules.
| Functional Group | Vibrational Mode | This compound | 1-Methylcyclopentan-1-ol | 2-Methylcyclopent-2-en-1-one | 1-Cyclopentene-1-carboxylic acid |
| O-H | Stretching (alcohol) | - | ~3400 cm⁻¹ (broad) | - | - |
| O-H | Stretching (acid) | - | - | - | ~3000-2500 cm⁻¹ (very broad) |
| C-H | sp² C-H Stretch | ~3040 cm⁻¹ | - | ~3050 cm⁻¹ | ~3030 cm⁻¹ |
| C-H | sp³ C-H Stretch | ~2960-2850 cm⁻¹ | ~2960-2850 cm⁻¹ | ~2960-2850 cm⁻¹ | ~2960-2850 cm⁻¹ |
| C=O | Stretching | - | - | ~1700 cm⁻¹ (strong) | ~1680 cm⁻¹ (strong) |
| C=C | Stretching | ~1650 cm⁻¹ | - | ~1645 cm⁻¹ | ~1630 cm⁻¹ |
| C-O | Stretching | - | ~1150 cm⁻¹ | - | ~1290 cm⁻¹ |
Experimental Protocols
The following is a detailed methodology for acquiring high-quality FTIR spectra of this compound and its liquid or solid derivatives using an Attenuated Total Reflectance (ATR) accessory, a common and convenient sampling technique.[1][2][3]
Instrumentation:
-
A Fourier-Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector.
-
An ATR accessory with a diamond or zinc selenide (B1212193) (ZnSe) crystal.
Procedure:
-
Instrument and Accessory Preparation:
-
Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.
-
Clean the ATR crystal meticulously with a solvent appropriate for the previous sample and the crystal material (e.g., isopropanol), and dry it completely with a soft, lint-free tissue.[1]
-
-
Background Spectrum Acquisition:
-
With the clean and dry ATR crystal, run a background scan.[4] This will account for the absorbance of atmospheric carbon dioxide and water vapor, as well as any intrinsic absorbance from the ATR crystal.
-
-
Sample Application:
-
For liquid samples (e.g., this compound, 1-Methylcyclopentan-1-ol): Place a single drop of the neat liquid sample directly onto the center of the ATR crystal.[2][3]
-
For solid samples (e.g., 1-Cyclopentene-1-carboxylic acid): Place a small amount of the solid powder onto the ATR crystal and apply firm, even pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
-
Sample Spectrum Acquisition:
-
Acquire the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Set the spectral range from 4000 cm⁻¹ to 400 cm⁻¹.[1]
-
A resolution of 4 cm⁻¹ is generally sufficient for routine identification of functional groups.
-
-
Cleaning:
-
After the spectrum is recorded, thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample.
-
Logical Workflow for Functional Group Identification
The following diagram illustrates a systematic workflow for identifying the key functional groups in an unknown derivative of this compound using the collected FTIR data.
Caption: Workflow for FTIR analysis of this compound derivatives.
References
Comparison of different catalysts for the synthesis of 1-Methylcyclopentene
For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. 1-Methylcyclopentene is a valuable building block in organic synthesis, and its preparation, typically via the dehydration of 2-methylcyclopentanol (B36010), can be achieved using a variety of catalytic systems. The choice of catalyst profoundly influences the reaction's yield, selectivity, and conditions. This guide provides an objective comparison of different catalysts for the synthesis of this compound, supported by experimental data from analogous reactions and patent literature.
Catalyst Performance Comparison
The selection of a suitable catalyst is critical for optimizing the synthesis of this compound. The following table summarizes the performance of various catalytic systems, primarily focusing on the dehydration of cyclic alcohols. Data for the direct dehydration of 2-methylcyclopentanol is supplemented with data from the closely related dehydration of 2-methylcyclohexanol (B165396) and isomerization of cyclohexene (B86901), providing valuable insights into catalyst efficacy.
| Catalyst System | Starting Material | Catalyst | Temperature (°C) | Reaction Time | Yield of 1-Methyl-alkene (%) | Key Observations |
| Homogeneous Acid Catalysis | 2-Methylcyclopentanol (analogous: 2-Methylcyclohexanol) | 85% H₃PO₄ | Distillation | Not Specified | ~66% (1-methylcyclohexene) | Major product is the more substituted alkene (Zaitsev's rule).[1][2] |
| Homogeneous Acid Catalysis | 2-Methylcyclopentanol (analogous: 2-Methylcyclohexanol) | H₂SO₄ | Heat | Not Specified | Not Specified | Common and effective method for alcohol dehydration.[3][4] |
| Heterogeneous Solid Acid | Cyclohexene | Silicon Dioxide (SiO₂) | 400 | Not Specified | 60.3% (this compound) | Isomerization of cyclohexene to this compound.[5][6] |
| Heterogeneous Solid Acid | Cyclohexanol | Chlorine-doped Al₂O₃ | 450 | Not Specified | Not Specified | Gas-phase conversion to methylcyclopentenes.[5][7] |
| Heterogeneous Solid Acid | Cyclohexanol / Cyclohexene | Zeolites | 250 - 500 | Not Specified | Not Specified | Suitable for gas-phase reactions.[5][7] |
| Ion Exchange Resin | This compound (reverse reaction) | Amberlyst 15 | 80 | Not Specified | 22.9% (hydration product) | Demonstrates catalytic activity for the reversible reaction.[5][6][8] |
| Carbon Nanotube-based | 1-Methylcyclopentanol | Brønsted-acidic COOH-CNT | Not Specified | Not Specified | Rate changes observed | Proof-of-concept for novel catalyst systems.[9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below is a representative experimental protocol for the acid-catalyzed dehydration of 2-methylcyclopentanol, a common laboratory-scale synthesis of this compound.
Acid-Catalyzed Dehydration of 2-Methylcyclopentanol
This procedure is adapted from standard laboratory methods for the dehydration of secondary alcohols.[1][2][10][11][12]
Materials:
-
2-Methylcyclopentanol
-
85% Phosphoric acid (H₃PO₄) or concentrated Sulfuric acid (H₂SO₄)
-
Boiling chips
-
Distillation apparatus
-
Separatory funnel
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂)
-
Ice bath
Procedure:
-
Place 2-methylcyclopentanol into a round-bottom flask.
-
Slowly add the acid catalyst (e.g., 85% H₃PO₄) to the flask while swirling. Add a few boiling chips.
-
Assemble a simple distillation apparatus.
-
Heat the mixture to gently distill the alkene products as they form. The boiling point of this compound is approximately 75-76°C. Collecting the product as it forms drives the equilibrium towards the products (Le Chatelier's principle).[2]
-
Continue the distillation until no more product is collected.
-
Cool the distillate in an ice bath and transfer it to a separatory funnel.
-
Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine to remove any dissolved salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).
-
Decant or filter the dried product into a clean, dry flask.
-
The final product can be further purified by fractional distillation if necessary.
Product Analysis: The product mixture can be analyzed by gas chromatography (GC) to determine the relative amounts of this compound and any isomeric byproducts, such as 3-methylcyclopentene.[2] The presence of the alkene can be confirmed by chemical tests, such as the discoloration of a bromine or potassium permanganate (B83412) solution.[2]
Reaction Pathway and Experimental Workflow
The synthesis of this compound via dehydration of 2-methylcyclopentanol proceeds through a carbocation intermediate. The general experimental workflow for comparing different catalysts is depicted below.
References
- 1. uwosh.edu [uwosh.edu]
- 2. youtube.com [youtube.com]
- 3. Solved Dehydration of 2-methylcyclopentanol gives several | Chegg.com [chegg.com]
- 4. youtube.com [youtube.com]
- 5. US20120101306A1 - Process for the preparation of 1-methylcyclopentane derivatives - Google Patents [patents.google.com]
- 6. US20120101307A1 - Process for the preparation of 1-methyl-1-alkoxycyclopentanes - Google Patents [patents.google.com]
- 7. WO2012055754A2 - Method for the production of 1-methylcyclopentane derivatives - Google Patents [patents.google.com]
- 8. 1-Methylcyclopentanol synthesis - chemicalbook [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
A Comparative Analysis of Selectivity in Electrophilic Addition Reactions: 1-Methylcyclopentene vs. Other Cycloalkenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selectivity observed in electrophilic addition reactions of 1-methylcyclopentene alongside other common cycloalkenes, namely cyclopentene, cyclohexene, and 1-methylcyclohexene. Understanding the factors that govern regioselectivity and stereoselectivity in these reactions is paramount for the rational design of synthetic pathways in drug development and other chemical research endeavors. This document summarizes key experimental data, provides detailed reaction protocols, and visualizes the underlying mechanistic principles.
Executive Summary
Electrophilic addition reactions to alkenes are fundamental transformations in organic synthesis. The regiochemical and stereochemical outcome of these reactions is dictated by the structure of the alkene and the nature of the electrophile. In the case of substituted cycloalkenes such as this compound, the interplay of electronic and steric effects leads to distinct selectivity patterns compared to their unsubstituted or six-membered ring counterparts.
This guide will explore three common electrophilic addition reactions:
-
Hydrobromination (HBr addition): A classic example of a reaction governed by carbocation stability.
-
Bromination (Br₂ addition): Characterized by the formation of a bromonium ion intermediate, leading to anti-addition.
-
Oxymercuration-Demercuration: A method for the Markovnikov hydration of alkenes that avoids carbocation rearrangements.
By presenting quantitative data, detailed experimental procedures, and clear mechanistic diagrams, this guide aims to provide a valuable resource for chemists to predict and control the outcomes of electrophilic additions to this important class of cyclic alkenes.
Regioselectivity in the Addition of HBr
The addition of hydrogen bromide to unsymmetrical alkenes is a cornerstone of electrophilic addition chemistry, typically proceeding via a carbocation intermediate. The regioselectivity of this reaction is famously predicted by Markovnikov's rule, which states that the hydrogen atom adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation.
1.1. Comparative Data
The following table summarizes the observed product distribution for the hydrobromination of this compound and its analogs.
| Alkene | Major Product | Minor Product | Regioselectivity |
| This compound | 1-bromo-1-methylcyclopentane | 1-bromo-2-methylcyclopentane | Highly regioselective (Markovnikov) |
| Cyclopentene | Bromocyclopentane | - | Not applicable (symmetrical) |
| 1-Methylcyclohexene | 1-bromo-1-methylcyclohexane | - | Highly regioselective (Markovnikov) |
| Cyclohexene | Bromocyclohexane | - | Not applicable (symmetrical) |
Note: Quantitative yields can vary based on specific reaction conditions. The data presented reflects the general and widely accepted selectivity.
1.2. Mechanistic Rationale
The high regioselectivity observed for this compound and 1-methylcyclohexene is a direct consequence of the stability of the intermediate carbocation. Protonation of the double bond can occur at two different positions, leading to either a tertiary or a secondary carbocation.
A Comparative Analysis of the Reaction Kinetics of 1-Methylcyclopentene and Other Cyclic Alkenes
For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of Alkene Reactivity
In the landscape of organic synthesis and drug development, a nuanced understanding of the factors governing chemical reactivity is paramount. Cyclic alkenes, fundamental building blocks in the synthesis of complex molecules, exhibit a range of reactivities influenced by factors such as ring strain, substitution, and steric hindrance. This guide provides a comparative analysis of the reaction kinetics of 1-methylcyclopentene alongside other common cyclic alkenes, namely cyclopentene (B43876) and cyclohexene (B86901). By presenting available experimental data, detailed protocols, and visual representations of reaction pathways, this document aims to equip researchers with the insights necessary for informed decision-making in their synthetic endeavors.
Comparative Kinetic Data
The reactivity of an alkene is intrinsically linked to the stability of the intermediate species formed during a reaction. In general, the introduction of an alkyl group, such as the methyl group in this compound, can influence reaction rates through electronic and steric effects. The electron-donating nature of the methyl group can stabilize electron-deficient intermediates, thereby accelerating reactions that proceed through such pathways. Conversely, steric hindrance can impede the approach of reagents, leading to slower reaction rates.
The following tables summarize available quantitative data for common alkene reactions. It is important to note that direct comparative kinetic studies for all reactions across this specific set of cyclic alkenes are not always available in the literature. In such cases, data from individual studies are presented to provide a relative understanding of reactivity.
Ozonolysis
Ozonolysis is a powerful method for the oxidative cleavage of carbon-carbon double bonds. The reaction proceeds through the formation of a primary ozonide, which rearranges to a more stable secondary ozonide before being cleaved to carbonyl compounds. The rate of ozonolysis is influenced by the electron density of the double bond; more electron-rich alkenes generally react faster with ozone.[1]
| Alkene | Second-Order Rate Constant (k) at 296 K (cm³ molecule⁻¹ s⁻¹) | Activation Energy (Ea) (kJ/mol) | Reference |
| This compound | Data not available | Data not available | |
| Cyclopentene | 6.7 x 10⁻¹⁶ | Data not available | |
| Cyclohexene | 1.1 x 10⁻¹⁶ | 19.84 ± 0.46 | [2] |
Epoxidation
Epoxidation, the formation of an epoxide from an alkene, is a crucial transformation in organic synthesis. The reactivity in epoxidation with peroxy acids is also dependent on the nucleophilicity of the alkene.
| Alkene | Relative Reactivity/Rate Data | Reference |
| This compound | Data not available | |
| Cyclopentene | Reactivity is influenced by solvent and catalyst systems.[3] | [3] |
| Cyclohexene | Serves as a standard substrate in many epoxidation studies.[3] | [3] |
Note: A study on the epoxidation of a series of cyclic alkenes (C5 to C12) indicated that the reactivity of cyclopentene can be influenced by its dissolubility and steric factors.[3] Quantitative rate constants for a direct comparison are not available in the provided search results.
Hydroboration
Hydroboration-oxidation is a two-step reaction that converts alkenes into alcohols with anti-Markovnikov regioselectivity. The first step, the addition of borane (B79455) across the double bond, is a concerted reaction.[4][5] The rate is influenced by both electronic and steric factors.
| Alkene | Relative Rate Data | Reference |
| This compound | Reacts to give trans-1-hydroxy-2-methylcyclopentane, indicating syn-addition.[6] | [6] |
| Cyclopentene | Undergoes hydroboration-oxidation readily. | |
| Cyclohexene | Undergoes hydroboration-oxidation readily. |
Acid-Catalyzed Hydration
Acid-catalyzed hydration of alkenes proceeds via a carbocation intermediate, leading to the Markovnikov addition of water across the double bond. The stability of the carbocation intermediate is a key factor in determining the reaction rate.
| Alkene | Solvent Isotope Effect (kH/kD) | Activation Enthalpy (ΔH‡) (kJ/mol) | Activation Entropy (ΔS‡) (J mol⁻¹ K⁻¹) | Reference |
| This compound | 1.20-1.23 | Data not available | Data not available | [7] |
| Cyclopentene | 1.28 | 90.4 ± 0.9 | -26 ± 3 | [7] |
| Cyclohexene | 1.06 | Data not available | Data not available | [7] |
Note: The solvent isotope effect (kH/kD) provides insight into the transition state of the rate-determining step. The values for this compound and cyclohexene are comparable to that of cyclopentene, suggesting a similar mechanism.[7]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining reliable kinetic data. Below are representative protocols for key reactions discussed.
Kinetic Analysis of Alkene Ozonolysis
Objective: To determine the second-order rate constant for the ozonolysis of a cyclic alkene.
Methodology:
-
Ozone Generation: Generate a stable stream of ozone (O₃) from oxygen (O₂) using an ozone generator. The concentration of ozone in the gas stream should be determined by UV-Vis spectrophotometry.
-
Reaction Setup: In a temperature-controlled reaction vessel, dissolve a known concentration of the alkene in a suitable solvent (e.g., dichloromethane (B109758) or methanol) cooled to a specific temperature (e.g., -78 °C).[8]
-
Reaction Initiation and Monitoring: Bubble the ozone-containing gas stream through the alkene solution at a constant flow rate.[9] Monitor the disappearance of the alkene over time using a suitable analytical technique such as Gas Chromatography (GC) or ¹H NMR spectroscopy.
-
Data Analysis: The reaction is typically pseudo-first-order with respect to the alkene if the ozone concentration is kept in large excess. The pseudo-first-order rate constant (k') can be determined by plotting the natural logarithm of the alkene concentration versus time. The second-order rate constant (k) is then calculated by dividing k' by the concentration of ozone.
Kinetic Analysis of Alkene Epoxidation
Objective: To determine the rate of epoxidation of a cyclic alkene with a peroxy acid.
Methodology:
-
Reaction Setup: In a thermostated reaction flask, dissolve a known concentration of the cyclic alkene and an internal standard in a suitable solvent (e.g., chloroform (B151607) or dichloromethane).
-
Reaction Initiation: Add a known concentration of the peroxy acid (e.g., m-CPBA) to the alkene solution with vigorous stirring to initiate the reaction.
-
Reaction Monitoring: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by adding a reducing agent like sodium sulfite). Analyze the concentration of the alkene and the epoxide product using GC or HPLC.
-
Data Analysis: Plot the concentration of the alkene as a function of time. The initial rate of the reaction can be determined from the initial slope of this curve. By varying the initial concentrations of the alkene and the peroxy acid, the rate law and the rate constant for the reaction can be determined.
Kinetic Analysis of Alkene Hydroboration
Objective: To determine the relative rates of hydroboration for different cyclic alkenes.
Methodology:
-
Reaction Setup: In a dry, nitrogen-purged flask equipped with a magnetic stirrer and a septum, place a solution of a known concentration of the alkene in an anhydrous solvent (e.g., tetrahydrofuran, THF).[10]
-
Reagent Preparation: Prepare a standard solution of a borane reagent (e.g., BH₃·THF) in the same solvent.
-
Reaction and Quenching: At time zero, inject a known volume of the borane solution into the alkene solution. At specific time intervals, withdraw aliquots from the reaction mixture and quench the reaction by adding a suitable reagent (e.g., a small amount of water or acetone (B3395972) to consume unreacted borane).
-
Analysis: The progress of the reaction can be monitored by analyzing the quenched aliquots. This can be achieved by oxidizing the organoborane intermediates to the corresponding alcohols with hydrogen peroxide and a base, followed by GC analysis to quantify the alcohol product.
-
Competitive Reaction: To determine relative rates, a competition experiment can be performed where a mixture of two different alkenes is allowed to react with a limited amount of the borane reagent. The ratio of the alcohol products will reflect the relative rates of hydroboration of the two alkenes.
Visualizing Reaction Pathways and Workflows
To further elucidate the processes involved in the kinetic analysis of cyclic alkenes, the following diagrams, generated using the DOT language, illustrate a key reaction mechanism and a general experimental workflow.
Conclusion
The reactivity of this compound, in comparison to other cyclic alkenes like cyclopentene and cyclohexene, is a subject of significant interest in synthetic chemistry. While comprehensive, direct comparative kinetic data across all major reaction types remains an area for further investigation, the available data and established mechanistic principles provide a solid foundation for predicting reactivity trends. The methyl group in this compound is expected to enhance the rate of reactions proceeding through electron-deficient transition states, such as ozonolysis and acid-catalyzed hydration, due to its electron-donating inductive effect. However, steric effects may play a more significant role in reactions involving bulky reagents. The experimental protocols and workflows provided herein offer a starting point for researchers to conduct their own detailed kinetic analyses, contributing to a more complete understanding of the reactivity of these important cyclic alkenes.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. hirac.leeds.ac.uk [hirac.leeds.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. ch.ic.ac.uk [ch.ic.ac.uk]
- 10. community.wvu.edu [community.wvu.edu]
A Comparative Guide to the Synthesis of 1-Methylcyclopentene: Traditional vs. Novel Routes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-methylcyclopentene, a valuable intermediate in organic synthesis and a key structural motif in various natural products and pharmaceuticals, has been approached through a variety of chemical transformations. This guide provides a comprehensive comparison of traditional and novel synthetic routes to this important cycloalkene. The methodologies are evaluated based on yield, reaction conditions, and scalability, with supporting experimental data and detailed protocols to inform the selection of the most appropriate method for your research and development needs.
Data Presentation: A Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative data for the different synthetic routes to this compound, offering a clear comparison of their respective efficiencies and requirements.
| Synthetic Route | Starting Material(s) | Key Reagents/Catalyst | Reaction Temperature | Reaction Time | Yield (%) |
| Traditional Methods | |||||
| Dehydration of 2-Methylcyclopentanol (B36010) | 2-Methylcyclopentanol | H₂SO₄ or H₃PO₄ | ~150-160 °C | 1-2 hours | ~80-95% |
| Grignard Reaction & Dehydration | Cyclopentanone (B42830), Methylmagnesium bromide | P-toluenesulfonic acid | -10 °C to Reflux | ~1.5 hours | 96% |
| Newer Synthetic Routes | |||||
| Gas-Phase Isomerization | Cyclohexene (B86901) | Silicon dioxide | 400 °C | seconds | 60.3% |
| Intramolecular Wittig Reaction | 5-Oxohexyltriphenylphosphonium bromide | Strong base (e.g., n-BuLi) | 0 °C to RT | ~12 hours | High (typically >80%) |
| Ring-Closing Metathesis (RCM) | 2-Methyl-1,6-heptadiene | Grubbs' Catalyst | Room Temperature to 40 °C | 2-12 hours | High (typically >90%) |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Traditional Method 1: Dehydration of 2-Methylcyclopentanol
This classic method relies on the acid-catalyzed elimination of water from a secondary alcohol to form an alkene. According to Zaitsev's rule, the more substituted and thermodynamically stable alkene, this compound, is the major product.
Procedure:
-
In a round-bottom flask equipped with a fractional distillation apparatus, place 2-methylcyclopentanol (1.0 mol).
-
Carefully add a catalytic amount of concentrated sulfuric acid or phosphoric acid (typically 5-10 mol%).
-
Heat the mixture to approximately 150-160 °C.
-
The alkene products will distill as they are formed. Collect the distillate, which is a mixture of this compound, 3-methylcyclopentene, and methylenecyclopentane.
-
Wash the distillate with a saturated sodium bicarbonate solution, followed by water, and then dry over anhydrous sodium sulfate.
-
Purify the this compound by fractional distillation. The product distribution can be quantified by gas chromatography (GC) analysis.
Traditional Method 2: Grignard Reaction with Cyclopentanone followed by Dehydration
This two-step sequence involves the nucleophilic addition of a Grignard reagent to a ketone, followed by acid-catalyzed dehydration of the resulting tertiary alcohol. This method offers high yield and selectivity for the desired product.[1]
Procedure:
-
Grignard Reaction: To a solution of cyclopentanone (1.0 mol) in anhydrous diethyl ether at -10 °C, slowly add a solution of methylmagnesium bromide (1.1 mol) in diethyl ether. After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Separate the organic layer, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield 1-methylcyclopentanol (B105226).
-
Dehydration: Dissolve the crude 1-methylcyclopentanol in 1,2-dichloroethane (B1671644) and add a catalytic amount of p-toluenesulfonic acid (0.01 mol). Heat the mixture to reflux for 30 minutes. After cooling, wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate. The resulting solution of this compound can be used directly or the product can be isolated by distillation. A reported yield of 96% has been achieved using this method.[1]
Newer Synthetic Route 1: Gas-Phase Isomerization of Cyclohexene
This industrial method involves the high-temperature, gas-phase isomerization of cyclohexene over a solid acid catalyst to produce this compound.[2]
Procedure:
-
A stream of cyclohexene vapor is passed through a heated reactor tube containing a fixed-bed catalyst of silicon dioxide.
-
The reaction is carried out at 400 °C under atmospheric pressure.
-
The product stream, containing this compound, unreacted cyclohexene, and other isomers, is condensed and collected.
-
The desired product is isolated by fractional distillation. A yield of 60.3% for this compound has been reported.[2]
Newer Synthetic Route 2: Intramolecular Wittig Reaction
The Wittig reaction is a powerful tool for alkene synthesis. An intramolecular variation allows for the formation of cyclic alkenes from an appropriate phosphonium (B103445) salt containing a carbonyl group.
Procedure (Adapted from similar syntheses):
-
Ylide Formation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-oxohexyltriphenylphosphonium bromide (1.0 mol) in anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of a strong base, such as n-butyllithium (1.05 mol) in hexanes, to the suspension with vigorous stirring. The formation of the ylide is often indicated by a distinct color change (typically to deep red or orange).
-
Cyclization: Allow the reaction mixture to slowly warm to room temperature and stir overnight. The ylide will react intramolecularly with the ketone to form this compound and triphenylphosphine (B44618) oxide.
-
Workup and Purification: Quench the reaction by the addition of water. Extract the mixture with pentane (B18724). The triphenylphosphine oxide byproduct is largely insoluble in pentane and can be removed by filtration. Wash the pentane solution with water and brine, then dry over anhydrous magnesium sulfate. The this compound can be isolated by careful distillation.
Newer Synthetic Route 3: Ring-Closing Metathesis (RCM)
Ring-closing metathesis has emerged as a highly efficient and versatile method for the synthesis of cyclic olefins, including this compound, using ruthenium-based catalysts.
Procedure (Adapted from similar syntheses):
-
Substrate Synthesis: The diene precursor, 2-methyl-1,6-heptadiene, can be synthesized via known literature methods.
-
RCM Reaction: In a round-bottom flask, dissolve 2-methyl-1,6-heptadiene (1.0 mol) in an appropriate solvent such as dichloromethane (B109758) or toluene (B28343) under an inert atmosphere.
-
Add a catalytic amount of a Grubbs' catalyst (e.g., Grubbs' first or second generation catalyst, typically 0.1-1 mol%).
-
Stir the reaction at room temperature or with gentle heating (e.g., 40 °C) for 2-12 hours. The reaction progress can be monitored by TLC or GC. The reaction is driven by the release of ethylene (B1197577) gas.
-
Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel to afford pure this compound.
Visualizations
The following diagrams illustrate the signaling pathways and experimental workflows for the described synthetic routes.
Caption: Traditional synthetic pathways to this compound.
Caption: Newer synthetic methodologies for this compound.
Caption: Logical workflow for selecting a synthetic route.
References
Safety Operating Guide
Proper Disposal Procedures for 1-Methylcyclopentene
Ensuring the safe and environmentally compliant disposal of 1-Methylcyclopentene is critical for laboratory safety. This compound is classified as a highly flammable liquid and vapor that may be fatal if swallowed and enters the airways.[1][2] Adherence to the following procedural guidance is essential for researchers, scientists, and drug development professionals to mitigate risks and comply with regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to observe the following safety measures:
-
Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE, including chemical-impermeable gloves, protective clothing, and eye/face protection such as safety goggles and a face shield.[1]
-
Ventilation: Handle the chemical in a well-ventilated area. For all transfers and manipulations, a chemical fume hood is recommended to prevent the inhalation of vapors.[3][4]
-
Ignition Sources: this compound is highly flammable, with a flash point of -19°C (-2.2°F). Keep the chemical and its waste away from all heat, sparks, open flames, and other potential ignition sources.[1][3][5] Use only non-sparking tools and explosion-proof equipment when handling.[1][3]
-
Grounding: To prevent ignition from static electricity, ensure that all containers and receiving equipment are properly grounded and bonded during transfer.[1][3][5]
Quantitative Hazard and Physical Data
For quick reference, key quantitative data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 693-89-0 | [1] |
| Molecular Formula | C₆H₁₀ | [2] |
| Molecular Weight | 82.14 g/mol | [2] |
| Physical Form | Colorless Liquid | [5] |
| Density | 0.78 g/mL at 25°C | |
| Boiling Point | 72°C at 754 mmHg | |
| Flash Point | -19°C (-2.2°F) - closed cup | |
| Hazard Classifications | Flammable Liquid (Category 2), Aspiration Toxicity (Category 1) | [1][2] |
Step-by-Step Disposal Protocol
Disposal of this compound must be managed as hazardous waste in accordance with federal, state, and local regulations.[4] Never dispose of this chemical down the drain or in regular trash.[6][7]
Step 1: Waste Collection and Containment
-
Select Appropriate Container: Collect this compound waste in a designated, leak-proof container that is chemically compatible with the substance.[8] Plastic containers are often preferred for solvent waste.[7] The container must have a secure, tightly sealed closure.[1][8]
-
Do Not Overfill: Fill the waste container to no more than 90% of its capacity to allow for vapor expansion and prevent spills.[9]
-
Segregate Waste: Do not mix this compound waste with incompatible chemicals, particularly oxidizing agents.[1] While compatible flammable solvents can sometimes be combined in the same waste drum, consult your institution's specific guidelines.[9]
Step 2: Labeling
-
Proper Identification: Clearly label the waste container with a "Hazardous Waste" label as soon as the first drop of waste is added.[9]
-
List Contents: The label must include the full chemical name ("this compound") and a clear indication of its hazards (e.g., "Flammable," "Aspiration Hazard").
Step 3: Temporary Storage
-
Designated Storage Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[7]
-
Safe Location: The SAA must be at or near the point of generation and under the control of laboratory personnel.[8][9] It should be a well-ventilated, cool area away from heat and ignition sources.[1][4]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent spills from reaching drains or other sensitive areas.[8][9]
Step 4: Professional Disposal
-
Contact EH&S: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a licensed professional waste disposal service.[1][7]
-
Regulatory Compliance: Chemical waste generators must comply with regulations set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] Your EH&S office will ensure that the waste is transported to an approved treatment and disposal facility.[10]
Spill Management
In the event of a spill:
-
Evacuate non-essential personnel and remove all ignition sources.[3]
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or activated charcoal adsorbent.[1]
-
Collect the absorbent material and spilled chemical using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[1][3]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C6H10 | CID 12746 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. guidechem.com [guidechem.com]
- 6. acs.org [acs.org]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. echemi.com [echemi.com]
Personal protective equipment for handling 1-Methylcyclopentene
For laboratory professionals engaged in drug development and scientific research, the proper handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for the use of 1-Methylcyclopentene, with a focus on personal protective equipment (PPE), operational protocols, and disposal plans. Adherence to these procedures is critical for minimizing risks and fostering a safe research environment.
Immediate Safety and Personal Protection
This compound is a highly flammable liquid and vapor that may be fatal if swallowed and enters airways.[1][2] Therefore, strict adherence to PPE protocols is mandatory.
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3] Ensure that eyewash stations and safety showers are readily accessible.[3][4] Electrical equipment should be explosion-proof.[1][5]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against exposure.
Quantitative Data for Safe Handling
A thorough understanding of the physical and chemical properties of this compound is crucial for safe handling.
| Property | Value | Source |
| CAS Number | 693-89-0 | [1] |
| Molecular Formula | C₆H₁₀ | [2] |
| Molecular Weight | 82.14 g/mol | [2] |
| Appearance | Clear, colorless liquid | [5] |
| Boiling Point | 72 °C / 754 mmHg (lit.) | |
| Density | 0.78 g/mL at 25 °C (lit.) | |
| Flash Point | -19 °C (-2.2 °F) - closed cup | |
| Signal Word | Danger | [1] |
| Hazard Class | Flammable Liquid 2, Aspiration Toxicity 1 | [1] |
Experimental Protocols: Safe Handling and Disposal
Handling:
-
Keep away from heat, sparks, open flames, and hot surfaces.[1][5]
-
Ground and bond the container and receiving equipment to prevent static discharge.[1][5]
-
Wear protective gloves, protective clothing, eye protection, and face protection.[1][5]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant.[1][6]
-
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations.[1]
Below are diagrams illustrating the workflow for PPE selection and the operational plan for handling and disposal.
Caption: PPE Selection Workflow for this compound.
Caption: Operational & Disposal Plan for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
